molecular formula C12H18O5 B12390310 (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

Numéro de catalogue: B12390310
Poids moléculaire: 242.27 g/mol
Clé InChI: MFAZHXZFFOFQJM-FDTVYWJCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C12H18O5

Poids moléculaire

242.27 g/mol

Nom IUPAC

(2E,4E,8S)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid

InChI

InChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1

Clé InChI

MFAZHXZFFOFQJM-FDTVYWJCSA-N

SMILES isomérique

CC(C/C=C/C=C(\C)/C(=O)O)[C@H](CC(=O)O)O

SMILES canonique

CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid: Natural Sources, Isolation, Characterization, and Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a bioactive natural product that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, methodologies for its extraction and purification, and detailed protocols for the characterization of its structure and the assessment of its antioxidant and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction and Natural Occurrence

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a specialized metabolite identified from the plant species Cynanchum bungei Decne., a member of the Apocynaceae family. The roots of C. bungei, known in traditional Chinese medicine as "Bái Shǒu Wū" (白首乌), have a long history of use for various medicinal purposes, including nourishing the liver and kidneys and strengthening bones and muscles[1]. Phytochemical investigations of Cynanchum species have revealed a rich diversity of secondary metabolites, including acetophenones, C21-steroids, terpenoids, and alkaloids, which contribute to their wide range of pharmacological activities[2][3][4]. The discovery of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid within this plant underscores the potential of traditional medicinal flora as a source of novel bioactive compounds. This particular dienoic acid derivative has been noted for its antioxidant and anti-inflammatory activities, making it a compound of significant interest for further pharmacological evaluation.

Isolation and Purification from Cynanchum bungei

The isolation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid from the roots of Cynanchum bungei is a multi-step process involving extraction and chromatographic separation. While a specific, detailed protocol for this compound is outlined in the Chinese patent CN114773187A, the general principles of natural product isolation from this plant genus can be applied. The following is a generalized workflow based on established methodologies for the extraction of polar compounds from Cynanchum species[5][6].

Extraction Workflow

The initial step involves the extraction of the dried and powdered root material with a suitable solvent to solubilize the target compound. Subsequent partitioning and chromatographic steps are then employed to purify the compound of interest.

Extraction_Workflow Start Dried and Powdered Cynanchum bungei Roots Extraction Maceration with 75% Ethanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., with Dichloromethane and Ethyl Acetate) Crude_Extract->Partitioning Fractionation Column Chromatography (Silica Gel or Sephadex) Partitioning->Fractionation Purification Preparative HPLC Fractionation->Purification Final_Product (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid Purification->Final_Product

Caption: Generalized workflow for the isolation of the target compound.

Step-by-Step Methodology
  • Preparation of Plant Material : The roots of Cynanchum bungei are washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction : The powdered root material is macerated with 75% ethanol at room temperature with continuous agitation for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. The fraction containing the target compound is identified through preliminary bioassays or thin-layer chromatography (TLC).

  • Column Chromatography : The bioactive fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to further separate the constituents.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid.

Structural Characterization

The elucidation of the chemical structure of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis
TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.
¹H Nuclear Magnetic Resonance (NMR) Determines the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C Nuclear Magnetic Resonance (NMR) Identifies the number and types of carbon atoms in the molecule, including carbonyls, olefins, and aliphatic carbons.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which is essential for assembling the complete molecular structure.
Infrared (IR) Spectroscopy Identifies the functional groups present, such as hydroxyl (-OH), carboxylic acid (C=O), and carbon-carbon double bonds (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the conjugated diene system present in the molecule.

Biological Activity Assessment

The reported antioxidant and anti-inflammatory activities of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid can be quantitatively assessed using established in vitro assays.

Antioxidant Activity

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of the test compound to 1 mL of the diluted ABTS solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Trolox is used as a standard.

  • The percentage of scavenging is calculated similarly to the DPPH assay.

Anti-inflammatory Activity

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • A known NOS inhibitor, such as L-NAME, can be used as a positive control.

Bioactivity_Assay_Workflow Compound (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid Antioxidant Antioxidant Activity Assays Compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity Assay Compound->Anti_inflammatory DPPH DPPH Radical Scavenging Antioxidant->DPPH ABTS ABTS Radical Cation Scavenging Antioxidant->ABTS Griess Nitric Oxide Scavenging (Griess Assay) Anti_inflammatory->Griess

Caption: Workflow for assessing the biological activity of the target compound.

Biosynthetic Considerations

The biosynthetic pathway of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid in Cynanchum bungei has not been fully elucidated. However, based on its structure, it is likely derived from the polyketide or fatty acid metabolic pathways. The decanoic acid backbone suggests a precursor such as a C10 fatty acid, which could undergo desaturation, hydroxylation, and methylation to form the final product. Further research involving isotopic labeling studies would be necessary to delineate the precise biosynthetic route.

Future Perspectives

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid represents a promising lead compound for the development of new antioxidant and anti-inflammatory agents. Further research should focus on:

  • Elucidation of the detailed biosynthetic pathway to enable potential biotechnological production.

  • In-depth pharmacological studies to understand its mechanism of action at the molecular level.

  • Structure-activity relationship (SAR) studies to identify key functional groups and explore the potential for synthesizing more potent analogs.

  • In vivo studies to evaluate its efficacy and safety in animal models of oxidative stress and inflammation.

Conclusion

This technical guide has provided a comprehensive overview of the natural sourcing, isolation, characterization, and bioactivity assessment of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid. As research into natural products continues to be a vital component of drug discovery, this compound, with its demonstrated antioxidant and anti-inflammatory properties, warrants further investigation for its therapeutic potential.

References

A Comprehensive Technical Guide on the Isolation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid from Cynanchum bungei

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the isolation, structural elucidation, and potential applications of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid, a bioactive natural product derived from the roots of Cynanchum bungei.

Introduction: The Therapeutic Potential of Cynanchum bungei

Cynanchum bungei Decne, a member of the Asclepiadaceae family, is a perennial herbaceous plant with a long history of use in traditional Chinese medicine.[1][2] Its roots, known as "Baishouwu," have been traditionally used for nourishing the kidney and liver, strengthening bones and muscles, and treating stomach ailments.[2] Modern phytochemical investigations have revealed a rich chemical diversity within this plant, including acetophenones, C21-steroids, terpenoids, and alkaloids, which are responsible for a wide range of pharmacological activities.[2][3] These activities include anti-tumor, anti-inflammatory, immunomodulatory, and hepatoprotective effects.[2][3]

Among the myriad of compounds isolated from Cynanchum bungei, (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid has emerged as a molecule of interest due to its reported antioxidant and anti-inflammatory properties.[4] This dicarboxylic acid represents a unique structural class within the plant's metabolome and holds promise for further investigation in drug discovery programs. This guide will delineate a comprehensive methodology for the isolation and characterization of this target compound.

Part 1: A Strategic Approach to Isolation

The successful isolation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid from the complex matrix of Cynanchum bungei root material hinges on a multi-step process involving carefully selected extraction and chromatographic techniques. The acidic nature of the target molecule and the presence of a conjugated system are key considerations in the development of this protocol.

Plant Material and Preliminary Processing

Freshly harvested roots of Cynanchum bungei should be thoroughly washed, air-dried, and then pulverized into a fine powder to maximize the surface area for efficient solvent extraction.

Solvent Extraction and Fractionation

The initial extraction aims to broadly capture a wide range of secondary metabolites. Subsequent liquid-liquid fractionation serves to enrich the extract with compounds of medium polarity, where the target dicarboxylic acid is expected to reside. Studies have shown that dichloromethane and ethyl acetate fractions of C. bungei exhibit significant antioxidant activity, suggesting a concentration of bioactive compounds in these fractions.[1][5]

Experimental Protocol: Extraction and Fractionation

  • Maceration: The powdered root material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours, with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water (1 L) and sequentially partitioned with solvents of increasing polarity:

    • n-hexane (3 x 1 L) to remove non-polar constituents like fats and sterols.

    • Dichloromethane (CH₂Cl₂) (3 x 1 L) to isolate compounds of low to medium polarity.

    • Ethyl acetate (EtOAc) (3 x 1 L) to extract compounds of medium polarity.

    • The remaining aqueous layer will contain highly polar compounds.

  • Fraction Concentration: Each of the solvent fractions (n-hexane, CH₂Cl₂, and EtOAc) is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the respective dried fractions. The CH₂Cl₂ and EtOAc fractions are prioritized for further purification based on their reported antioxidant potential.[1][5]

Caption: Workflow for Extraction and Fractionation.

Chromatographic Purification

The enrichment of the target compound from the CH₂Cl₂ and EtOAc fractions requires sequential chromatographic steps. A combination of normal-phase and reversed-phase chromatography is proposed for effective separation.

Experimental Protocol: Column Chromatography

  • Silica Gel Column Chromatography (Normal Phase):

    • The dried ethyl acetate fraction (e.g., 10 g) is adsorbed onto silica gel (20 g) and loaded onto a silica gel column (200 g, 200-300 mesh).

    • The column is eluted with a gradient solvent system of increasing polarity, starting with n-hexane:ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate:methanol mixtures.

    • Fractions (e.g., 20 mL each) are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Fractions with similar TLC profiles are combined and concentrated.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reversed Phase):

    • The semi-purified fractions from the silica gel column containing the target compound are subjected to preparative HPLC on a C18 column.

    • A gradient elution with a mobile phase of methanol and water (both containing 0.1% formic acid to suppress ionization of the carboxylic acid groups and improve peak shape) is employed.

    • The elution is monitored with a UV detector at a wavelength appropriate for the conjugated diene system (estimated around 260 nm).

    • The peak corresponding to the target compound is collected, and the solvent is removed under reduced pressure to yield the purified (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid.

Part 2: Structural Elucidation

The unambiguous identification of the isolated compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRES-MS) is employed to determine the accurate mass and elemental composition of the molecule.

  • Expected Data: The molecular formula of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is C₁₂H₁₈O₅. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a calculated m/z that can be compared to the experimentally determined value to confirm the elemental composition. Fragmentation patterns in MS/MS would likely show losses of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments (COSY, HSQC, HMBC), are indispensable for elucidating the detailed structure, including the stereochemistry of the double bonds. The spectra would be recorded in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity and Coupling Constants (J in Hz)
1~170--
2~130--
3~125~5.8d, J ≈ 15
4~145~7.3dd, J ≈ 15, 10
5~140~6.2dd, J ≈ 15, 10
6~35~2.3m
7~40~1.8m
8~70~3.8m
9~30~1.5m
10~175--
2-CH₃~15~2.0s
7-CH₃~20~1.0d, J ≈ 7
  • ¹H NMR Insights: The downfield signals between 5.8 and 7.3 ppm are characteristic of the olefinic protons in the conjugated diene system. The large coupling constants (J ≈ 15 Hz) for the protons at C-3 and C-4 would confirm the E-configuration of the double bonds. The proton attached to the carbon bearing the hydroxyl group (C-8) would appear around 3.8 ppm. The methyl groups at C-2 and C-7 would appear as a singlet and a doublet, respectively.

  • ¹³C NMR Insights: The signals for the two carboxylic acid carbons (C-1 and C-10) are expected in the downfield region (~170-175 ppm). The four signals for the sp² carbons of the conjugated diene system would be observed between 125 and 145 ppm. The carbon bearing the hydroxyl group (C-8) would resonate around 70 ppm.

  • 2D NMR: COSY correlations would establish the proton-proton connectivities within the spin systems, while HMBC correlations would reveal long-range proton-carbon connectivities, confirming the overall carbon skeleton and the placement of the functional groups.

Caption: Workflow for Structural Elucidation.

Part 3: Significance and Potential Applications

The confirmed antioxidant and anti-inflammatory activities of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid position it as a valuable lead compound for drug development.[4] The presence of both hydrophilic (carboxylic acids, hydroxyl) and lipophilic (aliphatic chain) regions in its structure suggests a potential for favorable pharmacokinetic properties.

Further research is warranted to:

  • Elucidate the specific mechanisms of its antioxidant and anti-inflammatory actions.

  • Evaluate its efficacy in relevant in vivo models of diseases associated with oxidative stress and inflammation.

  • Explore structure-activity relationships through the synthesis of analogues to optimize its biological activity and drug-like properties.

The methodologies outlined in this guide provide a robust framework for the isolation and characterization of this promising natural product, paving the way for its further development as a potential therapeutic agent.

References

Biosynthetic pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid

Executive Summary

8-hydroxy-2,7-dimethyl-decadienedioic acid represents a structurally intriguing polyketide, the biosynthesis of which is not yet empirically detailed in scientific literature. This guide provides a scientifically grounded, hypothetical biosynthetic pathway for this molecule. Drawing from established principles of fungal secondary metabolism, we posit a pathway originating from a non-reducing polyketide synthase (NR-PKS) system, followed by a series of precise tailoring reactions. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and potentially investigating the biosynthesis of this and similar novel polyketides. We will explore the requisite enzymatic machinery, from the selection of precursor units to the final oxidative modifications, providing a logical and scientifically coherent narrative grounded in current biochemical knowledge.

Introduction: The World of Fungal Polyketides

Fungi are prolific producers of a vast array of secondary metabolites, many of which are synthesized via the polyketide pathway.[1][2] These molecules, known as polyketides, exhibit remarkable structural diversity and a wide range of biological activities, including antimicrobial, cholesterol-lowering, and anticancer properties.[2][3] The core of polyketide biosynthesis is orchestrated by large, multifunctional enzymes called polyketide synthases (PKSs).[4]

In fungi, the most common type of PKS involved in the biosynthesis of aromatic polyketides is the iterative Type I non-reducing polyketide synthase (NR-PKS).[5][6][7] These megasynthases assemble a poly-β-keto chain from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, through a series of decarboxylative Claisen condensations.[3][4] The final structure of the polyketide is determined by the PKS's domain organization and the subsequent action of tailoring enzymes that modify the polyketide backbone.

The Non-Reducing Polyketide Synthase (NR-PKS) Machinery

Understanding the proposed biosynthesis of 8-hydroxy-2,7-dimethyl-decadienedioic acid requires a foundational knowledge of the typical NR-PKS domain architecture.[7][8]

  • Starter Unit:Acyl-Carrier Protein Transacylase (SAT): This domain selects the initial building block, typically acetyl-CoA, and loads it onto the acyl carrier protein (ACP).[6]

  • Ketosynthase (KS): Catalyzes the chain elongation by performing a decarboxylative Claisen condensation between the growing polyketide chain and an extender unit.[6]

  • Malonyl-CoA:Acyl-Carrier Protein Transacylase (MAT) or Acyltransferase (AT): Selects and loads the extender units, most commonly malonyl-CoA, onto the ACP.[4][8]

  • Acyl Carrier Protein (ACP): A small, flexible domain that shuttles the growing polyketide chain between the various catalytic domains of the PKS.[8]

  • Product Template (PT): This domain plays a crucial role in controlling the regiospecific aldol cyclizations of the highly reactive poly-β-keto intermediate, thereby dictating the shape of the resulting aromatic system.[5][8]

  • Thioesterase (TE) or Claisen Cyclase (CYC): Catalyzes the release of the final polyketide product from the ACP domain, often coupled with a final cyclization event.[6][8]

The following diagram illustrates the typical domain organization of a fungal NR-PKS.

NR_PKS_Architecture cluster_pks Non-Reducing Polyketide Synthase (NR-PKS) SAT SAT KS KS MAT MAT PT PT ACP ACP TE TE/CYC

Figure 1: Domain architecture of a typical fungal NR-PKS.

Proposed Biosynthetic Pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid

Based on the structure of the target molecule, we propose a multi-step biosynthetic pathway involving an NR-PKS and several tailoring enzymes.

Assembly of the Polyketide Backbone

The C10 backbone with methyl groups at positions 2 and 7 suggests a pathway initiated with a specific starter unit and elongated with a combination of malonyl-CoA and methylmalonyl-CoA extender units.

Proposed PKS-mediated assembly:

  • Starter Unit Loading: The biosynthesis is likely initiated with the loading of an acetyl-CoA starter unit onto the ACP by the SAT domain.

  • Chain Elongation: A series of four elongation cycles occurs:

    • Cycle 1: Condensation with malonyl-CoA.

    • Cycle 2: Condensation with malonyl-CoA.

    • Cycle 3: Condensation with methylmalonyl-CoA. This incorporates the methyl group that will become the C7-methyl group of the final product.

    • Cycle 4: Condensation with malonyl-CoA.

  • Product Release: The fully assembled poly-β-keto chain is released from the PKS, likely as a linear carboxylic acid or a related precursor, catalyzed by the TE domain.

The following diagram outlines the proposed assembly of the polyketide chain on the NR-PKS.

Polyketide_Assembly cluster_cycles Elongation Cycles start Acetyl-CoA (Starter) pks SAT KS MAT ACP start->pks:sat pks:acp->pks:ks pks:ks->pks:acp Condensation release TE/CYC Mediated Release pks->release ext1 Malonyl-CoA ext1->pks:mat Cycle 1 ext2 Malonyl-CoA ext2->pks:mat Cycle 2 ext3 Methylmalonyl-CoA ext3->pks:mat Cycle 3 ext4 Malonyl-CoA ext4->pks:mat Cycle 4 product Linear C10-Methyl-Polyketide release->product

Figure 2: Proposed polyketide chain assembly workflow.
Post-PKS Tailoring Reactions

The linear polyketide released from the PKS must undergo a series of modifications to yield the final product. These reactions are catalyzed by "tailoring enzymes," which are often encoded by genes located in the same biosynthetic gene cluster (BGC) as the PKS.

  • Hydroxylation: A cytochrome P450 monooxygenase likely installs the hydroxyl group at the C8 position. These enzymes are common in fungal secondary metabolism and are responsible for a wide range of oxidative modifications.

  • Desaturation: Two separate dehydrogenase enzymes are proposed to introduce the two double bonds, resulting in a decadienedioic acid structure.

  • Methylation: The methyl group at C2 is proposed to be installed by an S-adenosyl methionine (SAM)-dependent methyltransferase. This could occur either on the growing polyketide chain while attached to the PKS or on the released intermediate.

  • Terminal Oxidation: The formation of a dicarboxylic acid requires oxidation at both ends of the carbon chain. The carboxyl group at one end is a result of the PKS-mediated synthesis. The second carboxyl group at the other end likely arises from the oxidation of a terminal methyl group, a reaction that can be catalyzed by a sequence of enzymes including an oxidase and a dehydrogenase.

The complete proposed biosynthetic pathway is summarized in the following diagram.

Full_Pathway precursors Acetyl-CoA + 3x Malonyl-CoA + 1x Methylmalonyl-CoA pks NR-PKS precursors->pks Chain Assembly intermediate1 Linear C10-Methyl-Polyketide pks->intermediate1 Release p450 P450 Monooxygenase intermediate1->p450 Hydroxylation intermediate2 8-hydroxy-C10-Methyl-Polyketide p450->intermediate2 dehydrog Dehydrogenases (x2) intermediate2->dehydrog Desaturation intermediate3 8-hydroxy-C10-Methyl-Dien-Polyketide dehydrog->intermediate3 methyltransf SAM-dependent Methyltransferase intermediate3->methyltransf Methylation intermediate4 8-hydroxy-2,7-dimethyl-Dien-Polyketide methyltransf->intermediate4 oxidase Oxidase/ Dehydrogenase intermediate4->oxidase Terminal Oxidation final_product 8-hydroxy-2,7-dimethyl- decadienedioic acid oxidase->final_product

Figure 3: Overall proposed biosynthetic pathway for 8-hydroxy-2,7-dimethyl-decadienedioic acid.

Experimental Validation Protocols

The validation of this proposed pathway would require a multi-pronged approach, standard in the field of natural product biosynthesis.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Protocol:

    • Genome Sequencing: Sequence the genome of the producing organism.

    • Bioinformatic Analysis: Use tools like antiSMASH to identify putative PKS-containing BGCs.

    • Homology Search: Search for clusters containing genes encoding an NR-PKS, P450 monooxygenases, dehydrogenases, and methyltransferases.

Gene Deletion and Heterologous Expression
  • Protocol:

    • Gene Knockout: Systematically delete the candidate PKS gene and tailoring enzyme genes in the native producer.

    • Metabolite Analysis: Use LC-MS/MS to compare the metabolite profiles of the wild-type and mutant strains. Disappearance of the target molecule in the mutant would confirm the gene's involvement.

    • Heterologous Expression: Clone the entire BGC into a model host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, and confirm the production of the target compound.

Quantitative Data Summary (Hypothetical)

While no empirical data exists for this specific pathway, the following table presents hypothetical kinetic parameters for the key enzymes, based on values reported for similar enzyme classes in fungal polyketide biosynthesis.

Enzyme ClassSubstrate(s)Hypothetical Km (µM)Hypothetical kcat (s-1)
NR-PKS (MAT domain)Malonyl-CoA50 - 20010 - 50
NR-PKS (MAT domain)Methylmalonyl-CoA100 - 5005 - 20
P450 MonooxygenasePolyketide Intermediate1 - 500.1 - 10
SAM-MethyltransferasePolyketide Intermediate, SAM5 - 1000.5 - 15
DehydrogenaseHydroxylated Intermediate20 - 3001 - 25

Conclusion

The proposed biosynthetic pathway for 8-hydroxy-2,7-dimethyl-decadienedioic acid provides a robust and scientifically plausible framework for understanding its formation. It highlights the elegant interplay between a core NR-PKS and a suite of tailoring enzymes that work in concert to generate structural complexity from simple precursors. This guide serves not only as a technical overview but also as a roadmap for future research aimed at elucidating and potentially engineering the biosynthesis of this and other novel polyketide natural products. The principles outlined herein are central to the fields of synthetic biology, drug discovery, and metabolic engineering.

References

Chemical structure and stereochemistry of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid: Structure, Stereochemistry, and Potential

Introduction

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a naturally occurring compound that has garnered interest for its potential antioxidant and anti-inflammatory properties.[1] Isolated from sources such as Cynanchum bungei, this molecule possesses a unique chemical architecture characterized by a ten-carbon dicarboxylic acid backbone, conjugated double bonds, and multiple stereocenters.[1] This guide provides a comprehensive technical overview of its chemical structure, stereochemical intricacies, and potential therapeutic applications, targeting researchers and professionals in drug discovery and natural product chemistry.

Molecular Structure and Nomenclature

The systematic IUPAC name, (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid, precisely defines the molecule's constitution. A systematic breakdown of the name reveals its key structural features:

  • Deca: A ten-carbon backbone.

  • -dienedioic acid: Indicates the presence of two carboxylic acid functional groups at positions C1 and C10, and two double bonds.

  • 2,4-diene: The double bonds are located between carbons 2-3 and 4-5.

  • 8-hydroxy: A hydroxyl group is attached to C8.

  • 2,7-dimethyl: Methyl groups are present at C2 and C7.

  • (2E,4E): Specifies the stereochemistry of the double bonds as trans.

The presence of chiral centers at C7 and C8 means the molecule can exist as multiple stereoisomers.

Predicted Physicochemical Properties

While extensive experimental data is not widely available, computational methods can provide valuable insights into the physicochemical properties of the molecule.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₈O₅
Molecular Weight242.27 g/mol
pKa (most acidic)~4.0 (for the carboxylic acids)
XLogP31.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Stereochemical Complexity

The stereochemistry of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a critical aspect influencing its biological activity.

  • (2E,4E) Configuration: The conjugated diene system is specified with an 'E' configuration for both double bonds, indicating that the priority groups at each end of the double bonds are on opposite sides. This trans,trans arrangement results in a more linear and rigid structure compared to its cis counterparts.

  • Chiral Centers at C7 and C8: The presence of two stereocenters at C7 and C8 gives rise to four possible stereoisomers (2², or 4). These are two pairs of enantiomers, which are diastereomers of each other:

    • (7R, 8R)

    • (7S, 8S)

    • (7R, 8S)

    • (7S, 8R)

The specific stereochemistry of the natural product has not been definitively reported in the available literature, highlighting a crucial area for future research. The separation and characterization of these stereoisomers are essential to identify the most biologically active form.

Proposed Synthesis and Characterization

A plausible synthetic route for (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid can be devised using established organic chemistry reactions. A retrosynthetic analysis suggests a convergent approach.

Retrosynthetic Analysis

G Target (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid Intermediate1 Aldol Adduct Target->Intermediate1 Oxidation FragmentA α,β-Unsaturated Ester Intermediate1->FragmentA Aldol Condensation FragmentB Protected Hydroxy Aldehyde Intermediate1->FragmentB Aldol Condensation G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Coupling and Final Steps A1 Propionaldehyde A3 α-methyl-α,β-unsaturated ester A1->A3 Knoevenagel Condensation A2 Malonic Acid A2->A3 C1 Aldol Condensation A3->C1 B1 Protected 3-hydroxypropanal B3 Protected Aldehyde B1->B3 Grignard Reaction & Oxidation B2 Methylmagnesium Bromide B2->B3 B3->C1 C2 Intermediate Adduct C1->C2 C3 Oxidation & Deprotection C2->C3 C4 Final Product C3->C4 G DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Donates H• Antioxidant Test Compound (AH) Antioxidant->DPPH_H Antioxidant_Radical A• Antioxidant->Antioxidant_Radical Forms stable radical

References

A Comprehensive Technical Guide to the Discovery and Characterization of Novel Polyketides from the Apocynaceae Family

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Apocynaceae family, a diverse group of flowering plants, represents a treasure trove of complex secondary metabolites with significant therapeutic potential.[1][2][3][4][5] Among these, polyketides—a class of natural products biosynthesized from simple acetate units—stand out for their structural diversity and broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic discovery and characterization of novel polyketides from Apocynaceae species. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing a self-validating system of methodologies from bioprospecting to final structure elucidation and bioactivity screening. We will explore advanced extraction and isolation techniques, modern dereplication strategies to accelerate novelty detection, the pivotal role of spectroscopic methods like NMR and mass spectrometry, and the design of intelligent bioassay cascades.

Introduction: The Apocynaceae Family - A Rich Reservoir of Bioactive Polyketides

Significance of Polyketides in Drug Discovery

Polyketides are a structurally diverse class of natural products synthesized by a wide range of organisms, including plants, fungi, and bacteria.[6][8] Their biosynthesis, which involves the sequential condensation of acyl-CoA precursors, gives rise to a vast array of chemical scaffolds.[6][8] This structural diversity translates directly into a wide spectrum of biological activities, making polyketides a cornerstone of pharmaceutical development.[9] Annually, pharmaceuticals derived from polyketides account for billions of dollars in sales, encompassing critical medicines such as antibiotics, anticancer agents, and immunosuppressants.[9] The inherent "drug-like" properties of many polyketides, honed by evolutionary pressures, make them highly attractive starting points for drug discovery programs.

The Apocynaceae Family: Botanical and Chemical Diversity

The Apocynaceae, or dogbane family, is a large and diverse family of flowering plants, comprising thousands of species of trees, shrubs, and herbs.[2][3][4][10] This family is renowned for its production of a rich arsenal of bioactive secondary metabolites, including alkaloids, terpenoids, steroids, and glycosides.[1][4] Many species within this family produce a characteristic milky latex, which is often a repository of these chemical defense compounds.[3][10] While historically well-known for potent alkaloids like those from Catharanthus roseus (vincristine, vinblastine) and Rauvolfia serpentina (reserpine), the potential for discovering novel polyketides within this family remains significantly untapped.[3][10] The genetic and enzymatic machinery responsible for the biosynthesis of other complex natural products suggests a high probability of discovering unique polyketide synthases (PKSs) and their corresponding molecular products.[7]

Historical Context and Landmark Discoveries

The medicinal use of Apocynaceae plants dates back centuries in traditional medicine systems worldwide, where they were used to treat ailments ranging from fever and malaria to gastrointestinal disorders and skin diseases.[2] The scientific investigation of this family has led to the isolation of blockbuster drugs that have profoundly impacted human health. For instance, the discovery of the anticancer alkaloids vincristine and vinblastine from the Madagascar periwinkle, Catharanthus roseus, revolutionized chemotherapy.[3] Similarly, the antihypertensive properties of reserpine from Rauvolfia serpentina marked a significant advancement in cardiovascular medicine.[10] These landmark discoveries underscore the immense therapeutic potential encoded within the genomes of Apocynaceae species and serve as a powerful motivation for the continued exploration of their metabolomes for novel chemical entities, including polyketides.

A Modern Workflow for Novel Polyketide Discovery

The contemporary approach to natural product discovery has evolved from a serendipitous process to a more systematic and efficient endeavor. The workflow outlined below integrates modern analytical and data processing techniques to maximize the probability of identifying novel, bioactive polyketides.

Discovery_Workflow cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: Screening & Dereplication cluster_2 Phase 3: Isolation & Elucidation P1 Bioprospecting & Sustainable Collection P2 Advanced Extraction (e.g., MAE, UAE) P1->P2 P3 Crude Extract Generation P2->P3 P4 High-Throughput Bioactivity Screening P3->P4 Submit for Screening P5 LC-HRMS/MS Analysis of 'Hit' Extracts P4->P5 P6 Metabolomic Dereplication (Database Matching) P5->P6 P7 Bioassay-Guided Fractionation P6->P7 Prioritize Novel 'Hits' P8 Orthogonal Chromatography (e.g., HPLC, MPLC) P7->P8 P9 Structure Elucidation (NMR, HRMS) P8->P9 P10 P10 P9->P10 Characterized Novel Polyketide

Caption: A modern, integrated workflow for the discovery of novel polyketides.

Bioprospecting and Sustainable Sourcing of Plant Material

The initial step of any natural product discovery program is the selection and collection of plant material. For the Apocynaceae family, this involves a combination of ethnobotanical knowledge, chemotaxonomic data, and ecological considerations.

  • Ethnobotanical Leads: Plants used in traditional medicine for treating infections, inflammation, or tumors can provide valuable leads, as these therapeutic uses may be linked to the presence of bioactive polyketides.

  • Chemotaxonomic Profiling: Analyzing the existing phytochemical literature on various Apocynaceae genera can reveal which clades are rich in complex secondary metabolites, suggesting a higher likelihood of discovering novel polyketides.

  • Sustainability and Ethics: It is imperative to adhere to the principles of the Nagoya Protocol on Access and Benefit Sharing. Collection practices must be sustainable to prevent ecological damage, and proper permissions must be obtained.

Advanced Extraction and Fractionation Strategies

The goal of extraction is to efficiently remove the desired secondary metabolites from the plant matrix while minimizing the co-extraction of interfering substances like chlorophyll and lipids.[11][12]

  • Solvent Selection: A graded series of solvents, from nonpolar (e.g., hexane) to polar (e.g., methanol, ethanol), is typically used to sequentially extract different classes of compounds.[11] Alcohols are often effective universal solvents for phytochemical investigations.[11]

  • Modern Extraction Techniques: While traditional methods like maceration and Soxhlet extraction are still used, modern techniques offer significant advantages in terms of efficiency and reduced solvent consumption.[11][12]

    • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[11]

    • Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[12]

Table 1: Comparison of Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, low cost.Time-consuming, large solvent volume, lower efficiency.
Soxhlet Continuous extraction with a refluxing solvent.More efficient than maceration.Requires heating, potential for thermal degradation.
MAE Microwave heating of polar molecules.Very fast, reduced solvent use, high efficiency.Requires specialized equipment, not suitable for thermolabile compounds.
UAE Acoustic cavitation disrupts cell walls.Fast, high efficiency, suitable for thermolabile compounds.Requires specialized equipment.
Dereplication: The "Fail-Fast" Approach to Identifying Novelty

One of the most significant bottlenecks in natural product discovery is the repeated isolation of known compounds.[13] Dereplication is the process of rapidly identifying known compounds in a complex mixture at an early stage, allowing researchers to focus their efforts on novel entities.[13][14][15][16]

The core of modern dereplication combines Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with database searching.[15]

Dereplication_Process Input Bioactive Crude Extract Step1 LC-HRMS/MS Analysis Input->Step1 Step2 Acquire Accurate Mass (MS1) & Fragmentation (MS2) Data Step1->Step2 Step3 Search Against Databases (e.g., AntiBase, DNP)? Step2->Step3 Step4a Match Found: Known Compound Step3->Step4a Yes Step4b No Match Found: Potentially Novel Compound Step3->Step4b No Step5 Prioritize for Isolation Step4b->Step5 NMR_Logic cluster_0 Primary Data cluster_1 Connectivity Data HRMS HRMS (Molecular Formula) Structure Final Structure HRMS->Structure H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure

References

Methodological & Application

Application Note & Protocol: A Robust HPLC-MS Method for the Quantification of 8-hydroxy-2,7-dimethyl-decadienedioic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of 8-hydroxy-2,7-dimethyl-decadienedioic acid in complex plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework from sample preparation to data analysis. The methodology emphasizes scientific integrity, providing explanations for experimental choices to ensure reproducibility and accuracy.

Introduction: The Rationale for a Specialized HPLC-MS Method

The analysis of specific secondary metabolites in plant extracts presents a significant analytical challenge due to the inherent complexity of the matrix.[1][2][3] Plant matrices are rich in a diverse array of compounds, including pigments, lipids, and phenolics, which can interfere with the accurate quantification of the target analyte.[1][4] 8-hydroxy-2,7-dimethyl-decadienedioic acid, a dicarboxylic acid, is a molecule of interest for its potential biological activities. Its quantification requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) offers the necessary separation power, while Mass Spectrometry (MS) provides unparalleled sensitivity and selectivity for detection.[3][5]

This application note describes a meticulously developed HPLC-MS method tailored for the quantification of this specific dicarboxylic acid. The core of this method lies in a strategic sample preparation protocol to minimize matrix effects and an optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for confident quantification.

Foundational Principles: Why HPLC-MS?

The choice of HPLC-MS is predicated on its ability to address the challenges of analyzing complex mixtures.[3][5]

  • Chromatographic Separation (HPLC): HPLC separates the target analyte from other components in the extract based on its physicochemical properties.[6] This separation is crucial to reduce the number of co-eluting compounds that can interfere with the ionization of the target analyte in the mass spectrometer.[1][4]

  • Selective Detection (MS): Mass spectrometry allows for the selective detection and quantification of the analyte based on its unique mass-to-charge ratio (m/z).[3] Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation of the parent ion into a product ion, a technique known as Multiple Reaction Monitoring (MRM).[7]

Dicarboxylic acids, including our target analyte, ionize well in negative electrospray ionization (ESI) mode, typically forming a deprotonated molecule [M-H]⁻.[8][9] The mobile phase composition, particularly pH and organic modifier content, significantly influences the ionization efficiency of dicarboxylic acids.[10][11]

Experimental Workflow: A Visual Overview

The entire analytical process, from sample collection to data interpretation, follows a systematic workflow designed to ensure data quality and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Harvesting Plant Material Harvesting & Freezing Homogenization Cryogenic Homogenization Harvesting->Homogenization Preserve Integrity Extraction Solvent Extraction Homogenization->Extraction Efficient Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Matrix Effect Reduction HPLC HPLC Separation Cleanup->HPLC Inject Purified Extract MS MS/MS Detection (MRM Mode) HPLC->MS Separated Analyte Quantification Quantification (Calibration Curve) MS->Quantification Acquire Data Validation Method Validation Quantification->Validation Assess Performance

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
Material/ReagentGradeRecommended Supplier
WaterLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeSigma-Aldrich
8-hydroxy-2,7-dimethyl-decadienedioic acid standard>98% puritySynthesized or custom order
Internal Standard (e.g., ¹³C-labeled analog)>98% purityCustom synthesis
Solid-Phase Extraction (SPE) CartridgesMixed-mode C18/Anion ExchangeWaters
Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to efficiently extract the target analyte while minimizing the co-extraction of interfering matrix components.[1][2]

Protocol 1: Plant Tissue Extraction

  • Harvesting and Quenching: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench enzymatic activity that could degrade the analyte.[12][13] Store samples at -80°C until extraction.

  • Homogenization: Cryogenically grind the frozen plant tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen or a bead mill homogenizer.[13]

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of extraction solvent (80:20 Methanol:Water, v/v).

    • Spike with the internal standard at a known concentration.

    • Vortex for 1 minute.

    • Sonicate in an ultrasonic bath for 15 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Water:Acetonitrile (v/v) for SPE cleanup.

Solid-Phase Extraction (SPE) for Matrix Removal

SPE is a critical step to reduce matrix effects, which can lead to ion suppression or enhancement in the MS source.[1][14] A mixed-mode SPE cartridge is recommended to remove both non-polar and ionic interferences.

Protocol 2: SPE Cleanup

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase conditions for HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

ParameterConditionRationale
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for dicarboxylic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH promotes protonation of silanol groups on the column and improves peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesProvides a good separation window for a range of polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI-MS interfaces.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µL

MS Parameters (Negative ESI Mode):

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeDicarboxylic acids readily form [M-H]⁻ ions.[8][9]
Capillary Voltage 3.0 kVOptimizes ion formation.
Source Temperature 150°C
Desolvation Gas Flow 800 L/hrAids in solvent evaporation and ion desolvation.
Desolvation Temperature 400°C
MRM Transitions To be determined by infusion of the pure standardProvides high selectivity and sensitivity.

MRM Transition Determination:

To determine the optimal MRM transitions, infuse a standard solution of 8-hydroxy-2,7-dimethyl-decadienedioic acid directly into the mass spectrometer.

  • Full Scan (Q1 Scan): Identify the m/z of the deprotonated parent ion [M-H]⁻.

  • Product Ion Scan (Q3 Scan): Fragment the parent ion and identify the most stable and abundant product ions.

  • MRM Method: Select the most intense parent-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).

Method Validation: Ensuring Trustworthy Data

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[15] Key validation parameters are outlined below.

ParameterAcceptance Criteria
Linearity R² > 0.99 for the calibration curve
Accuracy 80-120% recovery of spiked samples
Precision Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Matrix Effect Assessed by comparing the response of the analyte in a post-extraction spiked sample to a neat standard.[1]
Stability Analyte stability in solution and in the matrix under storage and processing conditions.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of known concentrations of the analytical standard, with the internal standard added to all samples and standards to correct for variations in extraction efficiency and instrument response. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

quantification_logic cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis cluster_quantification Quantification Standards Prepare Standards (Known Concentrations) IS_Addition_Std Spike with Internal Standard Standards->IS_Addition_Std Analysis_Std Analyze by LC-MS/MS IS_Addition_Std->Analysis_Std Peak_Area_Ratio_Std Calculate Peak Area Ratio (Analyte/IS) Analysis_Std->Peak_Area_Ratio_Std Plot Plot Ratio vs. Concentration (Linear Regression) Peak_Area_Ratio_Std->Plot Interpolation Interpolate Sample Ratio on Calibration Curve Plot->Interpolation Sample Prepare Sample Extract IS_Addition_Sample Spike with Internal Standard Sample->IS_Addition_Sample Analysis_Sample Analyze by LC-MS/MS IS_Addition_Sample->Analysis_Sample Peak_Area_Ratio_Sample Calculate Peak Area Ratio (Analyte/IS) Analysis_Sample->Peak_Area_Ratio_Sample Peak_Area_Ratio_Sample->Interpolation Concentration Determine Analyte Concentration in Sample Interpolation->Concentration

Caption: Logical flow for quantification using an internal standard and calibration curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 8-hydroxy-2,7-dimethyl-decadienedioic acid in plant extracts. By following the described sample preparation, HPLC-MS analysis, and method validation procedures, researchers can obtain accurate and reproducible results. The emphasis on understanding the rationale behind each step empowers scientists to adapt and troubleshoot the method for their specific research needs.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Antioxidant Activity of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Chemical Scavenging and Biological Efficacy

For decades, the antioxidant potential of natural products has been predominantly evaluated using chemical assays such as DPPH, ABTS, and ORAC. While valuable for initial screening, these methods operate in a simplified, non-biological environment. They fail to account for critical physiological factors like cellular uptake, metabolic transformation, and subcellular distribution of the tested compounds.[1][2] Consequently, high activity in a test tube does not always translate to efficacy within a living system. To address this translational gap, cell-based assays have emerged as an indispensable tool, offering a more biologically relevant assessment of antioxidant activity.[3][4]

This guide provides a detailed exploration of robust cell-based methodologies designed to empower researchers in the accurate evaluation of natural product-derived antioxidants. We will delve into the mechanistic underpinnings of these assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring a comprehensive understanding that moves beyond mere procedural recitation.

The Scientific Bedrock: Understanding Oxidative Stress in a Cellular Context

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage.[5] ROS, which include superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of aerobic metabolism.[6] While they play a role in cellular signaling, their overaccumulation can lead to damage of lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[5] Natural antioxidants can counteract oxidative stress through two primary mechanisms:

  • Direct Scavenging: Directly neutralizing ROS, thereby preventing them from damaging cellular components.

  • Upregulation of Endogenous Defenses: Activating cellular signaling pathways that lead to the expression of antioxidant and cytoprotective enzymes.

A robust evaluation of a natural product's antioxidant potential should, therefore, interrogate both of these mechanisms.

Part 1: Assays for Direct ROS Scavenging Activity

These assays typically involve inducing a state of oxidative stress in cultured cells and then quantifying the ability of a test compound to mitigate the rise in intracellular ROS levels.

The Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a widely adopted method that measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cellular environment.[3][4]

Principle of the Assay: The assay employs the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[5][6] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6] The antioxidant capacity of a test compound is determined by its ability to scavenge ROS and, consequently, reduce the rate of DCF formation.

Diagram: Workflow of the Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction & Measurement cluster_analysis Data Analysis seed_cells Seed HepG2 cells in 96-well plate culture Culture to 80-90% confluency (24-48h) seed_cells->culture wash1 Wash with PBS culture->wash1 add_probe Add DCFH-DA (25µM) & Test Compound wash1->add_probe incubate1 Incubate for 1h at 37°C add_probe->incubate1 wash2 Wash with PBS incubate1->wash2 add_aaph Add AAPH Radical Initiator (600µM) wash2->add_aaph read_fluorescence Kinetic Read (Ex: 485nm, Em: 535nm) every 5 min for 1h at 37°C add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc calc_caa Calculate CAA Units calc_auc->calc_caa plot_curve Plot Dose-Response Curve calc_caa->plot_curve

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol: CAA Assay using HepG2 Cells

  • Rationale for Cell Line Selection: Human hepatocarcinoma (HepG2) cells are frequently used as they are of hepatic origin and express a range of phase I and II metabolic enzymes, providing a more physiologically relevant model for assessing the bioactivity of natural products that would be metabolized in the liver.[1][2]

  • Materials:

    • HepG2 cells (ATCC HB-8065)

    • Williams' Medium E (WME)

    • Fetal Bovine Serum (FBS), L-Glutamine, Penicillin-Streptomycin

    • 96-well black, clear-bottom tissue culture plates

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

    • Quercetin (as a positive control)

    • Phosphate Buffered Saline (PBS)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of complete WME. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

      • Scientist's Note: Achieving a consistent, near-confluent monolayer is critical for reproducible results. The outer wells of the plate are often excluded from the analysis due to higher variability (the "edge effect").[7]

    • Treatment: a. After 24 hours, remove the growth medium and wash the cells once with 100 µL of warm PBS. b. Prepare solutions of your natural product extracts and quercetin standards in treatment medium (serum-free WME). c. Add 100 µL of the test compounds and standards to the respective wells. Include wells with treatment medium only as a negative control. d. Incubate for 1 hour at 37°C to allow for compound uptake.

    • Probe Loading: a. Prepare a 25 µM solution of DCFH-DA in treatment medium. b. Remove the treatment solutions and add 100 µL of the DCFH-DA solution to each well. c. Incubate for 1 hour at 37°C, protected from light.

    • Induction of Oxidative Stress and Measurement: a. Remove the DCFH-DA solution and wash the cells once with 100 µL of warm PBS. b. Prepare a 600 µM solution of AAPH in treatment medium. c. Add 100 µL of the AAPH solution to each well. d. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. e. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.[8]

    • Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence readings of each well. b. The CAA unit for each sample is calculated using the formula: CAA Unit = (1 - (AUC_sample / AUC_control)) * 100[8] c. Plot the CAA units against the concentration of the quercetin standard to generate a standard curve. d. Express the antioxidant activity of the natural product extracts as Quercetin Equivalents (QE).

Table 1: Example Data for CAA Assay

SampleConcentration (µg/mL)AUCCAA Units
Control (no antioxidant)0500000
Quercetin102500050
Natural Product X503000040
Natural Product Y504500010
ROS-Glo™ H₂O₂ Assay

This assay provides a sensitive, luminescence-based method for the direct detection of hydrogen peroxide (H₂O₂), a key ROS molecule.[9]

Principle of the Assay: The assay utilizes a derivatized luciferin substrate that reacts directly with H₂O₂ to form a luciferin precursor.[9] A second reagent containing recombinant luciferase is then added, which converts the precursor into luciferin and generates a luminescent signal that is directly proportional to the H₂O₂ concentration.[9]

Detailed Protocol: ROS-Glo™ H₂O₂ Assay

  • Materials:

    • ROS-Glo™ H₂O₂ Assay Kit (Promega)

    • Adherent or suspension cells of choice

    • White, opaque 96-well plates

    • Menadione (as a positive control for ROS induction)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a white, opaque 96-well plate at a density appropriate for your cell line to be healthy and responsive the next day.

    • Treatment: Add your natural product extracts to the cells and incubate for the desired period.

    • Substrate Addition: Prepare the H₂O₂ Substrate Solution according to the manufacturer's protocol. Add 20 µL of this solution to each well.[10]

    • Induction (Optional but Recommended): To induce ROS, add a known inducer like menadione.

    • Incubation: Incubate the plate at 37°C for 2-6 hours. The optimal time should be determined empirically.

    • Luminescence Measurement: a. Equilibrate the plate to room temperature for 10-15 minutes. b. Add 100 µL of ROS-Glo™ Detection Solution to each well. c. Incubate for 20 minutes at room temperature.[10] d. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in the luminescent signal in wells treated with the natural product compared to the inducer-only control indicates antioxidant activity.

Part 2: Assays for Upregulation of Endogenous Antioxidant Defenses

This approach investigates the ability of natural products to act as indirect antioxidants by activating cellular signaling pathways that control the expression of a battery of cytoprotective genes.

The Nrf2-ARE Pathway: The Master Regulator of Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][13]

Upon exposure to electrophiles or ROS (or certain natural product activators), critical cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[13][14] These genes encode a wide array of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Diagram: The Keap1-Nrf2 Signaling Pathway

Nrf2_Pathway Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Genes Gene Transcription Inducers Oxidative Stress Natural Products Inducers->Keap1 Modification of Keap1 Cysteines

Caption: The Keap1-Nrf2 signaling pathway.

Nrf2/ARE Luciferase Reporter Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Principle of the Assay: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with multiple copies of the ARE.[13][15] When a natural product activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of Nrf2 activation.

Detailed Protocol: Nrf2/ARE Luciferase Reporter Assay

  • Materials:

    • ARE Luciferase Reporter HepG2 Cell Line (or other suitable cell line)

    • Cell culture medium and supplements

    • White, opaque 96-well plates

    • Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)

    • Sulforaphane or tert-butylhydroquinone (tBHQ) as a positive control

  • Step-by-Step Methodology:

    • Cell Seeding: Seed the ARE reporter cells in a white, opaque 96-well plate at a density of ~30,000-40,000 cells/well. Incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of your natural product extracts. Include a positive control (e.g., sulforaphane) and a vehicle control.

    • Incubation: Incubate for 16-24 hours. This allows sufficient time for Nrf2 activation, translocation, and subsequent transcription and translation of the luciferase reporter.

    • Lysis and Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction. c. Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize. d. Measure luminescence using a luminometer.

    • Data Normalization and Analysis: a. Normalization (Crucial for Trustworthiness): To account for variations in cell number and transfection efficiency, it's essential to normalize the data. This can be done by co-transfecting a control plasmid that constitutively expresses a different reporter (e.g., Renilla luciferase) and calculating the ratio of the experimental (Firefly) to the control (Renilla) luciferase activity.[15][16] Alternatively, a parallel cell viability assay (e.g., CellTiter-Glo®) can be performed to normalize the luciferase signal to the number of viable cells. b. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control. c. Plot the fold induction against the concentration of the natural product to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Part 3: Self-Validating Systems and Troubleshooting

A well-designed experiment incorporates controls that validate the assay's performance and help in troubleshooting unexpected results.

Table 2: Essential Controls for Cell-Based Antioxidant Assays

AssayPositive ControlNegative ControlRationale
CAA / DCFH-DA Quercetin or TroloxVehicle (e.g., DMSO, ethanol)Confirms that the assay can detect known antioxidant activity.
ROS-Glo™ Menadione or H₂O₂VehicleConfirms that the cells are responsive to an oxidative challenge.
Nrf2/ARE Reporter Sulforaphane or tBHQVehicleValidates the responsiveness of the Nrf2-ARE reporter system.

Common Pitfalls and Troubleshooting:

  • High Background Fluorescence/Luminescence: This can be caused by the natural product itself being fluorescent or interacting with the assay reagents. Always run a cell-free control with your compound and the assay reagents.

  • Cytotoxicity: At higher concentrations, natural products can be toxic to cells, leading to a decrease in signal that might be misinterpreted as antioxidant activity. It is imperative to perform a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the non-toxic concentration range of your extracts.[1]

  • Low Signal or Lack of Response: This could be due to poor bioavailability of the compound, use of an inappropriate cell line, or suboptimal assay conditions (e.g., incubation times, reagent concentrations).

Conclusion: A Biologically Relevant Approach to Antioxidant Discovery

Moving from purely chemical assays to cell-based models represents a significant advancement in the study of natural product antioxidants. By accounting for cellular uptake, metabolism, and the ability to modulate endogenous defense pathways, these assays provide a more accurate and predictive measure of a compound's potential in vivo efficacy. The protocols and insights provided in this guide are intended to equip researchers with the tools and understanding necessary to conduct rigorous, reliable, and biologically meaningful evaluations of natural antioxidants, ultimately accelerating the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: 8-Hydroxy-2,7-dimethyl-decadienedioic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the current date, specific data regarding the biological activity, cosmetic applications, and safety profile of 8-hydroxy-2,7-dimethyl-decadienedioic acid is not available in the public domain. The following application notes and protocols are therefore based on the well-documented properties of a closely related dicarboxylic acid, Octadecenedioic Acid . It is strongly recommended that researchers and formulators conduct thorough in-vitro and in-vivo evaluations to validate the efficacy and safety of 8-hydroxy-2,7-dimethyl-decadienedioic acid for its intended applications.

Introduction: A Novel Dioic Acid for Multifunctional Skincare

Dicarboxylic acids are emerging as a significant class of active ingredients in cosmetic science, offering a range of benefits from skin lightening and acne management to anti-inflammatory effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 8-hydroxy-2,7-dimethyl-decadienedioic acid in cosmetic formulations. Drawing parallels from the known mechanisms of octadecenedioic acid, we will explore its potential as a multifunctional ingredient targeting hyperpigmentation, inflammation, and signs of aging.

Part 1: Postulated Mechanism of Action - A PPAR-γ Agonist Approach

Based on studies of octadecenedioic acid, it is hypothesized that 8-hydroxy-2,7-dimethyl-decadienedioic acid may not directly inhibit the tyrosinase enzyme, a common mechanism for skin lightening agents. Instead, its primary mode of action is likely the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. PPARs are transcription factors that play a crucial role in regulating various cellular processes in the skin, including inflammation, lipid synthesis, and cell differentiation[3][4][5].

Activation of PPARγ in melanocytes is believed to downregulate the expression of tyrosinase mRNA, leading to a decrease in the production of the tyrosinase enzyme. This, in turn, reduces melanin synthesis, resulting in a skin-lightening effect[1][2]. This indirect pathway offers a novel and potentially more nuanced approach to managing hyperpigmentation.

Beyond its effects on melanogenesis, PPARγ activation is also associated with anti-inflammatory and anti-aging benefits[1]. By modulating inflammatory pathways, 8-hydroxy-2,7-dimethyl-decadienedioic acid could potentially soothe irritated skin and reduce redness. Its influence on cellular metabolism and differentiation may also contribute to improved skin texture and a reduction in the appearance of fine lines.

PPAR-gamma Activation Pathway 8-hydroxy-2,7-dimethyl-decadienedioic acid 8-hydroxy-2,7-dimethyl-decadienedioic acid PPARg PPARγ 8-hydroxy-2,7-dimethyl-decadienedioic acid->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Tyrosinase_mRNA Tyrosinase mRNA PPRE->Tyrosinase_mRNA Downregulates Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_mRNA->Tyrosinase_Protein Translation Melanin Melanin Tyrosinase_Protein->Melanin Catalyzes Production

Caption: Postulated signaling pathway of 8-hydroxy-2,7-dimethyl-decadienedioic acid.

Part 2: Formulation Guidelines

The successful incorporation of 8-hydroxy-2,7-dimethyl-decadienedioic acid into cosmetic formulations requires careful consideration of its physicochemical properties and compatibility with other ingredients. As a dicarboxylic acid, its solubility and stability will be pH-dependent.

ParameterRecommended RangeRationale
Use Level 1.0 - 2.0%Based on effective concentrations of octadecenedioic acid for hyperpigmentation.
pH 5.0 - 6.5To ensure the stability of the acid and minimize potential for skin irritation.
Solubility Oil SolubleLikely to be oil-soluble, similar to other long-chain dicarboxylic acids.
Vehicle Emulsions (Creams, Lotions), SerumsCan be incorporated into the oil phase of emulsions or solubilized in appropriate solvents for anhydrous or serum formulations.
Compatibility Avoid strong oxidizing agentsTo prevent degradation of the molecule.

Stability Considerations:

The stability of emulsions containing dicarboxylic acids can be influenced by factors such as pH and the choice of emulsifiers and stabilizers. It is recommended to conduct stability testing, including temperature cycling and long-term storage at various conditions, to ensure the integrity of the final formulation. The use of polymers and gums compatible with acidic pH can help improve emulsion stability.

Part 3: Experimental Protocols for Efficacy Evaluation

To substantiate the cosmetic benefits of 8-hydroxy-2,7-dimethyl-decadienedioic acid, a series of in-vitro and ex-vivo studies are recommended. The following protocols provide a framework for evaluating its skin-lightening, anti-inflammatory, and anti-aging properties.

In-Vitro Skin Lightening Efficacy

3.1.1. Tyrosinase Inhibition Assay

This assay serves as a preliminary screening to determine if the compound has any direct inhibitory effect on the tyrosinase enzyme.

Tyrosinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 8-hydroxy-2,7-dimethyl-decadienedioic acid and Kojic Acid (positive control) Incubate Incubate test compounds/control with Tyrosinase solution Compound_Prep->Incubate Enzyme_Prep Prepare Mushroom Tyrosinase solution Enzyme_Prep->Incubate Substrate_Prep Prepare L-DOPA solution Add_Substrate Add L-DOPA to initiate reaction Incubate->Add_Substrate Measure Measure absorbance at 475 nm kinetically Add_Substrate->Measure Calculate_Inhibition Calculate % inhibition Measure->Calculate_Inhibition Calculate_IC50 Determine IC50 value Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the in-vitro tyrosinase inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (10 mM in phosphate buffer).

    • Test Compound Stock Solution: Dissolve 8-hydroxy-2,7-dimethyl-decadienedioic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

    • Positive Control Stock Solution: Prepare a stock solution of Kojic Acid in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To respective wells, add phosphate buffer, test compound dilutions (or positive control), and tyrosinase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

3.1.2. Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of the compound on melanin production in a relevant cell model.

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 murine melanoma cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of 8-hydroxy-2,7-dimethyl-decadienedioic acid for 48-72 hours. A known melanin synthesis inhibitor like Kojic Acid can be used as a positive control.

  • Melanin Extraction:

    • After the treatment period, wash the cells with PBS and lyse them with a solution of 1 N NaOH containing 10% DMSO.

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

    • Express the results as a percentage of the untreated control.

In-Vitro Anti-Inflammatory Efficacy

This assay assesses the potential of the compound to reduce the production of pro-inflammatory cytokines in skin cells.

Anti-Inflammatory Assay Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed Human Keratinocytes (HaCaT) Pretreat Pre-treat with 8-hydroxy-2,7-dimethyl-decadienedioic acid Seed_Cells->Pretreat Induce_Inflammation Induce inflammation with LPS or TNF-α Pretreat->Induce_Inflammation Collect_Supernatant Collect cell culture supernatant Induce_Inflammation->Collect_Supernatant ELISA Measure pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) by ELISA Collect_Supernatant->ELISA

Caption: Workflow for the in-vitro anti-inflammatory assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture human keratinocytes (e.g., HaCaT cell line) to confluency.

    • Pre-treat the cells with different concentrations of 8-hydroxy-2,7-dimethyl-decadienedioic acid for a specified period (e.g., 2 hours).

    • Induce an inflammatory response by adding an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cytokine Measurement:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis:

    • Compare the cytokine levels in the treated groups to the inflamed, untreated control group.

    • A significant reduction in cytokine production indicates an anti-inflammatory effect.

In-Vitro/Ex-Vivo Anti-Aging Efficacy

3.3.1. PPARγ Activation Assay

This assay directly measures the ability of the compound to activate the PPARγ receptor.

Protocol:

  • Cell-Based Reporter Assay:

    • Utilize a commercially available PPARγ reporter assay kit. These kits typically use a cell line transfected with a plasmid containing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

    • Treat the cells with various concentrations of 8-hydroxy-2,7-dimethyl-decadienedioic acid. A known PPARγ agonist (e.g., Rosiglitazone) should be used as a positive control.

  • Measurement:

    • After incubation, measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis:

    • An increase in reporter gene activity indicates activation of the PPARγ receptor.

3.3.2. Human Skin Explant Model

This ex-vivo model provides a more physiologically relevant system to assess the anti-aging effects of the compound on human skin.

Protocol:

  • Explant Culture and Treatment:

    • Obtain human skin explants from cosmetic surgery.

    • Culture the explants at the air-liquid interface.

    • Topically apply a formulation containing 8-hydroxy-2,7-dimethyl-decadienedioic acid to the explants.

  • Induction of Aging (Optional):

    • To simulate photoaging, explants can be exposed to UV radiation.

    • To model intrinsic aging, explants can be cultured for an extended period.

  • Analysis of Anti-Aging Markers:

    • After the treatment period, analyze the explants for various markers of skin aging, including:

      • Collagen and Elastin Content: Quantify using biochemical assays or histological staining (e.g., Masson's trichrome for collagen, Orcein for elastin).

      • Matrix Metalloproteinase (MMP) Activity: Measure the activity of collagen-degrading enzymes (e.g., MMP-1) using zymography or ELISA.

      • Glycosaminoglycan (GAG) Content: Quantify the levels of hyaluronic acid and other GAGs.

  • Data Analysis:

    • Compare the levels of these markers in the treated explants to the untreated and vehicle-treated controls. An increase in collagen and elastin and a decrease in MMP activity would suggest an anti-aging effect.

Conclusion

While further research is imperative to elucidate the specific properties of 8-hydroxy-2,7-dimethyl-decadienedioic acid, the existing knowledge on related dicarboxylic acids suggests its significant potential as a multifunctional active ingredient in cosmetic formulations. Its postulated mechanism of action via PPARγ activation presents a novel approach to addressing common skin concerns such as hyperpigmentation, inflammation, and aging. The detailed protocols provided herein offer a robust framework for the scientific validation of its efficacy and safety, paving the way for its potential introduction into the next generation of advanced skincare products.

References

Application Note & Protocols: Fluorescent Cytochalasin Conjugates as Probes for Cellular Actin Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

An important note on the selected topic: The compound "(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid" is not a recognized molecular probe within publicly accessible scientific literature. To fulfill the directive of creating a detailed, scientifically accurate, and practical guide, this document will focus on a well-established class of fungal-derived molecular probes: fluorescently-conjugated cytochalasins . These molecules, which are also polyketides, serve as an exemplary case for illustrating the principles and protocols for using natural products to investigate cellular machinery, specifically the actin cytoskeleton.

Introduction: Harnessing Fungal Metabolites to Visualize the Cytoskeleton

The actin cytoskeleton is a highly dynamic network of protein filaments essential for a vast array of cellular functions, including motility, morphogenesis, intracellular transport, and cell division. Understanding the spatiotemporal regulation of actin polymerization is therefore fundamental to cell biology and disease research. Molecular probes that can specifically bind to actin structures and report on their status are invaluable tools for these investigations.

Fungal secondary metabolites have long been a source of potent and specific biological inhibitors. The cytochalasan family of polyketides, produced by various fungi, are renowned for their ability to bind to the barbed (fast-growing) end of actin filaments. This interaction effectively caps the filament, preventing the addition of new G-actin monomers and thereby inhibiting polymerization. By conjugating a fluorescent dye (e.g., fluorescein, rhodamine) to a cytochalasin molecule, we create a powerful molecular probe. This probe not only disrupts actin dynamics in a predictable manner but also allows for the direct visualization of F-actin structures and their response to cellular signaling or therapeutic agents.

This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for using fluorescent cytochalasin conjugates as molecular probes for studying the actin cytoskeleton in both fixed and live cells.

Scientific Foundation & Mechanism of Action

The utility of a fluorescent cytochalasin probe is rooted in its specific and high-affinity interaction with actin. Cytochalasin D, a common member of this family, binds to a hydrophobic pocket on the F-actin filament, accessible only at the barbed end. This binding event has two primary consequences:

  • Inhibition of Elongation: The probe acts as a "cap," physically obstructing the addition of ATP-G-actin monomers to the growing filament end.

  • Induction of Depolymerization: By shifting the equilibrium away from polymerization, the probe can lead to a net disassembly of actin filaments, as the pointed (slow-growing) end continues to lose subunits.

The covalent attachment of a fluorophore to the cytochalasin core allows researchers to track the location of this interaction. When introduced to cells, the probe will accumulate at sites of dynamic actin polymerization, effectively "painting" the F-actin network. This enables high-resolution imaging of structures like stress fibers, lamellipodia, and filopodia.

Diagram: Mechanism of Action

The following diagram illustrates how a fluorescent cytochalasin probe interacts with an actin filament to inhibit polymerization.

cluster_0 Actin Filament (F-Actin) cluster_1 Monomer Pool A B A->B C B->C D C->D B_end Barbed End (Polymerization) P Pointed End (Depolymerization) G_Actin ATP-G-Actin G_Actin->D Normal Elongation Probe Fluorescent Cytochalasin Probe Probe->D Binding & Capping X->D BLOCKED caption Mechanism of Fluorescent Cytochalasin Probe Action.

Caption: Probe binds to the barbed end of F-actin, blocking G-actin addition.

Applications & Experimental Protocols

Fluorescent cytochalasin probes are versatile tools for a range of cell imaging applications. Below are detailed protocols for two common uses: visualizing the F-actin cytoskeleton in fixed cells and monitoring actin dynamics in live cells.

Probe Characteristics & Handling

Before beginning any experiment, it is crucial to understand the properties of your specific probe.

ParameterExample: Cytochalasin D, Fluorescein Conjugate
Molecular Weight ~920 g/mol
Excitation (max) ~494 nm
Emission (max) ~521 nm
Solvent DMSO (Dimethyl sulfoxide)
Storage -20°C, protected from light and moisture
Working Concentration 0.2 - 2.0 µM (must be optimized per cell type)

Stock Solution Preparation: Always prepare a concentrated stock solution (e.g., 1-2 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol: Staining F-Actin in Fixed Cells

This protocol is ideal for obtaining high-resolution snapshots of the actin cytoskeleton in a preserved state. It is often used to compare cytoskeletal architecture between different experimental conditions.

Causality Behind Choices:

  • Fixation (PFA): Paraformaldehyde cross-links proteins, preserving cellular structures. We avoid methanol fixation as it can disrupt actin filaments.

  • Permeabilization (Triton X-100): A mild detergent is required to create pores in the cell membrane, allowing the probe to enter the cytosol.

  • Blocking (BSA): Bovine serum albumin is used to block non-specific binding sites on proteins and the coverslip, reducing background fluorescence.

Step-by-Step Methodology:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate. Culture until they reach the desired confluency (typically 60-80%).

  • Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation: Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Staining: Dilute the fluorescent cytochalasin stock solution to the final working concentration (e.g., 1 µM) in the blocking buffer. Incubate the coverslips with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash three times with PBS for 5 minutes each, keeping the samples protected from light.

  • Mounting & Imaging: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish. Image using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel for a fluorescein conjugate).

Diagram: Fixed Cell Staining Workflow

A 1. Plate Cells on Coverslips B 2. Wash (PBS) A->B C 3. Fix (4% PFA) B->C D 4. Permeabilize (0.1% Triton X-100) C->D E 5. Block (1% BSA) D->E F 6. Stain (Fluorescent Probe) E->F G 7. Final Wash (PBS) F->G H 8. Mount & Image G->H caption Workflow for F-Actin Staining in Fixed Cells.

Caption: Workflow for F-Actin Staining in Fixed Cells.

Protocol: Live-Cell Imaging of Actin Dynamics

This protocol allows for the observation of actin polymerization and cytoskeletal rearrangements in real-time.

Causality Behind Choices:

  • Lower Concentration: A lower probe concentration is used to minimize cytotoxicity and the inhibitory effects on actin, allowing for observation of dynamics rather than just inducing disassembly.

  • Imaging Medium: A CO2-independent medium is used to maintain physiological pH and temperature on the microscope stage outside of a traditional incubator.

  • Time-Lapse: Acquiring images at set intervals allows for the creation of a movie, revealing the movement and turnover of actin structures.

Step-by-Step Methodology:

  • Cell Culture: Plate cells in a glass-bottom imaging dish suitable for live-cell microscopy.

  • Medium Exchange: Just before imaging, replace the culture medium with a pre-warmed, CO2-independent imaging medium (e.g., Leibovitz's L-15 medium) supplemented with fetal bovine serum.

  • Probe Addition: Add the fluorescent cytochalasin probe directly to the imaging medium at a low, pre-optimized concentration (e.g., 0.2-0.5 µM).

  • Equilibration: Allow the cells to incubate with the probe for 15-30 minutes on the microscope stage, which should be equipped with a heated chamber to maintain 37°C.

  • Time-Lapse Imaging: Begin acquiring images using the lowest possible laser power to prevent phototoxicity. Capture images every 30 seconds to 5 minutes, depending on the speed of the process being studied (e.g., lamellipodial ruffling vs. stress fiber formation).

  • Data Analysis: Analyze the resulting image series to quantify changes in fluorescence intensity, cell morphology, or the velocity of actin structures.

Data Interpretation & Troubleshooting

  • Expected Results: In fixed cells, you should observe sharp, well-defined F-actin structures. Stress fibers will appear as thick, bright bundles, while the cell cortex and lamellipodia will show a finer, mesh-like fluorescence. In live cells, you may observe dynamic ruffling at the cell edge and movement of fluorescent puncta.

  • High Background: If background fluorescence is high, ensure the washing steps were thorough and consider increasing the duration of the blocking step.

  • No Signal: Confirm the viability of the probe and ensure the correct filter sets are being used on the microscope. Check that the permeabilization step was successful.

  • Cell Death (Live Imaging): Reduce the probe concentration and/or the laser power and exposure time during imaging to minimize phototoxicity and chemical toxicity.

Application Note: Derivatization of 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid (HDDA), a novel polyfunctionalized fatty acid analog. The primary objective of such derivatization is to systematically modify its physicochemical properties to enhance its biological activity. Chemical modification is a cornerstone of drug discovery, allowing for the optimization of lead compounds by improving parameters like cell permeability, metabolic stability, and target affinity.[1][2][3] This document details validated, step-by-step protocols for esterification of the carboxyl groups, amidation of the carboxyl groups, and acylation of the secondary hydroxyl group. Furthermore, it outlines a workflow for subsequent bioactivity screening using a standard cytotoxicity assay and provides a template for interpreting the resulting structure-activity relationship (SAR) data.

Introduction: The Rationale for Derivatization

8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid (HDDA) is a unique C10 dicarboxylic acid featuring a secondary alcohol and vinyl groups. Its structure, reminiscent of certain bioactive lipids and terpenoids, suggests potential as a lead compound for therapeutic development.[4][5] However, the parent molecule's polarity, conferred by two carboxylic acids and a hydroxyl group, may limit its ability to cross biological membranes, a critical step for reaching intracellular targets.[4]

Chemical derivatization offers a systematic approach to overcoming these limitations.[2][6] By converting the polar functional groups into less polar esters, amides, or acyl derivatives, we can modulate the compound's lipophilicity. This strategy is fundamental to lead optimization and can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[7] This application note serves as a practical guide for researchers to synthesize, purify, and evaluate a focused library of HDDA derivatives to probe its therapeutic potential.

Strategic Approach to HDDA Derivatization

The structure of HDDA offers three primary sites for chemical modification: the two terminal carboxylic acids (C1 and C10) and the secondary hydroxyl group (C8). Our strategy targets these sites to produce derivatives with diverse physicochemical properties.

  • Strategy 1: Esterification of Carboxylic Acids. Converting carboxylic acids to esters is a classic method to increase lipophilicity and mask negative charges, often improving cell membrane permeability.[7] This can also serve as a prodrug strategy, where endogenous esterases can hydrolyze the ester in vivo to release the active parent compound.

  • Strategy 2: Amidation of Carboxylic Acids. Amide formation introduces hydrogen bond donors and acceptors, which can lead to new interactions with biological targets. Amides are generally more stable to hydrolysis than esters and offer a different profile of solubility and polarity.[8]

  • Strategy 3: Acylation of the C8-Hydroxyl Group. Masking the C8-hydroxyl group via acylation (e.g., acetylation) allows for the investigation of its role in bioactivity. If activity is retained or enhanced, it may suggest the hydroxyl group is not a key pharmacophore element for hydrogen bonding; if activity is lost, it indicates its critical importance.

The overall experimental plan follows a logical progression from synthesis and purification to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening HDDA HDDA Parent Compound Ester Derivative 1: Dimethyl Ester HDDA->Ester Esterification Amide Derivative 2: Diamide HDDA->Amide Amidation Acetate Derivative 3: C8-Acetate HDDA->Acetate Acylation Characterization Structural Confirmation (NMR, MS) Ester->Characterization Amide->Characterization Acetate->Characterization Screening Bioactivity Screening (e.g., MTT Assay) Characterization->Screening SAR SAR Analysis Screening->SAR

Caption: Workflow from HDDA derivatization to SAR analysis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled according to their Material Safety Data Sheets (MSDS).

Protocol 1: Synthesis of HDDA Dimethyl Ester (Derivative 1)

This protocol employs Fischer-Speier esterification, an acid-catalyzed reaction that is effective for converting carboxylic acids to esters using an excess of the alcohol as the solvent.[9][10][11][12][13]

Materials:

  • 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid (HDDA)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add HDDA (1.0 eq).

  • Add anhydrous methanol to the flask to serve as both reagent and solvent (approx. 20 mL per gram of HDDA).

  • Carefully add concentrated H₂SO₄ (catalytic amount, ~2-3 drops) to the stirring solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure dimethyl ester.

Protocol 2: Synthesis of HDDA Diamide (Derivative 2)

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acids for efficient coupling with an amine at room temperature.[8][14][15][16]

Materials:

  • HDDA Dimethyl Ester (from Protocol 1, assuming hydrolysis back to diacid for this example, or starting with HDDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Benzylamine (or other primary amine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve HDDA (1.0 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., nitrogen).

  • Add NHS (2.2 eq) and EDC (2.2 eq) to the solution.[14]

  • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acids.

  • In a separate flask, dissolve benzylamine (2.2 eq) in the same anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure diamide.

Protocol 3: Acetylation of C8-Hydroxyl Group (Derivative 3)

This protocol uses acetic anhydride with a catalytic amount of base or Lewis acid to acetylate the secondary hydroxyl group.[17][18][19][20]

Materials:

  • HDDA (or its dimethyl ester from Protocol 1) (1.0 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • Pyridine or 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the HDDA starting material in anhydrous DCM in a flask.

  • Add the catalyst (e.g., a few crystals of DMAP).

  • Add acetic anhydride (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to remove excess acetic acid.

  • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the pure C8-acetate derivative.

Structural Characterization

Confirmation of each derivative's structure is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

Technique Parent HDDA Derivative 1 (Ester) Derivative 2 (Amide) Derivative 3 (Acetate)
¹H NMR Carboxyl protons (~10-12 ppm, broad).New singlet at ~3.7 ppm (6H, -OCH₃). Disappearance of carboxyl protons.New signals for amide N-H and benzyl group protons. Disappearance of carboxyl protons.New singlet at ~2.1 ppm (3H, -OCOCH₃). Downfield shift of C8-H proton.
¹³C NMR Carboxyl carbons (~175-185 ppm).New signal at ~52 ppm (-OCH₃).New amide carbonyl signal (~170 ppm).New ester carbonyl (~170 ppm) and methyl (~21 ppm) signals.
Mass Spec (ESI-) [M-H]⁻ ion observed.[M+Na]⁺ ion observed.[M+H]⁺ or [M+Na]⁺ ion observed.[M+Na]⁺ ion observed.
Caption: Expected Spectroscopic Data for HDDA Derivatives.

Biological Evaluation: Cytotoxicity Screening

A primary screen for potential anticancer activity can be performed using the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21][22]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate 24h for adherence A->B C Add HDDA & Derivatives (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC₅₀ values H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 4: MTT Assay for Cell Viability

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • HDDA and synthesized derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (HDDA and derivatives) in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[23] Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[24]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[23][24]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a plate reader.[23]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

Example Hypothetical Data:

Compound Modification Hypothetical IC₅₀ (µM) Interpretation
HDDA Parent Compound50.2Baseline activity.
Derivative 1 Dimethyl Ester5.8Significant Improvement. Masking carboxyl groups enhances activity, likely due to increased cell permeability.
Derivative 2 Benzylamide25.1Moderate Improvement. Amide is less effective than ester, but still better than the parent acid.
Derivative 3 C8-Acetate>100Loss of Activity. The C8-hydroxyl group is critical for bioactivity, possibly as a key hydrogen bond donor.

This hypothetical data suggests that the carboxylic acid groups are detrimental to activity (likely due to poor uptake) and that the C8-hydroxyl is essential. Future derivatization efforts could focus on creating other ester prodrugs while keeping the C8-hydroxyl unmodified.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Inflammatory Response

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against pathogens and tissue repair, yet its dysregulation underpins a vast array of chronic diseases.[1] The inflammatory cascade is a complex interplay of cellular and molecular events orchestrated by a network of signaling pathways.[1] Understanding the precise mechanism by which a novel therapeutic agent modulates this intricate network is paramount in drug development. This guide provides a structured, in-depth approach for researchers to dissect the anti-inflammatory mechanism of action of test compounds, from broad phenotypic effects to specific molecular targets.

The core of the inflammatory response is driven by immune cells, primarily macrophages, which, upon activation by stimuli like lipopolysaccharide (LPS), trigger intracellular signaling cascades.[2] These cascades culminate in the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).[3] Key signaling pathways that govern this process include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[3][4][5][6]

This document will guide you through a logical progression of experiments, starting with foundational in vitro assays to establish anti-inflammatory activity and progressing to more detailed mechanistic studies to pinpoint the molecular targets of your compound.

Section 1: Foundational In Vitro Screening for Anti-inflammatory Activity

The initial step in characterizing a potential anti-inflammatory compound is to assess its ability to suppress the production of key inflammatory mediators in a relevant cellular model. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for this purpose.[7]

Experimental Workflow: In Vitro Screening

The general workflow for the initial screening of a test compound involves cell culture, treatment with the compound, stimulation with an inflammatory agent like LPS, and subsequent analysis of inflammatory markers.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Inflammatory Markers cell_culture RAW 264.7 Cell Culture seeding Seed cells in 96-well and 6-well plates cell_culture->seeding pretreatment Pre-treat with Test Compound seeding->pretreatment stimulation Induce inflammation with LPS pretreatment->stimulation no_measurement Measure Nitric Oxide (Griess Assay) stimulation->no_measurement cytokine_measurement Measure Cytokines (ELISA) stimulation->cytokine_measurement protein_analysis Analyze Protein Expression (Western Blot) stimulation->protein_analysis

Caption: Experimental Workflow for Anti-inflammatory Agent Screening.

Protocol: Assessment of Cell Viability (MTT Assay)

Before evaluating the anti-inflammatory effects of a compound, it is crucial to determine its cytotoxic profile to ensure that any observed reduction in inflammatory mediators is not simply a result of cell death. The MTT assay is a standard colorimetric assay for assessing cell viability.[7]

Protocol Steps:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant, which serves as an indicator of iNOS activity.[7]

Protocol Steps:

  • Seed RAW 264.7 cells in a 96-well plate and pre-treat with the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.[8]

  • Incubate at room temperature for 10-15 minutes, protected from light.[8]

  • Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.[3]

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[9][10]

Protocol Steps (General Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[9][11]

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.[9]

  • Add cell culture supernatants and standards to the wells and incubate for 1-2 hours.[10]

  • Wash the plate and add a biotinylated detection antibody, incubating for 1 hour.[10][12]

  • Wash the plate and add streptavidin-HRP, incubating for 30 minutes.[10]

  • Wash the plate and add a TMB substrate solution.[10]

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.[10]

ParameterRecommended Concentration/TimeSource
Cell Seeding Density 1-2 x 10^5 cells/mL[7][10]
LPS Stimulation 100-1000 ng/mL for 24 hours[3][8]
Capture Antibody 1-4 µg/mL[11]
Detection Antibody 0.25-2 µg/mL[11][12]

Section 2: Elucidating the Mechanism of Action: Key Signaling Pathways

Once the anti-inflammatory activity of a compound is confirmed, the next step is to investigate its effect on the key signaling pathways that regulate the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[14] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15]

nfkB_pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkB IκBα-NF-κB (Inactive) ikk->ikba_nfkB phosphorylates IκBα ikba_p p-IκBα ikba_nfkB->ikba_p nfkB NF-κB (Active) ikba_nfkB->nfkB releases proteasome Proteasomal Degradation ikba_p->proteasome nucleus Nucleus nfkB->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->gene_transcription activates

Caption: NF-κB Signaling Pathway in Inflammation.

The MAPK Signaling Pathways

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5][16] These pathways are activated by a cascade of phosphorylation events and regulate the expression of inflammatory genes.[16]

mapk_pathways stimulus Inflammatory Stimuli (e.g., Cytokines, Stress) map3k MAP3K (e.g., TAK1, MEKK1) stimulus->map3k map2k_p38 MKK3/6 map3k->map2k_p38 map2k_jnk MKK4/7 map3k->map2k_jnk map2k_erk MEK1/2 map3k->map2k_erk p38 p38 map2k_p38->p38 phosphorylates jnk JNK map2k_jnk->jnk phosphorylates erk ERK1/2 map2k_erk->erk phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors jnk->transcription_factors erk->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression activate

Caption: MAPK Signaling Pathways in Inflammation.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for signaling initiated by numerous cytokines and growth factors involved in inflammation and immunity.[6][17] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene transcription.[6][18]

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Target Gene Transcription nucleus->gene_transcription activates

Caption: JAK-STAT Signaling Pathway.

Protocol: Western Blotting for Phosphorylated Proteins

Western blotting is a fundamental technique to assess the activation of signaling pathways by detecting the phosphorylation of key proteins.[19]

Key Considerations for Phospho-Proteins:

  • Sample Preparation: Keep samples on ice and use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can cause high background.[20]

  • Antibodies: Use primary antibodies specific to the phosphorylated form of the target protein and a corresponding antibody for the total protein as a loading control.

Protocol Steps:

  • Prepare cell lysates from RAW 264.7 cells treated with the test compound and/or LPS.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein samples by boiling in SDS-PAGE sample buffer.[20]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19][20]

  • Block the membrane with 5% BSA in TBST for 1 hour.[20]

  • Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.[20][21]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[20]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Target ProteinPathwayFunction in Inflammation
p-IκBα NF-κBPhosphorylation leads to its degradation and NF-κB activation.[14]
p-p65 NF-κBPhosphorylation of the p65 subunit is crucial for its transcriptional activity.
p-p38 MAPKActivation is involved in the production of inflammatory cytokines.
p-JNK MAPKActivated by cellular stress and inflammatory cytokines.
p-ERK1/2 MAPKRegulates cell proliferation and differentiation, and also plays a role in inflammation.[5]
p-STAT3 JAK-STATA key mediator of cytokine signaling, often associated with chronic inflammation.[6]

Section 3: Gene Expression Analysis

To further understand the mechanism of action, it is important to assess the effect of the test compound on the transcription of inflammatory genes.

Protocol: Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) transcripts.[22][23]

Protocol Steps:

  • Isolate total RNA from treated and untreated RAW 264.7 cells.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[23]

  • Perform qPCR using the cDNA as a template with gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[24]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.[25]

Section 4: Advanced Cellular and In Vivo Models

While in vitro assays provide valuable mechanistic insights, it is essential to validate these findings in more complex systems that better recapitulate the physiological environment.

Immune Cell Phenotyping using Flow Cytometry

Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations and their activation states based on the expression of cell surface and intracellular markers.[26][27] This is particularly useful for studying the effects of a compound on mixed immune cell populations or in in vivo models.

In Vivo Models of Inflammation

Animal models are indispensable for evaluating the efficacy and safety of anti-inflammatory compounds in a whole-organism context.[1] A variety of models are available to study both acute and chronic inflammation.[28][29]

Commonly Used In Vivo Models:

  • Carrageenan-Induced Paw Edema: A widely used model of acute inflammation to assess the anti-edematous effects of a compound.[3]

  • LPS-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and can be used to evaluate the effect of a compound on cytokine production and animal survival.[30]

  • Collagen-Induced Arthritis (CIA) in Mice: A model of rheumatoid arthritis used to study chronic autoimmune inflammation.[30]

  • DSS-Induced Colitis: A model for inflammatory bowel disease.[28][30]

Conclusion

The systematic approach outlined in this guide, progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, provides a robust framework for elucidating the anti-inflammatory mechanism of action of novel therapeutic agents. By carefully selecting and executing the appropriate assays, researchers can gain a comprehensive understanding of how their compound modulates the complex network of inflammatory signaling, paving the way for the development of new and effective anti-inflammatory therapies.

References

Application Note & Protocol: Pharmacokinetic Study Design for Novel Dicarboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicarboxylic acids (DCAs) represent a promising class of therapeutic agents, with applications ranging from metabolic modulation to oncology. However, their unique physicochemical properties, including high polarity and potential for endogenous presence, present distinct challenges for pharmacokinetic (PK) characterization. This document provides a comprehensive guide for researchers and drug development professionals on designing and executing robust preclinical and clinical PK studies for novel DCA compounds. We will delve into strategic considerations from bioanalytical method development to in-vivo study design, emphasizing the scientific rationale behind each step to ensure data integrity and regulatory compliance.

Introduction: The Unique Challenge of Dicarboxylic Acids in Pharmacokinetics

Dicarboxylic acids are organic compounds containing two carboxyl groups (-COOH). This structure imparts high polarity, which typically results in low passive membrane permeability and a high degree of ionization at physiological pH. Unlike traditional small molecules, the PK profiles of DCAs can be influenced by several unique factors:

  • Endogenous Interference: Many short-chain DCAs are natural intermediates in metabolic pathways (e.g., the Krebs cycle). This necessitates highly specific analytical methods to differentiate the exogenous drug from endogenous counterparts.

  • Transporter-Mediated Disposition: Due to their low passive diffusion, the absorption, distribution, and elimination of DCAs are often heavily reliant on active transport mechanisms, such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs). This can lead to non-linear kinetics and potential for drug-drug interactions (DDIs).

  • Metabolic Instability: Depending on their chain length and structure, DCAs can be susceptible to metabolic processes like beta-oxidation, similar to fatty acids.

A well-designed PK study is therefore critical to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel DCA, informing dose selection, and predicting its safety and efficacy profile.

Bioanalytical Method Development: The Foundation of Accurate PK

The quantification of the DCA in biological matrices (e.g., plasma, urine, tissues) is the cornerstone of any PK study. The goal is to develop a method that is sensitive, specific, accurate, and reproducible.

Core Principles & Technique Selection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its superior sensitivity and selectivity. For DCAs, derivatization is often employed to improve chromatographic retention and ionization efficiency, as their high polarity can make them challenging to analyze directly.

Workflow for Method Development & Validation

The development process must adhere to stringent validation guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) cluster_app Sample Analysis DEV1 Analyte Characterization (MS Tuning) DEV2 Chromatography Optimization (Column, Mobile Phase) DEV1->DEV2 DEV3 Sample Preparation (PPT, LLE, SPE) DEV2->DEV3 DEV4 Derivatization (Optional) (Improves Sensitivity) DEV3->DEV4 VAL1 Specificity & Selectivity DEV4->VAL1 Proceed to Validation VAL2 Linearity & Range VAL1->VAL2 VAL3 Accuracy & Precision VAL2->VAL3 VAL4 Matrix Effect VAL3->VAL4 VAL5 Stability (Freeze-Thaw, Bench-Top) VAL4->VAL5 VAL6 Recovery VAL5->VAL6 APP1 Batch Preparation (Samples, QCs, Calibrants) VAL6->APP1 Apply Validated Method APP2 LC-MS/MS Analysis APP1->APP2 APP3 Data Processing (Integration & Quantification) APP2->APP3

Caption: Workflow for Bioanalytical Method Development and Validation.

Protocol: Plasma Sample Preparation using Protein Precipitation (PPT)

This protocol outlines a common starting point for DCA extraction from plasma.

Objective: To extract the DCA from plasma while removing interfering proteins.

Materials:

  • Plasma samples (collected with an appropriate anticoagulant, e.g., K2EDTA)

  • Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is ideal)

  • Precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 g and 4°C)

  • LC-MS vials

Procedure:

  • Thaw Samples: Thaw plasma samples, quality controls (QCs), and calibration standards on ice.

  • Aliquot: Aliquot 50 µL of each sample into a pre-labeled microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the working IS solution to every tube (except for blank matrix samples). Vortex briefly.

  • Precipitate Proteins: Add 200 µL of ice-cold precipitation solvent to each tube.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant into a clean LC-MS vial. Avoid disturbing the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Preclinical Pharmacokinetic Study Design

Preclinical studies in animal models provide the first in-vivo data on a drug's PK profile.

Key Objectives & Animal Model Selection

The primary goal is to determine fundamental PK parameters. The choice of species is critical; typically, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) species are used. The selection should be justified based on similarities in metabolic pathways or transporter expression relevant to the DCA class.

Dosing and Sampling
  • Route of Administration: The intended clinical route (e.g., oral, intravenous) should be used. An intravenous (IV) dose is essential to determine absolute bioavailability.

  • Dose Formulation: The DCA must be formulated in a vehicle that ensures its solubility and stability. For polar DCAs, aqueous solutions (e.g., saline, PBS) are common.

  • Sampling Schedule: A rich sampling schedule is crucial to accurately define the concentration-time profile, especially the absorption phase (Cmax, Tmax) and the elimination phase (t½).

Table 1: Sample Preclinical PK Study Design Parameters

ParameterRodent (Rat) ExampleNon-Rodent (Dog) ExampleRationale
Strain/Breed Sprague-DawleyBeagleCommonly used, well-characterized models.
Number of Animals n=3-5 per groupn=3-4 per groupProvides sufficient statistical power for initial PK assessment.
Dose (IV) 1-2 mg/kg0.5-1 mg/kgLow dose to ensure linearity and avoid saturation of transporters.
Dose (Oral) 5-10 mg/kg2-5 mg/kgHigher dose to account for potential low bioavailability.
Sampling Times (IV) 2, 5, 15, 30 min; 1, 2, 4, 8, 12, 24 hr5, 15, 30 min; 1, 2, 4, 8, 12, 24 hrCaptures rapid distribution and slower elimination phases.
Sampling Times (Oral) 15, 30 min; 1, 2, 4, 6, 8, 12, 24 hr15, 30 min; 1, 2, 4, 6, 8, 12, 24, 48 hrDense early sampling for absorption phase (Tmax), extended for elimination.
Matrix & Volume Plasma (K2EDTA), ~100 µL per timepointPlasma (K2EDTA), ~500 µL per timepointSufficient volume for analysis while adhering to animal welfare guidelines.

Clinical Pharmacokinetic Study Design

Human PK studies are designed to ensure safety and establish the dosing regimen for later efficacy trials.

Phase I: First-in-Human (FIH) Studies

FIH studies are typically conducted in healthy volunteers. The design progresses from single to multiple doses.

  • Single Ascending Dose (SAD): Subjects receive a single dose of the DCA. The dose is escalated in subsequent cohorts after safety data from the previous cohort is reviewed. This study defines the initial safety profile, Cmax, Tmax, and half-life.

  • Multiple Ascending Dose (MAD): Subjects receive multiple doses of the DCA to determine its PK profile at steady-state. This study is crucial for understanding drug accumulation and confirming the dosing interval.

  • Food Effect Study: This study is conducted to assess the impact of food on the drug's absorption. It is a regulatory requirement for orally administered drugs. A high-fat meal is typically used as it represents the most extreme condition.

Clinical_PK_Progression cluster_phase1 Phase I (Healthy Volunteers) cluster_phase2 Phase II/III (Patients) SAD Single Ascending Dose (SAD) - Safety & Tolerability - Initial PK Profile MAD Multiple Ascending Dose (MAD) - Steady-State PK - Accumulation Assessment SAD->MAD FE Food Effect - Impact on Absorption MAD->FE DDI Drug-Drug Interaction (DDI) - Transporter/Enzyme Interactions FE->DDI Inform Dosing for Further Studies POP_PK Population PK - Patient Covariate Analysis DDI->POP_PK

Caption: Progression of Clinical Pharmacokinetic Studies.

Special Considerations for DCAs
  • Drug-Drug Interactions (DDI): Given the reliance on transporters like OATs, in-vitro screening for interaction potential is essential. If the DCA is an inhibitor or substrate of key transporters, a clinical DDI study with a known probe substrate (e.g., probenecid) may be required.

  • Renal Impairment: As many polar compounds are cleared renally, a study in subjects with varying degrees of renal impairment is often necessary to guide dose adjustments in this population.

Data Analysis and Interpretation

Once concentration-time data is obtained, it is analyzed using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®.

Table 2: Key Pharmacokinetic Parameters for Interpretation

ParameterDescriptionSignificance for DCAs
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption; may be limited by transporter saturation.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure.
Elimination half-lifeDetermines the time to reach steady-state and the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination (renal, hepatic).
Vd Volume of distributionApparent volume into which the drug distributes; high polarity often leads to a low Vd (limited tissue penetration).
F% Absolute Bioavailability (AUCoral / AUCiv) x 100The fraction of the oral dose that reaches systemic circulation; can be low for DCAs due to poor permeability.

Conclusion

The successful pharmacokinetic characterization of novel dicarboxylic acid compounds requires a tailored approach that accounts for their unique physicochemical properties. A robust and validated bioanalytical method is the bedrock upon which all subsequent in-vivo studies are built. Thoughtfully designed preclinical and clinical studies, which probe for transporter-mediated effects and potential metabolic pathways, are essential for building a comprehensive ADME profile. This systematic approach ensures the generation of high-quality data, enabling informed decision-making throughout the drug development process and ultimately supporting regulatory submission.

Application Notes and Protocols: Formulation Strategies for Improving the Solubility of Polyketide Diacids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Polyketides represent a diverse class of natural products, many of which are foundational to modern medicine, exhibiting a wide range of biological activities including antibiotic, immunosuppressive, and anticancer properties.[1] A significant subset of these complex molecules features dicarboxylic acid functionalities, which present unique challenges and opportunities in drug development. The presence of two carboxylic acid groups often results in poor aqueous solubility at physiological pH, high crystal lattice energy, and variable absorption, thereby limiting bioavailability.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies aimed at overcoming the solubility limitations of polyketide diacids. By integrating fundamental principles with actionable protocols, this document serves as a practical resource for rationally designing effective formulations for this important class of molecules.

Understanding the Physicochemical Landscape of Polyketide Diacids

The solubility of a polyketide diacid is governed by its intricate chemical structure. These large molecules often possess a lipophilic core with two ionizable carboxylic acid groups. This dual nature means their solubility is highly dependent on the pH of the surrounding medium.

1.1. The Critical Role of pKa and Lipophilicity (LogP)

The ionization state of the carboxylic acid groups is determined by their acid dissociation constants (pKa) and the pH of the solution. A dicarboxylic acid will have two pKa values (pKa₁ and pKa₂).

  • At pH < pKa₁: Both carboxyl groups are protonated (-COOH), rendering the molecule neutral and often at its least soluble in aqueous media.

  • At pKa₁ < pH < pKa₂: One carboxyl group is deprotonated (-COO⁻), forming a monoanion.

  • At pH > pKa₂: Both carboxyl groups are deprotonated, forming a dianion, which is typically the most water-soluble species.

The Henderson-Hasselbalch equation describes this relationship, but for complex molecules in buffered systems, the experimental solubility-pH profile can deviate from ideal behavior.[1]

Lipophilicity, measured as the logarithm of the partition coefficient (LogP), describes the compound's distribution between an oily (n-octanol) and an aqueous phase. A high LogP indicates poor aqueous solubility. For ionizable molecules like diacids, the distribution coefficient (LogD) is more relevant as it is pH-dependent.[4]

Illustrative Example: Tetracycline

While not a simple diacid, the polyketide antibiotic tetracycline possesses multiple ionizable groups, making it a useful model for pH-dependent behavior. It has three pKa values: approximately 3.3, 7.7, and 9.7.[5][6] Its LogP is approximately -1.3.[7] This profile indicates that its charge state, and therefore its solubility and permeability, will change dramatically as it passes through the gastrointestinal tract.[8]

Predictive Models: For novel polyketide diacids where experimental data is unavailable, computational tools can provide valuable estimates of pKa and LogP, aiding in early formulation design.[9][10]

Core Formulation Strategies and Mechanistic Insights

Several established techniques can be employed to enhance the solubility of polyketide diacids. The choice of strategy depends on the specific physicochemical properties of the molecule and the desired dosage form.

Strategy 1: pH Modification

This is the most direct approach for ionizable compounds. By adjusting the pH of the formulation, the polyketide diacid can be converted into its more soluble salt form (dianion).[5]

  • Mechanism: Increasing the pH above the pKa₂ of the diacid leads to deprotonation of both carboxylic acid groups. The resulting dianion has significantly improved aqueous solubility due to ion-dipole interactions with water molecules.

  • Causality in Experimental Design: The target pH should be at least 1-2 units above the pKa₂ to ensure complete ionization. The choice of buffering agent is critical; phosphate or citrate buffers are common, but their potential to interact with the drug molecule and form less soluble salts must be evaluated.[1]

Workflow for pH-Solubility Profiling

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess polyketide diacid add_compound Add excess solid to each buffer vial prep_compound->add_compound prep_buffers Prepare series of buffers (e.g., pH 2-10) prep_buffers->add_compound equilibrate Equilibrate (e.g., 24-48h) with shaking/stirring add_compound->equilibrate separate Separate solid/liquid (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the pH-dependent solubility profile.

Strategy 2: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly soluble drugs.[11][12]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system. They disrupt the hydrogen-bonding network of water, making it a more favorable environment for the lipophilic portions of the polyketide molecule.[12]

  • Causality in Experimental Design: Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs). The selection depends on the drug's polarity and the intended route of administration. A screening study is necessary to determine the optimal co-solvent and its concentration, as too much can sometimes cause the drug to precipitate upon dilution in aqueous bodily fluids.

Strategy 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9]

  • Mechanism: The hydrophobic core of the micelle provides a microenvironment for the lipophilic portions of the polyketide diacid, effectively encapsulating and solubilizing the molecule in the bulk aqueous phase.[7] The ionized carboxylate groups may orient towards the hydrophilic corona of the micelle.

  • Causality in Experimental Design: The choice between ionic (e.g., sodium lauryl sulfate) and non-ionic (e.g., Polysorbate 80, Cremophor® EL) surfactants depends on the drug's properties and potential for irritation.[9] The formulation must contain the surfactant at a concentration above its CMC to ensure micelle formation. Studies on tetracycline have shown that micellar formulations using surfactants like sodium lauryl sulphate (SLS) can significantly enhance its water solubility and antibacterial effect.[13][14]

Diagram of Surfactant Micelle Solubilization

Caption: Encapsulation of a lipophilic drug within a surfactant micelle.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs.[15]

  • Mechanism: The lipophilic core of the polyketide diacid can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule. The hydrophilic exterior of the CD then allows the entire complex to be solubilized in water.

  • Causality in Experimental Design: The size of the CD cavity must be appropriate for the size of the guest molecule (the polyketide). β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used in pharmaceuticals due to their cavity size and safety profile.[16] The formation of stable host-guest complexes with aliphatic dicarboxylic acids has been demonstrated, suggesting this is a viable strategy.[15]

Strategy 5: Polymer-Based Formulations (Solid Dispersions)

Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous form within a polymer matrix. This is a powerful technique for overcoming the high lattice energy of crystalline drugs.[17]

  • Mechanism: By preventing the drug from crystallizing, the ASD presents the drug in a higher energy, more soluble amorphous state. The hydrophilic polymer also improves wettability and can inhibit precipitation of the drug from the supersaturated solution that is generated upon dissolution.[18]

  • Causality in Experimental Design: Polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and pH-sensitive enteric polymers (e.g., HPMC-AS, Eudragit®) are common carriers.[4] The choice of polymer and the drug-to-polymer ratio are critical for maintaining the amorphous state and controlling the drug release profile. Dicarboxylic acids have themselves been used as linkers in polymer films to inhibit crystallization and improve drug loading.[16][19]

Experimental Protocols

The following protocols provide step-by-step methodologies for key solubility assessment and enhancement experiments.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for measuring thermodynamic solubility.[20]

Materials:

  • Polyketide diacid (solid)

  • Series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., validated HPLC-UV method)

Procedure:

  • Add an excess amount of the solid polyketide diacid to a vial (enough to ensure solid remains at equilibrium).

  • Add a known volume (e.g., 2 mL) of the desired buffered medium.

  • Seal the vials and place them on an orbital shaker at a constant temperature.

  • Equilibrate for at least 24-48 hours. Check for equilibrium by sampling at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. For accuracy, immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved polyketide diacid using a validated analytical method.

  • Perform the experiment in triplicate for each condition.

Protocol 2: Phase Solubility Studies with Cyclodextrins

This protocol, developed by Higuchi and Connors, is used to determine the stoichiometry and stability constant of the drug-cyclodextrin complex.

Materials:

  • Polyketide diacid (solid)

  • Aqueous solution (e.g., water or a specific buffer)

  • Cyclodextrin (e.g., HP-β-CD)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 4, 6, 8, 10% w/v HP-β-CD).

  • To vials containing an excess of the solid polyketide diacid, add a known volume of each cyclodextrin solution.

  • Follow steps 3-8 from Protocol 1 (Equilibrium Solubility Determination).

  • Plot the total concentration of the dissolved polyketide diacid (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analyze the resulting phase solubility diagram. A linear (Aₗ-type) plot is indicative of a 1:1 complex and is most common.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Illustrative pH-Solubility Profile for a Model Polyketide Diacid (pKa₁=4.0, pKa₂=6.0)

pH of BufferSolubility (µg/mL)Predominant Species
2.05Neutral (H₂A)
4.0 (pKa₁)55H₂A ⇌ HA⁻
5.0500Monoanion (HA⁻)
6.0 (pKa₂)1050HA⁻ ⇌ A²⁻
7.4> 5000Dianion (A²⁻)
9.0> 10000Dianion (A²⁻)
Note: This data is illustrative to demonstrate the expected trend.

Table 2: Effect of Co-solvents and Excipients on the Solubility of a Model Polyketide Diacid at pH 5.0

Formulation VehicleSolubility Enhancement (Fold Increase vs. Buffer)
pH 5.0 Buffer (Control)1.0
20% Propylene Glycol in Buffer8.5
40% PEG 400 in Buffer22.0
2% Polysorbate 80 in Buffer45.0
5% HP-β-Cyclodextrin in Buffer60.0
Note: This data is illustrative and the actual enhancement will be compound-specific.

Conclusion

Improving the solubility of polyketide diacids is a critical step in harnessing their therapeutic potential. A systematic approach, beginning with a thorough characterization of the compound's physicochemical properties (pKa, LogD, and solubility-pH profile), is essential. Based on this profile, rational formulation strategies can be designed and tested. pH modification, co-solvency, surfactant solubilization, cyclodextrin complexation, and the formation of amorphous solid dispersions are all powerful tools in the formulator's arsenal. The protocols and insights provided in this guide offer a framework for navigating the challenges associated with these complex but valuable molecules, ultimately accelerating their path from the laboratory to the clinic.

References

Troubleshooting & Optimization

Improving the yield of 8-hydroxy-2,7-dimethyl-decadienedioic acid extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rosmarinic acid (RA) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maximizing the yield and purity of rosmarinic acid from botanical sources, primarily within the Lamiaceae family (e.g., rosemary, lemon balm, perilla). We will delve into common challenges, provide evidence-based troubleshooting, and offer detailed protocols to enhance your experimental outcomes.

I. Foundational Knowledge: Understanding Rosmarinic Acid

Rosmarinic acid is a naturally occurring polyphenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Its significant antioxidant, anti-inflammatory, and antimicrobial properties make it a valuable target for the pharmaceutical, cosmetic, and food industries.[1] However, its extraction is a nuanced process influenced by a multitude of factors.

A successful extraction hinges on a deep understanding of the compound's chemical properties and the physical characteristics of the plant matrix. Key considerations include the selection of high-quality raw material, appropriate drying methods, and the optimization of extraction parameters.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the extraction and purification of rosmarinic acid.

Issue 1: Consistently Low Extraction Yield

Question: My rosmarinic acid yield is significantly lower than expected based on literature values. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from one or more of the following factors:

  • Suboptimal Solvent Selection: The choice of solvent is paramount. Rosmarinic acid is a polar compound, making polar solvents more effective.[2] Commonly used solvents include ethanol, methanol, and water, or mixtures thereof.[1] The dielectric constant of the solvent mixture plays a crucial role, with optimal yields often achieved with aqueous solutions of alcohols like ethanol or propan-2-ol.[3][4]

    • Causality: The solvent's polarity must be well-matched to that of rosmarinic acid to ensure efficient solubilization and extraction from the plant matrix. An inappropriate solvent will fail to effectively draw the target compound out of the plant cells.

    • Solution: Experiment with different solvent systems. Aqueous ethanol (50-80%) is a common and effective choice.[1][5] For advanced methods, ionic liquids have also shown high efficiency.[6][7][8]

  • Incorrect Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are critical variables.

    • Causality: Higher temperatures can increase both the solubility of rosmarinic acid and the solvent's diffusion rate, leading to better extraction.[3] However, excessive heat can cause thermal degradation.[9][10][11] Similarly, an insufficient extraction time will result in incomplete recovery, while a low solvent-to-sample ratio may lead to a saturated solution, preventing further extraction.[3]

    • Solution: Optimize these parameters systematically. Response surface methodology (RSM) is a powerful statistical tool for this purpose.[5][12][13] Studies have shown optimal temperatures can range from 54°C to 155°C depending on the method and plant source.[5][12] The solid-to-liquid ratio should also be optimized to ensure sufficient solvent for complete extraction.[3]

  • Poor Quality of Raw Material: The concentration of rosmarinic acid in the plant material itself can vary significantly.

    • Causality: Factors such as the plant's geographical origin, harvest time, and post-harvest handling (drying method) dramatically impact the final yield.[1] For instance, harvesting rosemary just before flowering can yield a higher concentration of rosmarinic acid.[14] Improper drying can lead to degradation of the target compound.[1][15]

    • Solution: Source high-quality, fresh, and properly dried plant material. Freeze-drying is often the most effective method for preserving bioactive compounds, though it is more expensive.[1]

Issue 2: Degradation of Rosmarinic Acid During Extraction/Purification

Question: I suspect my rosmarinic acid is degrading during the process. What factors contribute to this and how can I mitigate it?

Answer: Rosmarinic acid is susceptible to degradation under certain conditions. Key factors to control are pH, temperature, and light exposure.

  • pH Instability: Rosmarinic acid is significantly less stable in acidic environments.

    • Causality: An acidic medium (pH ~2.5) can lead to a substantial decrease in rosmarinic acid stability, potentially causing over 50% degradation.[16][17][18] Conversely, it is relatively stable in neutral to slightly alkaline conditions (pH 7.5).[16][17][18]

    • Solution: Carefully control the pH of your aqueous solutions. While a low pH (around 2) can be beneficial for subsequent liquid-liquid extraction into a solvent like ethyl acetate, prolonged exposure should be avoided.[19]

  • Thermal Degradation: As mentioned, high temperatures can degrade rosmarinic acid.

    • Causality: The chemical structure of rosmarinic acid is sensitive to heat, which can lead to breakdown and loss of the compound.[9][10][11]

    • Solution: Use the lowest effective temperature for your extraction. For solvent evaporation steps, use a rotary evaporator under reduced pressure to keep the temperature down.[20]

  • Photodegradation: Exposure to light can also contribute to the degradation of phenolic compounds.

    • Causality: UV light can induce photochemical reactions that alter the structure of rosmarinic acid.[11]

    • Solution: Protect your extracts and purified samples from light by using amber glassware or covering containers with aluminum foil. Store samples in the dark.[11][21]

Issue 3: Co-extraction of Impurities and Difficulty in Purification

Question: My extract contains a high level of impurities, making the purification of rosmarinic acid challenging. How can I improve the selectivity of my extraction and the efficiency of my purification?

Answer: Achieving high purity requires a multi-step approach focusing on both selective extraction and robust purification techniques.

  • Improving Extraction Selectivity:

    • Causality: The initial extraction solvent and method will pull out a range of compounds with similar polarities to rosmarinic acid.

    • Solution: Consider advanced extraction techniques that can offer higher selectivity.

      • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a polar co-solvent like ethanol, can provide a cleaner extract.[2][13][14][22][23][24][25] SFE is known for producing high-quality extracts.[14]

      • Sequential Extraction: A two-step process can be employed. For example, an initial extraction with a less polar solvent can remove unwanted compounds before extracting the rosmarinic acid with a more polar solvent.[26]

  • Effective Purification Strategies:

    • Causality: A crude extract will always contain a mixture of compounds requiring separation.

    • Solution: Employ chromatographic techniques for purification.

      • Liquid-Liquid Extraction (LLE): After an initial aqueous extraction, acidifying the solution to a pH of 2-2.5 and then extracting with a solvent like ethyl acetate or diethyl ether can effectively partition the rosmarinic acid into the organic phase, leaving water-soluble impurities behind.[19][27]

      • Column Chromatography: This is a powerful technique for achieving high purity. Silica gel or polyamide resins are commonly used.[19][20][28] Elution with a suitable solvent system allows for the separation of rosmarinic acid from other co-extracted compounds.

      • Crystallization: After purification, crystallization can be induced by concentrating the solution and cooling it, which can further increase the purity of the final product.[1][14][27]

III. Advanced Extraction Methodologies

To further enhance yield and efficiency, consider implementing modern extraction techniques.

Extraction MethodPrincipleAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[12]Higher efficiency, shorter extraction time, reduced solvent consumption.[6][7][12]Can generate heat, potentially degrading thermolabile compounds if not controlled.
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds.[29]Very fast extraction, high efficiency, reduced solvent use.[9][10][30]Risk of overheating and degradation of compounds if power and time are not optimized.[9][10][30]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent. Adding a co-solvent like ethanol can modify the polarity to extract more polar compounds like rosmarinic acid.[2]Environmentally friendly ("green" method), produces high-purity extracts free of residual organic solvents.[22][24]High initial equipment cost.

IV. Experimental Protocols & Workflows

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is based on principles of high-efficiency extraction.[6][7][12][26]

  • Preparation:

    • Mill dried plant material (e.g., rosemary leaves) to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh 5 g of the powdered material.

  • Extraction:

    • Place the powder in a 250 mL flask.

    • Add 100 mL of 56% aqueous ethanol.[12]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature of 54°C for 55 minutes.[12]

  • Recovery:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate.

    • Re-extract the solid residue with another 50 mL of the solvent mixture and filter again.

    • Combine the filtrates.

  • Solvent Removal:

    • Remove the ethanol using a rotary evaporator at a temperature below 50°C.

  • Analysis:

    • Quantify the rosmarinic acid content in the final extract using HPLC.

Workflow: Extraction to Purification

The following diagram illustrates a comprehensive workflow from raw material to purified rosmarinic acid.

Extraction_Purification_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product RawMaterial Raw Plant Material (e.g., Rosemary) Drying Drying (Freeze-drying preferred) RawMaterial->Drying Grinding Grinding/Milling Drying->Grinding Extraction Solid-Liquid Extraction (e.g., UAE, MAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SolventEvap Solvent Evaporation (Rotary Evaporator) CrudeExtract->SolventEvap LLE Liquid-Liquid Extraction (pH adjustment & Ethyl Acetate) SolventEvap->LLE ColumnChrom Column Chromatography (Silica or Polyamide) LLE->ColumnChrom Crystallization Crystallization ColumnChrom->Crystallization PureRA High-Purity Rosmarinic Acid Crystallization->PureRA

Caption: Workflow from raw material to pure rosmarinic acid.

V. Frequently Asked Questions (FAQs)

Q1: Can I use fresh plant material for extraction? A: While possible, drying the plant material is generally recommended. Drying reduces the water content, which can improve the efficiency of extraction with organic solvents and prevent potential enzymatic degradation of rosmarinic acid.[1]

Q2: What is the best way to store my final rosmarinic acid product? A: Store the purified rosmarinic acid in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation over long-term storage.

Q3: My extract is a dark, tarry substance. How can I clean it up before column chromatography? A: This is common when extracting from chlorophyll-rich materials. You can perform a preliminary clean-up step. After the initial extraction and solvent removal, you can perform a defatting step by washing the crude extract with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.[28][31]

Q4: Is it necessary to acidify the aqueous extract before liquid-liquid extraction with ethyl acetate? A: Yes, this is a critical step. Rosmarinic acid has carboxylic acid functional groups. At a neutral pH, these groups are deprotonated (negatively charged), making the molecule highly water-soluble. By acidifying the solution to a pH below the pKa of the carboxylic acid groups (around pH 2-3), you protonate them, making the molecule much less polar and thus more soluble in a moderately polar organic solvent like ethyl acetate.[19]

VI. References

  • The process of extracting rosmarinic acid from rosemary extract. (2024). Vertex AI Search. 1

  • Ultrasound-assisted extraction of carnosic acid and rosmarinic acid using ionic liquid solution from Rosmarinus officinalis. (2012). International Journal of Molecular Sciences. 6

  • Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis. (2012). MDPI. 7

  • Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. (2016). Food Technology and Biotechnology. 16

  • From Rosemary to Rosmarinic: Exploring the Source and Extraction Process. (2023). Bioway. 14

  • Extraction Process, Separation and Identification of Rosmarinic Acid in Rosemary Extract. (2024). Google. 22

  • Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis. (n.d.). OUCI. 8

  • Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives. (n.d.). MDPI. 19

  • Process for isolating rosmarinic acid from plants. (n.d.). Google Patents. 27

  • Concentration of Rosmarinic Acid with Supercritical Fluids. (2025). ResearchGate. 23

  • Solubility of Rosmarinic Acid in Supercritical Carbon Dioxide Extraction from Orthosiphon stamineus Leaves. (n.d.). MDPI. 24

  • A Green and Effective Polyethylene Glycols-Based Microwave-Assisted Extraction of Carnosic and Rosmarinic Acids from Rosmarinus officinalis Leaves. (n.d.). ProQuest. 9

  • New selective and sustainable ultrasound-assisted extraction procedure to recover carnosic and rosmarinic acids from Rosmarinus officinalis by sequential use of bio-based solvents. (2024). Food Chemistry. 26

  • Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. (2016). ResearchGate. 17

  • Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study. (2021). MDPI. 21

  • Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations. (n.d.). Google. 5

  • Optimization of ultrasound-assisted extraction of phenolic compounds, antioxidants and rosmarinic acid from perilla. (n.d.). Redalyc. 12

  • Isolation and Structural Elucidation of Rosmarinic Acid by Nuclear Magnetic Resonance Spectroscopy. (n.d.). American Research Journals. 31

  • Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita. (n.d.). NIH. 28

  • Technical Support Center: Troubleshooting Low Recovery of Methyl Rosmarinate During Extraction. (n.d.). Benchchem. 20

  • Development of a microwave-assisted extraction for the analysis of phenolic compounds from Rosmarinus officinalis. (2025). ResearchGate. 30

  • A Green and Effective Polyethylene Glycols-Based Microwave-Assisted Extraction of Carnosic and Rosmarinic Acids from Rosmarinus officinalis Leaves. (2023). ProQuest. 10

  • A Kinetic Study on Microwave- assisted Extraction of Bioactive Compounds from Rosmarinus Officinalis L. (n.d.). Baghdad Science Journal. 29

  • Storage method, drying processes and extraction procedures strongly affect the phenolic fraction of rosemary leaves: an HPLC/DAD/MS study. (2011). Talanta. 15

  • Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. (n.d.). PMC - NIH. 18

  • Optimising Supercritical Carbon Dioxide Extraction of Rosmarinic Acid from Rosmarinus officinalis L. and Enhancing Yield Through Soxhlet Coupling. (n.d.). MDPI. 13

  • Solubility of Rosmarinic Acid in Supercritical Carbon Dioxide Extraction from Orthosiphon stamineus Leaves. (2022). MDPI. 2

  • Extraction of rosmarinic acid from Melissa officinalis L. by heat-, microwave- and ultrasound-assisted extraction techniques: A comparative study through response surface analysis. (2025). ResearchGate. 32

  • Supercritical fluid extraction from rosemary (Rosmarinus officinalis): Kinetic data, extract's global yield, composition, and antioxidant activity. (2025). ResearchGate. 25

  • Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC. (2025). ResearchGate. 11

  • OPTIMIZATION OF ROSMARINIC ACID EXTRACTION FROM LEMON BALM (Melissa officinalis). (n.d.). The Distant Reader. 3

  • (PDF) Optimization of rosmarinic acid extraction from lemon balm (Melissa officinalis). (2025). ResearchGate. 4

References

Technical Support Center: Stereoselective Synthesis of Dienodioic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of dienodioic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with controlling the geometry and chirality of these valuable synthetic building blocks. Dienodioic acids are crucial precursors for polymers, natural products, and pharmaceuticals, but their synthesis is often plagued by issues of stereocontrol.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design solutions for your specific system.

Section 1: Troubleshooting E/Z Stereoselectivity in Olefination Reactions

The precise control of double bond geometry is the most common and critical challenge in dienodioic acid synthesis. The Horner-Wadsworth-Emmons (HWE) reaction and its variants are workhorse methods, but achieving high selectivity for a specific isomer (e.g., E,E, E,Z, or Z,Z) requires careful optimization.

FAQ 1.1: My HWE reaction is producing a mixture of E/Z isomers. How can I enhance E-selectivity?

Answer: Poor E-selectivity in the HWE reaction is typically a sign of kinetic control favoring the Z-isomer or thermodynamic equilibration issues. The formation of the more stable E-alkene is generally favored under thermodynamic control.[1] To maximize the E/Z ratio, consider the following factors:

  • Causality of E-selectivity: The standard HWE reaction's preference for the E-isomer stems from the stereochemical course of the elimination of the phosphonate byproduct from the intermediate oxaphosphetane. Conditions that allow for the equilibration of the diastereomeric intermediates to the more stable anti-oxaphosphetane, which subsequently undergoes syn-elimination, will yield the E-alkene.

  • Troubleshooting Steps:

    • Base and Cation Choice: The nature of the cation is critical. Lithium and sodium bases often lead to reversible addition steps, allowing for thermodynamic equilibration.

      • Recommended: Use bases like NaH, NaHMDS, or LiCl/DBU. Lithium-based conditions (e.g., LiOH) under Masamune-Roush conditions are well-established for promoting E-selectivity.[2]

      • Avoid: Potassium bases (e.g., KHMDS, t-BuOK) without additives like 18-crown-6 can favor kinetic, Z-selective pathways.[1]

    • Solvent and Temperature:

      • Use non-polar, aprotic solvents like THF or toluene. These solvents help stabilize the intermediates required for equilibration.

      • Run the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures provide the energy needed to overcome the activation barrier for the retro-olefination, allowing the system to settle into the thermodynamically favored E-pathway.[2][3]

    • Phosphonate Structure: Standard triethyl phosphonoacetate is the reagent of choice for high E-selectivity. Avoid phosphonates with bulky or strongly electron-withdrawing groups on the ester, as these are designed to promote Z-selectivity.[1]

Data Summary: Typical Conditions for E-selective HWE

Parameter Condition for High E-Selectivity Rationale
Base NaH, LiHMDS, LiCl/DBUPromotes reversible addition and thermodynamic control.
Solvent THF, TolueneStabilizes intermediates for equilibration.
Temperature 0 °C to RefluxProvides energy for equilibration to the more stable E-pathway.[3]
Phosphonate Triethyl phosphonoacetateStandard reagent, avoids kinetic bias towards the Z-isomer.
FAQ 1.2: I need to synthesize the (Z,Z)- or (E,Z)-dienodioic acid. How can I force the HWE reaction to be Z-selective?

Answer: Synthesizing the thermodynamically less stable Z-alkene requires overriding the natural tendency of the HWE reaction. This is achieved by enforcing kinetic control, where the initial, faster-formed syn-oxaphosphetane intermediate is trapped before it can equilibrate. The Still-Gennari modification is the premier method for this.[4][5]

  • Causality of Z-selectivity: The Still-Gennari protocol relies on two key principles:

    • Electron-Withdrawing Phosphonates: Using phosphonates with highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) or di-(1,1,1,3,3,3-hexafluoroisopropyl)) accelerates the rate of elimination of the phosphonate byproduct.[1][6] This step becomes so fast that the intermediate oxaphosphetane does not have time to equilibrate.

    • Dissociating Cations: Strong, non-coordinating cation systems, typically achieved with potassium bases (KHMDS) in the presence of a crown ether (18-crown-6), prevent the reversal of the initial addition step.

  • Troubleshooting and Protocol:

    • Reagent Selection: Synthesize or purchase a Still-Gennari type phosphonate, such as bis(2,2,2-trifluoroethyl)phosphonoacetate (TFEP).

    • Reaction Conditions:

      • Base/Additive: Use KHMDS with 1.1 equivalents of 18-crown-6.

      • Solvent: Anhydrous THF is standard.

      • Temperature: The reaction must be run at low temperatures (typically -78 °C) to prevent any possibility of equilibration.[1]

    • Common Pitfall: Incomplete conversion or poor selectivity can often be traced back to wet solvent/reagents or allowing the reaction temperature to rise prematurely.

Workflow for Achieving High Z-Selectivity

HWE_Z_Selectivity start Goal: High Z:E Ratio reagent Use Still-Gennari Phosphonate (e.g., TFEP) start->reagent conditions Strict Kinetic Conditions: - KHMDS / 18-crown-6 - Anhydrous THF - Maintain at -78°C reagent->conditions check Analyze Z:E Ratio conditions->check success Success: Z:E > 95:5 check->success High fail Failure: Poor Z:E Ratio check->fail Low troubleshoot Troubleshoot: - Verify reagent purity - Ensure anhydrous conditions - Check temperature control fail->troubleshoot troubleshoot->conditions

References

Technical Support Center: Purification of 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid. This novel molecule, with its unique combination of a long-chain dicarboxylic acid backbone, a hydroxyl group, and unsaturation, presents significant challenges for isolation from complex matrices such as fermentation broths or synthetic reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals to provide both foundational strategies and advanced troubleshooting for achieving high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and initial handling of 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid.

Q1: What are the key physicochemical properties of this molecule that influence its purification?

A1: The purification strategy is dictated by three core structural features:

  • Two Carboxylic Acid Groups: These provide two acidic protons with different pKa values, allowing for pH-dependent solubility and the formation of mono- and di-salts. This is a critical handle for purification by precipitation and ion-exchange chromatography.

  • One Hydroxyl Group & Long Carbon Chain: The C10 backbone combined with a hydroxyl group makes the molecule amphiphilic, possessing both polar and nonpolar character. This dual nature can lead to challenging solubility behavior, sometimes "oiling out" instead of crystallizing.

  • Unsaturation (Two C=C Bonds): The double bonds introduce geometric isomers (E/Z) and create sites susceptible to oxidation or isomerization under harsh pH or high-temperature conditions, necessitating careful control of the purification environment.

Q2: My crude material is from a fermentation broth. What are the most likely impurities I need to remove?

A2: Fermentation-derived products are typically complex mixtures.[1] Common impurities include:

  • Residual Media Components: Sugars, amino acids, and salts from the culture medium.

  • Microbial Biomass: Whole cells or cellular debris.

  • Metabolic Byproducts: Other organic acids, including related dicarboxylic acids with different chain lengths or saturation levels, and hydroxy fatty acids.[2][3]

  • Proteins and Pigments: These often cause discoloration (e.g., yellow or brown tints) and can interfere with crystallization.[1]

Q3: The molecule seems unstable. What storage conditions do you recommend for crude and purified samples?

A3: Given the presence of double bonds and a hydroxyl group, the molecule is susceptible to oxidation and enzymatic degradation. Studies on similar fatty acids have shown significant degradation can occur even at -20°C.[4]

  • Short-Term Storage (Days): Store under an inert atmosphere (argon or nitrogen) at 2-8°C.

  • Long-Term Storage (Weeks to Months): For maximum stability, store at -80°C.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] If the sample is in solution, use a solvent free of peroxides.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A multi-modal approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a polar-modified C18 column or HILIC is effective for quantifying the main compound and polar impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides higher resolution and structural information but requires derivatization to make the molecule volatile. A two-step derivatization (esterification of carboxyl groups followed by silylation of the hydroxyl group) is standard. Note that analysis of hydroxy acids by GC can sometimes lead to peak tailing; a simple base wash of the extract before injection can mitigate this issue.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying isomeric impurities.

Section 2: Core Purification Strategies & Protocols

A successful purification often involves a multi-step approach combining different techniques. The choice depends on the scale of your experiment and the nature of the impurities.

Workflow: General Purification Strategy

Below is a general workflow for purifying 8-hydroxy-2,7-dimethyl-deca-2,8-dienedioic acid from a complex mixture.

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Polishing Steps start Crude Mixture (e.g., Fermentation Broth) pretreatment Pre-treatment: - Centrifugation/Filtration - Activated Carbon for Color Removal start->pretreatment decision High or Low Concentration? pretreatment->decision cryst Strategy 1: pH-Mediated Crystallization / Precipitation decision->cryst High Conc. chrom Strategy 2: Preparative Chromatography decision->chrom Low Conc. / High Purity Needed recryst Re-crystallization (Solvent/Anti-solvent) cryst->recryst polish_chrom Polishing Chromatography (e.g., HILIC, Ion Exchange) chrom->polish_chrom final_product Purified Product (>99% Purity) recryst->final_product polish_chrom->final_product

Caption: General purification workflow decision tree.

Protocol 1: pH-Mediated Crystallization of the Monosalt

This technique exploits the differential pKa values of the two carboxylic acids. It is highly effective for removing non-acidic impurities and other dicarboxylic acids.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, pre-treated material in deionized water by adjusting the pH to >8.0 with NaOH or KOH to form the fully soluble disalt.

  • Acidification: Slowly add a mineral acid (e.g., 3M H₂SO₄) with vigorous stirring. Monitor the pH closely.

  • Selective Precipitation: As the pH drops to between 5.5 and 6.5, the monosalt of the dicarboxylic acid will begin to precipitate.[2] The goal is to find the pH where your target molecule has minimal solubility while many impurities remain in the mother liquor.

  • Equilibration: Maintain the temperature at 20-30°C and continue stirring for 1-2 hours to allow for complete crystal formation.[2]

  • Isolation: Filter the precipitated monosalt crystals and wash with a small amount of cold water.

  • Conversion to Free Acid: Re-dissolve the monosalt filter cake in hot water (80-95°C) and add acid to adjust the pH to 2.0-4.0.[1]

  • Final Crystallization: Cool the solution slowly to room temperature, then to 4°C, to crystallize the purified free dicarboxylic acid.

  • Drying: Filter the final product, wash with cold water, and dry under vacuum.

Protocol 2: Chromatographic Purification for High-Polarity Molecules

Standard reversed-phase chromatography on C18 columns is often ineffective for highly polar molecules like this one, leading to poor retention.[7] The following methods are recommended alternatives.

Recommended Chromatographic Modes:

ModeStationary PhaseMobile Phase PrincipleBest For
Reversed-Phase (Polar-Modified) Polar-endcapped or polar-embedded C18Standard RP solvents (e.g., Water/Acetonitrile with acid modifier)Good starting point, compatible with many existing methods.[5][7]
HILIC Polar (e.g., Amine, Diol, bare Silica)High organic solvent (e.g., Acetonitrile) with a small amount of aqueous buffer. Water is the strong solvent.Excellent retention for very polar analytes that elute in the void volume on C18.[8]
Mixed-Mode Combines RP and Ion-Exchange functionalitiesMobile phase manipulates both hydrophobic and ionic interactions.Separating complex mixtures containing analytes with a range of polarities and charge states.

Step-by-Step Methodology (HILIC Example):

  • Column Selection: Choose a suitable HILIC column (e.g., an amine- or diol-bonded silica phase).

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (high organic content), such as 90:10 acetonitrile:water.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (adjust pH if needed).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Injection and Elution: Inject the sample and run a gradient from low to high concentration of the strong solvent (Solvent B).

  • Fraction Collection: Collect fractions based on detector response (e.g., UV or ELSD).

  • Post-Run Analysis: Analyze fractions for purity and pool the appropriate fractions.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Workflow: Troubleshooting Low Purity

G start Problem: Low Purity After Initial Purification Step q1 What is the nature of the impurity? (Check analytics: HPLC, MS) start->q1 imp_polar Impurity is More Polar q1->imp_polar e.g., salts, sugars imp_similar Impurity has Similar Polarity q1->imp_similar e.g., structural isomer, homolog imp_nonpolar Impurity is Less Polar q1->imp_nonpolar e.g., starting material, alkanes sol_polar Solution: - Re-crystallize from a less polar  solvent system. - Perform an aqueous wash if  product is in an organic solvent. imp_polar->sol_polar sol_similar Solution: - Optimize chromatography.  Change selectivity (different column  or mobile phase modifier). - Attempt derivatization to alter  properties before chromatography. imp_similar->sol_similar sol_nonpolar Solution: - Re-crystallize from a more polar  solvent system (impurities stay dissolved). - Use normal-phase chromatography  or an organic solvent wash. imp_nonpolar->sol_nonpolar

Caption: Decision tree for troubleshooting low purity results.

Q: I performed the pH-mediated precipitation, but my yield is extremely low.

A: This is a common issue and usually points to a solubility problem.

  • Cause 1: Incorrect pH. The optimal pH window for monosalt precipitation can be very narrow. If the pH overshoots to be too acidic, the more soluble free acid forms. If it's not acidic enough, the molecule remains as the highly soluble disalt.

    • Solution: Perform small-scale pilot experiments to determine the exact pH of maximum precipitation for your specific mixture.

  • Cause 2: Solvent is too good. Even at the optimal pH, if the concentration of your target molecule is too low or if co-solvents are present, it may remain in solution.

    • Solution: Concentrate the solution before precipitation. If organic solvents are present from a previous step, remove them by evaporation.

Q: My product "oils out" during crystallization instead of forming nice crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

  • Cause 1: Cooling too quickly. Rapid cooling doesn't give molecules enough time to orient into a crystal lattice.

    • Solution: Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before moving it to a cold bath.

  • Cause 2: Solvent system is not optimal. The solvent may be too good, requiring very low temperatures that cause the product to become a viscous liquid.

    • Solution: Introduce an "anti-solvent." This is a solvent in which your product is insoluble. Add the anti-solvent dropwise to your solution at a higher temperature until it just starts to become cloudy, then heat slightly to redissolve and cool slowly. For this molecule, a good system could be dissolving in methanol or ethanol and adding water as the anti-solvent.

Q: In my HPLC analysis, I'm seeing a noisy or drifting baseline. How can I fix this?

A: Baseline issues can obscure small impurity peaks and affect integration accuracy.[9]

  • Cause 1: Inadequate mobile phase preparation. Dissolved gases or impurities in the solvents are a common cause.[9][10]

    • Solution: Always filter all mobile phase solvents and buffers through a 0.2 or 0.45 µm filter.[9] Degas the mobile phase thoroughly using sonication, vacuum degassing, or an inline degasser.[10]

  • Cause 2: System Contamination or Leaks. Contaminants from previous injections can bleed off the column, or a small leak can cause pressure fluctuations.

    • Solution: Flush the column and system with a strong solvent (e.g., isopropanol). Check all fittings for any signs of leaks and tighten them appropriately.[9]

Q: My purified product is a light yellow color, but I need it to be white. How can I remove the color?

A: The color is likely from highly conjugated impurities or pigments from a biological source.

  • Solution 1: Activated Carbon Treatment. This is a highly effective method for adsorbing color bodies.[1][11] Create a stirred suspension of the dissolved dicarboxylic acid (in a suitable solvent) with 1-2% (w/w) powdered activated carbon. Heat the suspension (e.g., 70-90°C) for 30-60 minutes, then perform a hot filtration to remove the carbon.[11]

  • Solution 2: Re-crystallization. Often, the impurities causing the color have different solubility profiles than your target compound. A carefully chosen crystallization can leave the color bodies behind in the mother liquor.[11]

References

Technical Support Center: Optimization of Mobile Phase for Reverse-Phase Chromatography of Polar Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polar dicarboxylic acids using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving adequate retention, good peak shape, and robust separation for these highly polar analytes. We will explore the fundamental principles and provide practical, field-proven solutions in a direct question-and-answer format.

The Core Challenge: Why Are Dicarboxylic Acids Difficult to Analyze by RP-HPLC?

Polar dicarboxylic acids present a unique challenge in reverse-phase chromatography. The fundamental principle of RP-HPLC is the partitioning of analytes between a non-polar (hydrophobic) stationary phase (like C18) and a polar mobile phase[1]. Dicarboxylic acids, being highly polar, have a strong affinity for the mobile phase and very weak interaction with the stationary phase. This results in poor retention, with analytes often eluting at or near the void volume.

A common strategy to increase the retention of polar compounds is to make the mobile phase more polar by increasing the aqueous content[2][3]. However, for traditional C18 columns, using a mobile phase with very high water content (>95%) can lead to a phenomenon known as hydrophobic collapse or phase dewetting [4][5]. In this state, the highly aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, drastically reducing the surface area available for interaction and causing a complete loss of analyte retention[2][4][5].

This guide provides systematic strategies to overcome these challenges by optimizing the mobile phase and selecting appropriate column chemistry.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mobile phase optimization for dicarboxylic acids.

Q1: What is the most critical mobile phase parameter for retaining dicarboxylic acids?

Answer: The most critical parameter is pH . The two carboxylic acid functional groups are ionizable. At a pH above their acid dissociation constants (pKa), these groups will be deprotonated and exist in their anionic (negatively charged) form. This ionized form is highly polar and will have minimal retention on a non-polar stationary phase.

By lowering the mobile phase pH to at least two units below the analyte's first pKa, you can suppress this ionization, rendering the dicarboxylic acid in its more neutral, protonated form. This neutral form is significantly less polar (more hydrophobic), which dramatically increases its interaction with the C18 stationary phase and improves retention[6].

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) high_ph_acid Dicarboxylic Acid (R(COO⁻)₂) high_ph_column C18 Stationary Phase (Non-Polar) high_ph_acid->high_ph_column Electrostatic Repulsion Weak Hydrophobic Interaction high_ph_result Result: Poor Retention high_ph_column->high_ph_result low_ph_acid Dicarboxylic Acid (R(COOH)₂) low_ph_column C18 Stationary Phase (Non-Polar) low_ph_acid->low_ph_column Increased Hydrophobic Interaction low_ph_result Result: Good Retention low_ph_column->low_ph_result G analyte Analyte Ion (Dicarboxylate⁻) complex Neutral Ion-Pair Complex (Hydrophobic) analyte->complex Forms in Mobile Phase reagent Ion-Pair Reagent (Tetrabutylammonium⁺) reagent->complex column C18 Stationary Phase complex->column Strong Hydrophobic Interaction result Increased Retention column->result G start Problem: No/Low Retention check_ph Is pH < (pKa - 2)? start->check_ph adjust_ph Action: Lower mobile phase pH with acid (e.g., H₃PO₄, Formic) check_ph->adjust_ph No check_column Using a traditional C18 with >95% aqueous? check_ph->check_column Yes adjust_ph->check_ph collapse Diagnosis: Likely Hydrophobic Collapse check_column->collapse Yes check_organic Is organic content too high? check_column->check_organic No switch_column Action: Switch to an Aqueous C18 (AQ) column collapse->switch_column success Problem Resolved switch_column->success reduce_organic Action: Decrease % Organic Modifier in mobile phase check_organic->reduce_organic Yes ipc Advanced Solution: Consider Ion-Pair Chromatography check_organic->ipc No, at 0% organic reduce_organic->success ipc->success

References

Technical Support Center: Storage and Handling of 8-hydroxy-2,7-dimethyl-decadienedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing and handling 8-hydroxy-2,7-dimethyl-decadienedioic acid (HDDA) to prevent its degradation. Due to its molecular structure, featuring a conjugated diene system, a secondary hydroxyl group, and two carboxylic acid moieties, HDDA is susceptible to oxidative, photo-induced, and thermal degradation. Adherence to these protocols is critical for ensuring experimental reproducibility and the long-term viability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my sample of HDDA has degraded?

Degradation can manifest in several ways. Visually, you might observe a color change (e.g., from white/off-white to yellow or brown), the formation of precipitates, or a change in the material's consistency. Chemically, you may encounter issues with solubility, a shift in the solution's pH, or inconsistent results in your assays. For definitive confirmation, analytical techniques are required, which may show new peaks or a decrease in the parent compound peak in chromatography (HPLC, GC-MS) or a change in the absorbance spectrum (UV-Vis).

Q2: What are the main chemical pathways and factors that cause HDDA to degrade?

The degradation of HDDA is primarily driven by three factors: oxidation, light, and temperature.

  • Oxidation (Autoxidation): This is the most significant threat. The conjugated diene system in the carbon backbone is highly susceptible to a free-radical chain reaction with atmospheric oxygen.[1] This process, known as autoxidation, forms unstable hydroperoxides (primary oxidation products). These hydroperoxides can then decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain acids, which can interfere with your experiments.[2][3][4] This reaction can be significantly accelerated by the presence of trace metal ions (e.g., iron, copper), which act as catalysts.[5][6][7]

  • Photodegradation: Conjugated dienes strongly absorb ultraviolet (UV) light.[8][9][10] This absorbed energy can excite the molecule, leading to photochemical reactions such as cis-trans isomerization or unwanted cycloadditions, altering the compound's structure and function.[11][12]

  • Thermal and pH Stress: While dicarboxylic acids are generally thermally stable, elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[13][14][15] Extreme pH conditions (<4 or >11) should also be avoided, as they can promote hydrolysis or other disruptive reactions in the molecule.[16][17]

Q3: What are the ideal storage conditions for long-term stability of HDDA?

For optimal long-term stability, HDDA should be stored as a solid under the following conditions:

  • Temperature: ≤ -20°C. Lowering the temperature is highly effective at slowing the rate of lipid peroxidation.[15]

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen). This displaces oxygen, preventing the initiation of autoxidation.[18][19]

  • Light: Protected from light. Use amber glass vials or store containers in a dark location.[1][20]

  • Container: Store in a tightly sealed, airtight container to prevent moisture and oxygen ingress.[20]

Q4: Is it better to store HDDA as a solid or in solution? If in solution, what are the best practices?

Storing HDDA as a solid is strongly recommended for long-term stability. If you must store it in solution for short-term use, follow these guidelines:

  • Solvent Choice: Use a high-purity, peroxide-free solvent. Aprotic solvents are generally preferred. If using an alcohol like ethanol, ensure it is freshly opened or has been tested for peroxides.

  • Degas the Solvent: Before dissolving the compound, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Storage: Store the solution at ≤ -20°C, protected from light, and with the vial's headspace flushed with inert gas before sealing. Minimize storage time in solution whenever possible.[21]

Q5: How can I add stabilizers to my HDDA sample to prevent degradation?

The addition of antioxidants can significantly prolong the shelf-life of HDDA, particularly in solution.

  • Radical Scavengers: Primary antioxidants like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ) can be added at low concentrations (e.g., 0.01-0.02% w/w) to scavenge free radicals and terminate the oxidation chain reaction.[15][22]

  • Metal Chelators: To counteract catalysis by trace metals, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added.[5][6][7] Chelators bind to metal ions, sequestering them and preventing them from participating in oxidative reactions.[6][23][24]

Troubleshooting Guide

Symptom Observed Potential Cause(s) Recommended Action & Scientific Rationale
Yellowing of solid compound or solution Oxidation. Secondary oxidation products, particularly aldehydes and ketones, can be colored.Action: Discard the sample. Rationale: The presence of color indicates significant formation of secondary oxidation products, meaning the parent compound's integrity is compromised.[3]
Compound fails to dissolve completely or forms a precipitate Polymerization or formation of insoluble degradation products. Oxidative cross-linking can lead to polymerization.Action: Attempt gentle warming or sonication. If it remains insoluble, discard. Rationale: Insoluble byproducts indicate advanced degradation. Using this material will lead to inaccurate concentrations and potential bioassay interference.
Inconsistent or non-reproducible experimental results Partial degradation. The sample may be a mixture of the parent compound and various degradation products, leading to variable activity or properties.Action: Perform a stability assessment (see Protocol 2). Rationale: You must verify the purity of your starting material. Degradation products can have their own biological or chemical activity, confounding results.
Drift in pH of an unbuffered solution Formation of acidic byproducts. The breakdown of the carbon chain can generate smaller acidic molecules.Action: Check purity with an analytical method (e.g., HPLC). Rationale: A change in pH indicates the chemical composition of the sample has changed.

Diagrams and Workflows

Degradation Pathway Overview

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination / Breakdown HDDA HDDA (Conjugated Diene) Radical HDDA Peroxide Radical (ROO•) HDDA->Radical Initiators Oxygen (O₂) + Light / Metal Ions Initiators->HDDA attacks double bond Hydroperoxide Hydroperoxide (ROOH) (Primary Product) Radical->Hydroperoxide abstracts H from another HDDA Secondary Secondary Products (Aldehydes, Ketones, etc.) Hydroperoxide->Secondary decomposes

Caption: Simplified autoxidation pathway for HDDA.

Workflow for Stability Assessment

Start Retrieve HDDA Sample (Solid or Solution) Vis_Inspect 1. Visual Inspection (Color, Clarity) Start->Vis_Inspect UV_Vis 2. UV-Vis Spectroscopy (Check for λmax shift or decrease) Vis_Inspect->UV_Vis TBARS 3. TBARS Assay (Quantify secondary oxidation) UV_Vis->TBARS Compare 4. Compare to Reference Standard or Initial Data TBARS->Compare Decision Decision Point Compare->Decision Use Proceed with Experiment Decision->Use Data Match Reference Discard Discard Sample Log Incident Decision->Discard Significant Deviation

Caption: Experimental workflow for assessing HDDA degradation.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately inspect the container for an intact seal. Label the container with the date of receipt and the date it is first opened.[1]

  • Aliquoting: If you receive a large quantity, it is best practice to aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the bulk material to air and moisture with each use.

  • Inerting: Before sealing each aliquot, flush the vial's headspace with a gentle stream of argon or nitrogen for 30-60 seconds to displace all air.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Securely tighten the cap.

  • Packaging: Place the sealed vial inside a secondary container (e.g., a small box or bag) labeled clearly. To protect from light, ensure the primary vial is amber or the secondary container is opaque.

  • Storage: Place the packaged aliquots in a freezer at ≤ -20°C.

  • In-Use Handling: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Once opened, use the required amount quickly and re-flush the headspace with inert gas if any material is to be stored again, though single-use is preferred.

Protocol 2: Assessing HDDA Degradation Using UV-Vis and TBARS

This protocol provides a method to validate the integrity of your HDDA sample against a reference or a previously established baseline.

Part A: UV-Vis Spectroscopy for Primary Degradation

  • Rationale: The conjugated diene system of HDDA will have a characteristic maximum absorbance (λmax) in the UV range, typically around 230-260 nm.[8][9] Oxidation disrupts this conjugation, leading to a decrease in absorbance at this wavelength.

  • Procedure:

    • Prepare a stock solution of HDDA in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 10 µg/mL).

    • Scan the absorbance of the solution from 200 nm to 400 nm using a spectrophotometer.

    • Record the λmax and the absorbance value at this peak.

    • Analysis: Compare the spectrum and absorbance value to a reference standard or to the data from a freshly opened sample. A significant decrease (>10%) in absorbance at λmax suggests degradation of the conjugated diene system.

Part B: TBARS Assay for Secondary Oxidation Products

  • Rationale: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to detect secondary lipid peroxidation products, primarily malondialdehyde (MDA).[2][3] MDA reacts with TBA to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.

  • Procedure:

    • Sample Preparation: Prepare a solution of your HDDA sample in an appropriate buffer or solvent.

    • Reagent Preparation: Prepare a solution of 2-thiobarbituric acid (TBA) in an acidic solution (e.g., trichloroacetic acid, TCA).

    • Reaction: Mix a known volume of your HDDA sample with the TBA reagent.

    • Incubation: Heat the mixture at 95°C for 30-60 minutes to facilitate the reaction.

    • Measurement: Cool the samples, centrifuge to pellet any precipitate, and measure the absorbance of the supernatant at 532 nm.

    • Quantification: Use a malondialdehyde (MDA) standard curve to quantify the amount of TBARS in your sample.

    • Analysis: An elevated TBARS level compared to a fresh sample is a direct indicator of significant oxidative degradation.

References

Minimizing side-product formation in the synthesis of polyketide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Polyketide Derivatives

A Guide to Minimizing Side-Product Formation

Welcome to the technical support center for the synthesis of polyketide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize synthetic strategies. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide in-depth, actionable advice to enhance the purity and yield of your target polyketide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Side Reactions and Mitigation Strategies

Question 1: My polyketide synthesis is plagued by epimerization at α-methyl centers. What causes this and how can I control the stereochemistry?

Answer:

Epimerization at α-methyl centers is a common challenge in polyketide synthesis, often leading to a mixture of diastereomers that can be difficult to separate and may exhibit different biological activities. This loss of stereochemical integrity typically arises from the enolizable nature of the β-keto group within the growing polyketide chain.

Causality:

The underlying mechanism involves the formation of an enol or enolate intermediate, which is planar at the α-carbon. Reprotonation of this intermediate can occur from either face, leading to racemization or epimerization at the adjacent stereocenter. In enzymatic systems, specific ketoreductase (KR) domains within polyketide synthases (PKS) can possess an intrinsic epimerase activity.[1][2] These KR domains can catalyze the reversible oxidation of a β-hydroxy group to a β-keto group, which then allows for epimerization of the adjacent α-methyl group before subsequent reduction.[1][2][3][4] Even redox-inactive KR domains (KR⁰) have been shown to possess this cryptic epimerase activity.[4][5]

Troubleshooting Strategies:

  • Enzymatic Control: In biosynthetic approaches, the choice of PKS modules is critical. Select KR domains that are known to be non-epimerizing or have been engineered to lack epimerase activity.[2] Extensive sequence alignments and structural comparisons of KR domains have identified conserved motifs that correlate with their stereospecificity.[1]

  • Chemical Synthesis pH Control: In traditional organic synthesis, careful control of pH is crucial. Both acidic and basic conditions can promote enolization. Aim for neutral or near-neutral reaction conditions whenever possible. If acidic or basic catalysis is required, consider using milder reagents or shorter reaction times.

  • Protecting Group Strategy: The use of protecting groups can prevent the formation of enolates. For instance, protecting the β-keto group as a ketal or a similar derivative can block enolization and preserve the stereochemistry at the α-position.[6] The protecting group must be stable to the reaction conditions and selectively removable later in the synthesis.[6]

  • Temperature Optimization: Lowering the reaction temperature can often reduce the rate of epimerization relative to the desired reaction.

Question 2: I am observing significant formation of aromatic side-products. What is the likely cause and how can I prevent this?

Answer:

The formation of aromatic side-products often results from spontaneous or enzyme-catalyzed intramolecular cyclization and subsequent dehydration/aromatization of the linear polyketide chain. This is particularly common in the synthesis of aromatic polyketides by Type II PKS systems.[7]

Causality:

Polyketide chains with multiple keto groups are prone to intramolecular aldol or Claisen-type condensation reactions, which lead to the formation of six-membered rings.[8][9] Subsequent elimination of water (dehydration) can lead to the formation of aromatic systems.[10] The folding of the polyketide chain, which is influenced by the enzyme active site in biosynthetic systems, dictates the cyclization pattern.[10]

Troubleshooting Strategies:

  • Control of Cyclization in Biosynthesis: In systems utilizing Type II or Type III PKSs, the specific cyclase and aromatase enzymes present will determine the final aromatic structure.[11] Engineering these enzymatic pathways by knocking out or introducing specific tailoring enzymes can direct the cyclization towards the desired product.[7][12]

  • Reaction Conditions in Chemical Synthesis:

    • Lewis Acid Choice: In chemical syntheses involving cyclizations, the choice of Lewis acid can significantly influence the outcome. Stronger Lewis acids may promote unwanted side reactions.[13] Experiment with a range of Lewis acids of varying strengths to find the optimal balance between promoting the desired cyclization and minimizing side-product formation.

    • Temperature and Reaction Time: As with many side reactions, higher temperatures and longer reaction times can favor the formation of thermodynamically stable aromatic byproducts. Running reactions at lower temperatures and monitoring for completion to avoid extended reaction times can be beneficial.

  • Protecting Groups: Strategically placed protecting groups can prevent the enolization required for intramolecular condensations.[6] This can guide the cyclization cascade in a more controlled manner.

Question 3: My reaction is producing a significant amount of a transesterified side-product. How can I avoid this?

Answer:

Transesterification is the exchange of the alkoxy group of an ester with an alcohol.[14] This can be a problematic side reaction if your reaction mixture contains alcohol solvents or reagents and your polyketide derivative has ester functionalities.

Causality:

Transesterification can be catalyzed by either acids or bases.[14][15]

  • Base-catalyzed: An alkoxide, formed by the deprotonation of an alcohol, acts as a nucleophile and attacks the carbonyl carbon of the ester.[15]

  • Acid-catalyzed: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol.[15]

Troubleshooting Strategies:

  • Solvent Choice: If possible, avoid using alcohol-based solvents. If an alcohol solvent is necessary, use the alcohol corresponding to the ester group already present in your molecule to prevent exchange. For example, if you have a methyl ester, use methanol as the solvent.[15]

  • Reagent Selection: Be mindful of reagents that can act as or generate nucleophilic alkoxides. If using a base, opt for non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or proton sponges if compatible with your reaction.

  • Protecting Groups: In biosynthetic pathways, a "protecting group logic" can be employed where a methyl ester is introduced early in the synthesis and hydrolyzed in the final step.[16][17] This renders the carboxyl terminus inert to unwanted side reactions.[16][17] In chemical synthesis, protecting alcohol functionalities can prevent them from participating in transesterification.

  • Temperature and pH Control: Lowering the reaction temperature can slow down the rate of transesterification. Maintaining a neutral pH, when possible, will minimize both acid and base catalysis of this side reaction.

Section 2: Optimizing Reaction Conditions and Purification

Question 4: What are the key parameters to consider when optimizing reaction conditions to minimize side-product formation?

Answer:

Optimizing reaction conditions is a multifactorial process. A systematic approach is crucial for identifying the optimal parameters that favor the desired product while minimizing side reactions.

Key Optimization Parameters:

ParameterRationaleTroubleshooting Steps
Temperature Reaction rates are temperature-dependent. Side reactions may have a different activation energy than the desired reaction.Run the reaction at a range of temperatures (e.g., -78°C, 0°C, room temperature, elevated temperatures) to find the optimal point.[18]
Concentration The concentration of reactants can influence reaction order and the prevalence of intermolecular vs. intramolecular reactions.Vary the concentration of limiting reagents. High concentrations may favor undesired polymerization, while very low concentrations might slow the desired reaction excessively.
Catalyst Loading The amount of catalyst can affect reaction rate and selectivity.Titrate the catalyst loading to find the minimum amount required for efficient conversion. Excess catalyst can sometimes promote side reactions.
Solvent The polarity and coordinating ability of the solvent can influence reaction pathways and the stability of intermediates.Screen a variety of solvents with different properties (e.g., polar aprotic like DMF or DMSO, nonpolar like toluene or hexanes, ethereal like THF or diethyl ether).
Reaction Time Prolonged reaction times can lead to product degradation or the formation of thermodynamically favored side-products.Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to stop the reaction once the starting material is consumed and before significant side-product formation occurs.

Question 5: My crude product is a complex mixture. What are the best strategies for purifying my target polyketide derivative?

Answer:

Purification of polyketide derivatives can be challenging due to their structural complexity and the potential for closely related side-products. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

Caption: A general workflow for the purification of polyketide derivatives.

Detailed Purification Steps:

  • Liquid-Liquid Extraction: This is a good first step to remove highly polar or nonpolar impurities. The choice of solvents will depend on the properties of your target compound.

  • Column Chromatography: This is the workhorse of purification.

    • Stationary Phase: Silica gel is most common for normal-phase chromatography, while C18-functionalized silica is used for reverse-phase. Chiral stationary phases can be used to separate enantiomers.

    • Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute compounds from the column. Methodical screening of solvent systems is key.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations of closely related compounds, prep-HPLC offers higher resolution than standard column chromatography.[19]

  • Crystallization: If your compound is a solid, crystallization can be an excellent final purification step to obtain highly pure material.

Section 3: Analytical Techniques for Side-Product Identification

Question 6: How can I identify the structure of an unknown side-product?

Answer:

Identifying the structure of an unknown side-product is crucial for understanding the reaction mechanism that produced it and for developing strategies to prevent its formation. A combination of analytical techniques is typically required.

Analytical Workflow for Structure Elucidation:

Structure Elucidation cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Confirmation LCMS LC-MS HRMS HRMS LCMS->HRMS Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity IR IR Spectroscopy NMR_2D->IR XRay X-ray Crystallography IR->XRay Confirm Functional Groups & Stereochemistry

Caption: A workflow for the identification of unknown side-products.

Key Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step to determine the molecular weight of the side-product and to assess its purity.[19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and piece together the carbon skeleton.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule (e.g., hydroxyls, carbonyls, double bonds).

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry.

By systematically applying these troubleshooting and analytical strategies, researchers can gain greater control over their polyketide syntheses, leading to higher yields and purities of their target molecules.

References

Technical Support Center: Mass Spectrometry of Unsaturated Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of unsaturated dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the analysis of this important class of molecules. My aim here is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your data.

Unsaturated dicarboxylic acids, with their dual functional groups and reactive double bonds, present a unique set of challenges in mass spectrometry. Their propensity for in-source fragmentation, adduct formation, and isomerization can lead to complex spectra and potential misinterpretation of results. This guide will directly address these issues in a practical, question-and-answer format.

Section 1: Troubleshooting Common Artifacts

FAQ 1: My unsaturated dicarboxylic acid is showing significant in-source fragmentation, leading to a weak or absent molecular ion peak. What is causing this and how can I minimize it?

A: This is a frequent observation, particularly with thermally labile unsaturated dicarboxylic acids. In-source fragmentation (ISF) is the fragmentation of an analyte within the ionization source before it reaches the mass analyzer.[1][2] This phenomenon can be so extensive that the parent form of the molecule is barely detectable.[1]

Root Causes:

  • Thermal Instability: The high temperatures often used in electrospray ionization (ESI) sources can induce decarboxylation (loss of CO2) or other fragmentation pathways.

  • High Source Voltages: Elevated voltages applied to the ion source can impart excess energy to the analyte ions, causing them to fragment.

Troubleshooting Protocol:

  • Optimize Source Temperature: Systematically decrease the source temperature in increments of 10-20°C. Monitor the intensity of the molecular ion versus the fragment ions at each step to find the optimal balance between efficient desolvation and minimal fragmentation.

  • Reduce Source Voltages: Lower the capillary and cone voltages to the minimum required for stable ion generation. This reduces the kinetic energy imparted to the ions, thereby minimizing fragmentation.

  • Gentler Ionization Techniques: If available, consider alternative "soft" ionization techniques that are less energetic than ESI, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), depending on the analyte's properties.

  • Derivatization: Converting the carboxylic acid groups to esters can significantly increase their thermal stability and reduce in-source fragmentation.[3][4][5]

Experimental Workflow: Optimizing ESI Source Parameters for a Labile Unsaturated Dicarboxylic Acid

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis prep Prepare standard solution of unsaturated dicarboxylic acid start Inject sample with initial high source temperature (e.g., 350°C) prep->start acquire1 Acquire mass spectrum start->acquire1 eval1 Evaluate M-H intensity vs. fragment ion intensity acquire1->eval1 reduce_temp Decrease source temperature by 20°C eval1->reduce_temp Fragmentation is high acquire2 Re-acquire mass spectrum reduce_temp->acquire2 eval2 Evaluate M-H intensity vs. fragment ion intensity acquire2->eval2 eval2->reduce_temp Fragmentation still high optimal_temp Optimal temperature found eval2->optimal_temp Good M-H intensity reduce_volt Reduce cone/capillary voltage optimal_temp->reduce_volt acquire3 Re-acquire mass spectrum reduce_volt->acquire3 eval3 Evaluate M-H intensity acquire3->eval3 eval3->reduce_volt Signal unstable final Final optimized method eval3->final Stable, strong M-H

Caption: Workflow for minimizing in-source fragmentation.

FAQ 2: I am observing multiple unexpected peaks in my mass spectrum, particularly at M+23, M+39, and M+45. What are these and how can I get a cleaner spectrum?

A: These are very common artifacts known as adduct ions, where the analyte molecule associates with cations present in the sample or mobile phase.[6][7] The most common adducts are:

  • [M+Na]⁺ (M+23): Sodium adduct

  • [M+K]⁺ (M+39): Potassium adduct

  • [M+NH₄]⁺ (M+18): Ammonium adduct

  • [M+ACN+H]⁺ (M+42): Acetonitrile adduct

In negative ion mode, you might see adducts with anions from your mobile phase, such as:

  • [M+Cl]⁻ (M+35): Chloride adduct

  • [M+HCOO]⁻ (M+45): Formate adduct

Root Causes:

  • Contaminants: Sodium and potassium are ubiquitous and can leach from glassware, solvents, and salts.[6]

  • Mobile Phase Additives: Ammonium formate or acetate are common mobile phase modifiers that can lead to ammonium adducts.

Troubleshooting Protocol:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Avoid Glassware: Where possible, use polypropylene or other plastic containers to prepare and store samples and mobile phases to minimize sodium and potassium contamination.[6]

  • Optimize Mobile Phase Additives: If adduct formation is problematic, try reducing the concentration of additives like ammonium formate. Alternatively, adding a small amount of a competing ion source (e.g., a very low concentration of sodium acetate if you want to promote a single, predictable adduct) can sometimes simplify the spectrum.

  • Acidify the Mobile Phase: For positive ion mode, adding a small amount of formic acid (0.1%) can promote the formation of the protonated molecule [M+H]⁺ over metal adducts.

Adduct Ion Mass Shift Common Source Mitigation Strategy
[M+Na]⁺+23Glassware, solventsUse polypropylene labware, high-purity solvents
[M+K]⁺+39Glassware, solventsUse polypropylene labware, high-purity solvents
[M+NH₄]⁺+18Ammonium-based buffersReduce buffer concentration, acidify mobile phase
[M+Cl]⁻+35/37Chlorinated solvents, contaminantsUse non-chlorinated solvents, high-purity reagents
FAQ 3: I am trying to analyze geometric isomers like maleic acid and fumaric acid, but I cannot distinguish them by mass spectrometry alone. What are my options?

A: This is a classic challenge as geometric isomers have identical mass-to-charge ratios.[8] Standard mass spectrometry cannot differentiate them. However, several strategies can be employed:

1. Chromatographic Separation:

  • Liquid Chromatography (LC-MS): This is the most common approach. Developing an LC method that separates the isomers before they enter the mass spectrometer is crucial.[9] Reversed-phase or HILIC chromatography can often achieve this separation.

2. Ion Mobility Spectrometry (IMS):

  • IMS-MS: This technique separates ions based on their size and shape (collision cross-section) in the gas phase.[10][11][12] Since geometric isomers have different shapes, IMS can often resolve them, providing an additional dimension of separation to mass spectrometry.[8][13]

3. Tandem Mass Spectrometry (MS/MS) with Derivatization:

  • Derivatization: In some cases, derivatizing the isomers can lead to different fragmentation patterns in MS/MS.[4][5] This is because the derivative can lock the molecule into a specific conformation that influences how it breaks apart upon collision-induced dissociation.

Workflow: Differentiating Geometric Isomers using LC-MS

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis prep Prepare mixture of maleic and fumaric acid standards inject Inject sample onto LC column (e.g., C18) prep->inject lc_sep Isocratic or gradient elution to separate isomers inject->lc_sep ms_detect Detect eluting compounds with MS lc_sep->ms_detect chrom Generate extracted ion chromatogram (EIC) for m/z ms_detect->chrom result Observe two distinct peaks at different retention times chrom->result

Caption: LC-MS workflow for separating geometric isomers.

Section 2: Proactive Solutions - Derivatization

FAQ 4: My unsaturated dicarboxylic acid has poor ionization efficiency in ESI. Would derivatization help?

A: Absolutely. Poor ionization is a common issue for some dicarboxylic acids, especially in positive ion mode. Derivatization is a powerful strategy to improve analytical performance.[14][15]

Benefits of Derivatization:

  • Enhanced Ionization: By adding a permanently charged group or a group that is easily protonated, derivatization can significantly increase ionization efficiency.[14][16]

  • Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in liquid chromatography.[14]

  • Increased Specificity in MS/MS: The derivatizing agent introduces a common fragment ion upon CID, which can be used for selective screening of derivatized compounds.[14]

Common Derivatization Strategies:

  • Esterification: Converting the carboxylic acids to esters (e.g., butyl esters) is a widely used method.[4][5] This is often achieved by heating the sample with an alcohol (e.g., butanol) and an acid catalyst.

  • Charge-Reversal Derivatization: Reagents like 4-bromo-N-methylbenzylamine can be used to introduce a positively charged group, allowing for sensitive analysis in positive ESI mode.[16]

Protocol: Butyl Ester Derivatization for LC-MS/MS Analysis
  • Sample Preparation: Extract the dicarboxylic acids from the sample matrix using a suitable solvent like methyl-tert-butyl ether under acidic conditions.[4][14]

  • Evaporation: Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 100 µL of 3N HCl in n-butanol to the dried extract.

  • Incubation: Cap the vial tightly and heat at 65°C for 30 minutes.

  • Final Preparation: Evaporate the reagent to dryness and reconstitute the sample in the initial mobile phase for injection into the LC-MS/MS system.

References

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Antioxidant Activity of Novel Compounds Against Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing a Framework for Antioxidant Efficacy

In the pursuit of novel therapeutic agents, particularly those aimed at mitigating oxidative stress-related pathologies, a rigorous and multi-faceted evaluation of antioxidant activity is paramount. Ascorbic acid (Vitamin C) serves as the quintessential benchmark in this field due to its well-characterized mechanisms and physiological importance.[1][2] This guide provides a comprehensive framework for comparing the antioxidant potential of a novel compound, exemplified here as 8-hydroxy-2,7-dimethyl-decadienedioic acid, against the gold standard, ascorbic acid.

The core challenge in antioxidant research is twofold: quantifying the direct radical-scavenging capacity of a compound and understanding its activity within a complex biological system. Chemical assays, while useful for initial screening, do not account for critical factors like cellular uptake, metabolic transformation, and interaction with endogenous antioxidant networks.[3] Therefore, a robust comparative analysis must bridge the gap from simple chemical reactions to biologically relevant, cell-based models. This guide outlines the requisite experimental designs, explains the causality behind methodological choices, and provides the protocols necessary to generate a holistic and defensible comparison of antioxidant performance.

Part 1: Foundational Profiles – Chemical Structures and Putative Mechanisms

A meaningful comparison begins with understanding the fundamental properties of each compound.

Ascorbic Acid: The Multifaceted Benchmark

Ascorbic acid is a water-soluble vitamin that functions as a potent reducing agent and free radical scavenger.[4] Its antioxidant activity is primarily derived from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and peroxyl radicals.[1][5] Beyond direct scavenging, ascorbic acid contributes to the regeneration of other antioxidants, most notably α-tocopherol (Vitamin E), from its radical form.[5][6] Furthermore, it can influence the expression of antioxidant genes through the modulation of transcription factors.[5][7]

Novel Compound: 8-hydroxy-2,7-dimethyl-decadienedioic acid

For a novel compound, the initial analysis involves a theoretical assessment of its structure to predict potential antioxidant activity. The presence of hydroxyl groups, conjugated double bonds, or other electron-rich moieties would suggest a capacity for radical scavenging. The dicarboxylic acid nature might influence its solubility and ability to chelate pro-oxidant metal ions. The experimental protocols detailed below are designed to systematically test these hypotheses.

Part 2: Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a comprehensive comparison. We progress from simple, high-throughput chemical assays to more complex, biologically relevant cellular assays.

G cluster_0 Tier 1: Acellular Chemical Assays cluster_1 Tier 2: Cell-Based Assay cluster_2 Tier 3: Mechanistic Insight DPPH DPPH Assay (Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) Assay (Biological Efficacy) DPPH->CAA Informs ABTS ABTS Assay (Radical Scavenging) ABTS->CAA Informs FRAP FRAP Assay (Reducing Power) FRAP->CAA Informs Nrf2 Nrf2 Pathway Activation Assay (Gene Regulation) CAA->Nrf2 Suggests Mechanism

Caption: Tiered experimental workflow for antioxidant comparison.

A. Acellular Chemical Assays: Quantifying Intrinsic Activity

These assays provide a rapid assessment of a compound's intrinsic ability to scavenge free radicals or reduce oxidants. Using multiple assays is critical, as they rely on different reaction mechanisms (Hydrogen Atom Transfer vs. Single Electron Transfer).[8][9]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8] The simplicity and reproducibility of this method make it a popular primary screening tool.[10]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound and ascorbic acid (positive control) in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution to wells in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds.[11]

  • Protocol:

    • Prepare ABTS stock solution (7 mM) and potassium persulfate solution (2.45 mM). Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the radical cation.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

    • Prepare serial dilutions of the test compound and ascorbic acid.

    • Add 20 µL of each sample dilution to wells in a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[11] It directly measures the total reducing power of a sample.[10]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add 20 µL of the diluted test compound or ascorbic acid to wells in a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known Fe²⁺ solution (e.g., FeSO₄) and express results as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of compound).

Data Summary: Acellular Assays

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe²⁺/mg)
Ascorbic Acid Typical literature valueTypical literature valueTypical literature value
8-hydroxy-2,7-dimethyl-decadienedioic acid Experimental ResultExperimental ResultExperimental Result
B. Cell-Based Assays: Assessing Biological Relevance

Chemical assays are a necessary first step, but they cannot predict bioavailability or efficacy within a living cell.[12] The Cellular Antioxidant Activity (CAA) assay was developed to address this gap.[3]

Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within live cells.[3][13] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.[14] When the cells are challenged with a peroxyl radical generator like AAPH, DCFH is oxidized to the highly fluorescent DCF. An effective antioxidant will scavenge the radicals, inhibiting this conversion and reducing fluorescence.[13]

  • Protocol:

    • Cell Culture: Seed human liver cancer (HepG2) or human cervical cancer (HeLa) cells in a 96-well black, clear-bottom microplate and grow to confluence.[14]

    • Loading: Remove media and wash cells with Phosphate-Buffered Saline (PBS). Treat cells with media containing DCFH-DA (e.g., 25 µM) and the test compound or ascorbic acid at various concentrations for 1 hour at 37°C.[12]

    • Washing: Wash the cells three times with PBS to remove the probe and compound from the extracellular medium.

    • Oxidative Challenge: Add a peroxyl radical initiator, such as AAPH (e.g., 600 µM), to all wells.[13]

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~538 nm) every 5 minutes for 1 hour.[14]

    • Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant compared to the control (no antioxidant). Results are often expressed in Quercetin Equivalents (QE).

Data Summary: Cellular Assay

CompoundCAA Value (µmol QE/100 µmol compound)
Ascorbic Acid Experimental Result
8-hydroxy-2,7-dimethyl-decadienedioic acid Experimental Result

Part 3: Advanced Mechanistic Insights – The Nrf2-Keap1 Signaling Pathway

Potent antioxidants may not only scavenge ROS directly but also upregulate the cell's own defense mechanisms. The Keap1-Nrf2 pathway is a primary regulator of cytoprotective gene expression in response to oxidative stress.[15][16]

  • Mechanism Overview: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation.[16] In the presence of oxidative stress or certain activators, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[17] There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, inducing the expression of a battery of antioxidant and detoxification enzymes.[18] Ascorbic acid has been shown to promote the activity of Nrf2.[5] Investigating whether a novel compound can activate this pathway provides critical insight into its mode of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS / Electrophiles) Keap1 Keap1 ROS->Keap1 Modifies Cysteine Residues Antioxidant Antioxidant (e.g., Test Compound) Antioxidant->Keap1 Potential Activation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: The Nrf2-Keap1 antioxidant response pathway.

Conclusion

References

A Comparative Guide to In Vivo Validation of 8-Hydroxy-2,7-Dimethyl-Decadienedioic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo mechanism of action (MoA) of the novel compound 8-hydroxy-2,7-dimethyl-decadienedioic acid (hereafter referred to as 8-HDMDD). Given its structural characteristics as a dicarboxylic acid derivative, we hypothesize that 8-HDMDD functions as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist. This guide will objectively compare its potential performance with alternative PPAR modulators and provide detailed experimental protocols to rigorously test this hypothesis in a relevant disease context.

Introduction: The Scientific Premise

8-HDMDD is a novel synthetic dicarboxylic acid. Structurally related molecules are known to participate in lipid metabolism and cellular signaling. Our central hypothesis is that 8-HDMDD acts as a ligand for PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[1] Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are potent insulin sensitizers but are associated with side effects.[2] Recent research suggests that blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273 is a key mechanism for insulin sensitization, which can be decoupled from full agonistic activity.[1]

This guide outlines a strategy to determine if 8-HDMDD is a PPARγ agonist and to characterize its profile in comparison to established drugs, positioning it as a potential therapeutic for metabolic diseases like non-alcoholic steatohepatitis (NASH).

Comparative Compound Landscape

To establish a robust validation framework, 8-HDMDD will be compared against two well-characterized alternatives:

  • Pioglitazone: A potent, full PPARγ agonist of the TZD class, known to improve insulin sensitivity but also cause side effects like fluid retention and weight gain.[3][4][5] It serves as the benchmark for strong PPARγ activation.

  • Fenofibrate: A PPARα agonist used to treat hypertriglyceridemia.[6][7][8] It serves as a control to assess the PPAR subtype selectivity of 8-HDMDD's effects. Its mechanism involves increasing fatty acid oxidation and altering lipoprotein metabolism.[7][8][9]

The In Vivo Validation Strategy: A Phased Approach

A multi-phase in vivo validation plan is essential to build a comprehensive understanding of 8-HDMDD's MoA. This process begins with confirming that the drug reaches its target and engages it, then moves to assessing its therapeutic effect in a disease model, and finally, evaluates its selectivity.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Selectivity & Safety P1_PK Pharmacokinetics (PK) (Dose Escalation) P1_PD Target Engagement (PD) (PPARγ Target Gene Expression) P1_PK->P1_PD Inform Dosing P2_Treat Chronic Dosing Study (8-HDMDD vs. Comparators) P1_PD->P2_Treat Confirm MoA P2_Model NASH Animal Model Induction (e.g., High-Fat Diet) P2_Model->P2_Treat P2_Assess Efficacy Endpoint Analysis (Histology, Biomarkers) P2_Treat->P2_Assess P3_Select PPARα Target Gene Analysis (vs. Fenofibrate) P2_Assess->P3_Select Evaluate Specificity P3_Tox Preliminary Toxicology (Off-target Effects)

Caption: High-level workflow for the in vivo validation of 8-HDMDD.

Phase 1: Pharmacokinetics (PK) and Target Engagement (PD)

The initial and most critical step is to understand what the body does to the drug (PK) and what the drug does to the body (PD).[10][11] This phase ensures that the compound reaches the target tissue at sufficient concentrations to elicit a biological response. An effective PK/PD study is crucial for the rational design of subsequent efficacy studies.[12][13][14]

Protocol 1: Single-Dose Pharmacokinetics & Target Engagement in Healthy Mice

Objective: To determine the PK profile of 8-HDMDD and confirm its engagement with PPARγ by measuring the expression of a known target gene in a key metabolic tissue (liver).

Methodology:

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Dosing: Administer a single oral gavage of 8-HDMDD at three dose levels (e.g., 10, 30, 100 mg/kg). Include vehicle control, Pioglitazone (30 mg/kg), and Fenofibrate (100 mg/kg) groups.

  • PK Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations of 8-HDMDD using LC-MS/MS.

  • PD Tissue Collection: At a predetermined time point corresponding to expected peak exposure (e.g., 4 hours), euthanize a subset of animals and harvest liver and adipose tissue.

  • Target Engagement Analysis (RT-qPCR): Isolate total RNA from the liver and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of Cd36, a well-established PPARγ target gene.[15][16][17] Normalize expression to a stable housekeeping gene (e.g., Hprt).[17][18]

Rationale for Experimental Choices:

  • Dose Escalation: Using multiple doses helps establish a dose-exposure relationship and identify a dose range that shows a clear pharmacodynamic effect.[12]

  • Liver as Target Tissue: The liver is a central organ in metabolic regulation and a key site of action for PPAR agonists.[3][4]

  • RT-qPCR for Target Genes: Measuring the transcriptional regulation of direct target genes is a proximal and reliable indicator of target engagement.[19] It provides direct evidence that the compound is interacting with its intended nuclear receptor.[19]

Expected Outcomes & Comparative Data Table:

CompoundDose (mg/kg)Cmax (ng/mL) (Hypothetical)Tmax (hr) (Hypothetical)Liver Cd36 mRNA Fold Change (vs. Vehicle)
Vehicle ---1.0
8-HDMDD 1050021.5
8-HDMDD 30180024.5
8-HDMDD 100550018.0
Pioglitazone 304000210.0
Fenofibrate 1001500041.2 (No significant change)

Phase 2: Efficacy in a Disease-Relevant Model

Once target engagement is confirmed, the next step is to assess whether this engagement translates into a therapeutic benefit. For a hypothesized PPARγ agonist, a model of non-alcoholic steatohepatitis (NASH) is highly relevant, as these models exhibit key features of the human disease such as steatosis, inflammation, and fibrosis.[20][21][22]

Protocol 2: Chronic Dosing in a Diet-Induced NASH Mouse Model

Objective: To evaluate the efficacy of 8-HDMDD in ameliorating the key pathological features of NASH compared to Pioglitazone and Fenofibrate.

Methodology:

  • Animal Model & Diet: Induce NASH in male C57BL/6J mice by feeding them a high-fat, high-cholesterol, and high-fructose diet for 16-20 weeks.[22][23] This diet effectively mimics the metabolic dysregulation seen in human NASH.[22]

  • Treatment Groups:

    • NASH Vehicle Control

    • 8-HDMDD (e.g., 30 mg/kg/day, oral gavage)

    • Pioglitazone (e.g., 30 mg/kg/day, oral gavage)

    • Fenofibrate (e.g., 100 mg/kg/day, oral gavage)

  • Dosing Period: Treat animals for 8 weeks while continuing the NASH-inducing diet.

  • Endpoint Analysis:

    • Metabolic Parameters: Monitor body weight, food intake, and perform glucose tolerance tests. Measure plasma levels of ALT, AST, triglycerides, and cholesterol.

    • Histopathology: Harvest livers and perform histological staining (H&E for steatosis and inflammation, Sirius Red for fibrosis).[24][25][26] Score the liver sections using the NAFLD Activity Score (NAS).[27][28]

    • Gene Expression: Analyze the expression of genes related to inflammation (Tnf-α, Il-6) and fibrosis (Col1a1, Timp1) in liver tissue via RT-qPCR.

Rationale for Experimental Choices:

  • Diet-Induced Model: These models are preferred as they recapitulate the etiology of human NASH, which is linked to overnutrition.[21][23]

  • NAFLD Activity Score (NAS): This is a standardized scoring system that allows for the semi-quantitative assessment of histological changes, providing a robust and widely accepted measure of disease severity.[28]

  • Inflammatory and Fibrotic Gene Markers: Measuring these markers provides molecular-level insight into how the compounds are modulating the disease processes beyond just histological changes.

Expected Outcomes & Comparative Data Table:

ParameterNASH Vehicle8-HDMDDPioglitazoneFenofibrate
NAFLD Activity Score (0-8) 6.5 ± 0.83.5 ± 0.63.0 ± 0.55.8 ± 0.7
Liver Fibrosis (Sirius Red, % area) 4.2 ± 0.52.1 ± 0.41.8 ± 0.33.9 ± 0.6
Plasma ALT (U/L) 150 ± 2570 ± 1565 ± 12110 ± 20
Plasma Triglycerides (mg/dL) 200 ± 30130 ± 20140 ± 2590 ± 15
Liver Col1a1 mRNA Fold Change 12.04.03.510.5

Visualizing the Proposed Mechanism of Action

To clearly articulate the hypothesized molecular pathway, a signaling diagram is essential. 8-HDMDD is proposed to act similarly to other PPARγ agonists.

G cluster_cell Hepatocyte cluster_nucleus Nucleus HDMDD_ext 8-HDMDD PPARg PPARγ HDMDD_ext->PPARg Binds & Activates PPARg_nuc PPARγ PPARg->PPARg_nuc Translocates RXR RXR RXR_nuc RXR RXR->RXR_nuc Complex PPARγ-RXR Heterodimer PPARg_nuc->Complex RXR_nuc->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CD36, Adiponectin) PPRE->TargetGenes Initiates Response Metabolic & Anti-inflammatory Effects (↑ Insulin Sensitivity, ↓ Inflammation) TargetGenes->Response

Caption: Proposed signaling pathway for 8-HDMDD as a PPARγ agonist.

Conclusion and Future Directions

This guide provides a structured, evidence-based approach to validating the in vivo mechanism of action for 8-HDMDD. By following this phased strategy—confirming target engagement, demonstrating efficacy in a disease-relevant model, and comparing performance against established benchmarks—researchers can build a robust data package.

If the hypothetical data holds, 8-HDMDD would emerge as a promising candidate with potent anti-NASH activity, comparable to the full agonist Pioglitazone in efficacy but potentially with a different selectivity profile. The lack of effect on PPARα targets (unlike Fenofibrate) would confirm its selectivity for PPARγ. Future studies should focus on detailed toxicology, off-target screening, and exploring whether 8-HDMDD is a full or partial agonist, which has significant implications for its potential side-effect profile.

References

A Comparative Guide to the Structure-Activity Relationship of 8-hydroxy-2,7-dimethyl-decadienedioic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 8-hydroxy-2,7-dimethyl-decadienedioic acid is a novel chemical entity with limited to no currently available public research data. This guide, therefore, presents a predictive structure-activity relationship (SAR) analysis based on established principles of medicinal chemistry and the known SAR of inhibitors for structurally related enzyme targets. The information herein is intended to serve as a foundational resource to guide future research and development of this and similar molecules.

Introduction: The Therapeutic Potential of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids are emerging as a class of molecules with significant therapeutic potential. Their structural similarity to endogenous fatty acids allows them to interact with a variety of enzymes involved in lipid metabolism and inflammatory pathways.[1] Pathological alterations in these pathways are implicated in a range of diseases, including metabolic disorders, cancer, and chronic inflammatory conditions.

The molecule of interest, 8-hydroxy-2,7-dimethyl-decadienedioic acid, possesses several key structural features that suggest its potential as a specific enzyme inhibitor: a ten-carbon backbone, two carboxylic acid termini, a hydroxyl group, and two methyl substitutions. These features provide a scaffold for a multitude of potential interactions within an enzyme's active site, including hydrogen bonding, hydrophobic interactions, and ionic bonding.

Given its structure, a plausible biological target for this class of molecules is Fatty Acid Synthase (FAS) . FAS is a crucial enzyme in the de novo synthesis of long-chain fatty acids and is a well-established target for anti-obesity and anti-cancer drug discovery.[1][2] This guide will, therefore, explore the hypothetical structure-activity relationship of 8-hydroxy-2,7-dimethyl-decadienedioic acid analogs in the context of FAS inhibition.

A Predictive Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive model based on the general principles of enzyme inhibition and the known SAR of other FAS inhibitors.[2][3] The goal is to provide a rational framework for the design and synthesis of more potent and selective analogs of 8-hydroxy-2,7-dimethyl-decadienedioic acid.

Key Structural Features and Their Hypothesized Impact on Activity:
  • Dicarboxylic Acid Termini: The two carboxylic acid groups are predicted to be crucial for binding to the enzyme's active site, potentially mimicking the binding of the natural substrate, malonyl-CoA. The ionization state of these groups at physiological pH will likely facilitate strong ionic interactions with positively charged amino acid residues.

  • Hydroxyl Group at C8: The position and stereochemistry of the hydroxyl group are expected to be critical for specificity and potency. This group can act as both a hydrogen bond donor and acceptor, forming key interactions that orient the inhibitor within the active site.

  • Methyl Groups at C2 and C7: These hydrophobic groups may interact with nonpolar pockets within the enzyme, enhancing binding affinity. Their position and stereochemistry could influence the overall conformation of the molecule, favoring a bioactive conformation.

  • Dienyl System: The conjugated double bonds introduce rigidity to the carbon chain, which can be advantageous for locking the molecule into a specific conformation required for optimal binding.

Hypothetical SAR Table for 8-hydroxy-2,7-dimethyl-decadienedioic Acid Analogs as FAS Inhibitors
Analog Modification Predicted FAS Inhibitory Activity (IC50) Rationale for Predicted Activity
Parent Compound 8-hydroxy-2,7-dimethyl-decadienedioic acidBaselineReference compound.
Analog 1 Removal of the C8 hydroxyl groupSignificantly DecreasedLoss of a key hydrogen bonding interaction.
Analog 2 Inversion of stereochemistry at C8Moderately DecreasedSuboptimal orientation of the hydroxyl group for hydrogen bonding.
Analog 3 Shifting the hydroxyl group to C5DecreasedAltered positioning within the active site, potentially disrupting key interactions.
Analog 4 Removal of the C2 methyl groupSlightly DecreasedLoss of a minor hydrophobic interaction.
Analog 5 Removal of the C7 methyl groupModerately DecreasedLoss of a more significant hydrophobic interaction or conformational constraint.
Analog 6 Saturation of the dienyl system (decanedioic acid)DecreasedIncreased conformational flexibility may lead to a less favorable binding entropy.
Analog 7 Chain extension to dodecadienedioic acidPotentially Increased or DecreasedActivity would depend on the size and shape of the enzyme's hydrophobic tunnel.
Analog 8 Esterification of one carboxylic acidSignificantly DecreasedLoss of a key ionic interaction point.

Experimental Protocol: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

To validate the predicted SAR, a robust and reliable experimental assay is essential. The following protocol describes a common spectrophotometric method for measuring FAS activity by monitoring the oxidation of NADPH.[4]

Principle:

FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of FAS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

Materials:
  • Purified Fatty Acid Synthase (from rat liver or recombinant)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Test compounds (analogs of 8-hydroxy-2,7-dimethyl-decadienedioic acid) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with temperature control

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of FAS in potassium phosphate buffer.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in water.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.

    • Add a specific volume of the test compound solution or vehicle control (e.g., DMSO).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding malonyl-CoA to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Scientific Workflow and Rationale

Hypothetical Enzyme Inhibition Mechanism

The following diagram illustrates the proposed competitive inhibition of Fatty Acid Synthase by an analog of 8-hydroxy-2,7-dimethyl-decadienedioic acid.

G cluster_0 Fatty Acid Synthase (FAS) Catalytic Cycle cluster_1 Inhibition Pathway FAS FAS Enzyme Product Palmitate FAS->Product Catalysis NADP NADP+ FAS->NADP FAS_Inhibitor_Complex FAS-Inhibitor Complex (Inactive) Substrates Acetyl-CoA + Malonyl-CoA Substrates->FAS Binding NADPH NADPH NADPH->FAS Reduction Inhibitor Dicarboxylic Acid Analog Inhibitor->FAS Competitive Binding to Active Site

Caption: Proposed competitive inhibition of FAS.

Experimental Workflow for FAS Inhibition Assay

This diagram outlines the key steps in the in vitro assay to determine the inhibitory potential of the synthesized analogs.

G Reagent_Prep Reagent Preparation (FAS, Substrates, Analogs) Assay_Setup Assay Setup (Buffer, Acetyl-CoA, NADPH, Analog) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (37°C, 5 min) Assay_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Malonyl-CoA) Pre_incubation->Reaction_Start Data_Acquisition Data Acquisition (Monitor A340 nm) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Data_Acquisition->Data_Analysis

Caption: Workflow for FAS inhibition assay.

Conclusion and Future Directions

This guide provides a foundational, albeit predictive, framework for understanding the structure-activity relationship of 8-hydroxy-2,7-dimethyl-decadienedioic acid analogs as potential inhibitors of Fatty Acid Synthase. The proposed SAR highlights the importance of the dicarboxylic acid termini, the hydroxyl group, and the overall conformation of the molecule for potent inhibitory activity.

Future research should focus on the synthesis and biological evaluation of the proposed analogs to validate this hypothetical model. The detailed experimental protocol provided herein offers a robust starting point for these investigations. Further studies, including kinetic analysis to determine the mode of inhibition and computational docking studies, will be invaluable in elucidating the precise molecular interactions between these novel inhibitors and their target enzyme. Such a multidisciplinary approach will be crucial in advancing this promising class of molecules towards potential therapeutic applications.

References

Comparative Efficacy Analysis of a Novel Compound, 8-hydroxy-2,7-dimethyl-decadienedioic acid, Against Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, responsible for converting arachidonic acid into prostanoids, including prostaglandins (PGs)[1][2]. Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation[3][4]. In contrast, COX-2 is typically undetectable in most tissues but is rapidly upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation[1][3][4].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is responsible for their primary therapeutic effects (COX-2 inhibition) but also their most significant side effects, notably gastrointestinal bleeding and ulcers (COX-1 inhibition)[4][5]. This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief while minimizing gastrointestinal toxicity[5][6].

This guide provides a framework for evaluating the efficacy of a novel investigational compound, 8-hydroxy-2,7-dimethyl-decadienedioic acid (hereafter referred to as Compound X ), against two clinically established COX-2 inhibitors: Celecoxib and Etoricoxib . We will detail the essential experimental workflows, present a comparative analysis using illustrative data, and explain the scientific rationale behind each methodological step.

The Arachidonic Acid Cascade and COX-2's Role

The following diagram illustrates the signaling pathway, highlighting the distinct roles of COX-1 and COX-2 and the therapeutic target for selective inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_1 Homeostatic Prostanoids (e.g., GI protection, Platelet function) PGH2_1->Prostanoids_1 Isomerases Prostanoids_2 Inflammatory Prostanoids (e.g., PGE2 - Pain, Inflammation) PGH2_2->Prostanoids_2 Isomerases Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->COX2 Induces Expression Inhibitor Compound X & Known COX-2 Inhibitors Inhibitor->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.

Comparative Efficacy Overview: Compound X vs. Benchmarks

The primary goal in developing a new COX-2 inhibitor is to achieve high potency against the target enzyme (COX-2) while maintaining minimal activity against the off-target isoform (COX-1). This relationship is quantified by the Selectivity Index (SI) , calculated as the ratio of the IC50 (half-maximal inhibitory concentration) for COX-1 to that of COX-2. A higher SI value indicates greater selectivity for COX-2.

The following tables summarize the (illustrative) efficacy profile of Compound X in comparison to Celecoxib and Etoricoxib across key preclinical assays.

Table 1: In Vitro Enzymatic Inhibition & Selectivity

This assay directly measures the compound's ability to inhibit purified COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50]
Compound X (Illustrative) 12.5 0.05 250
Celecoxib8.2[7]0.04[8][9]~205 (Varies by assay, reported ranges 7.6-30[10][11][12])
Etoricoxib116[13]1.1[13]~106[10][11]

Interpretation: The illustrative data suggests Compound X possesses potent COX-2 inhibitory activity, comparable to Celecoxib, and demonstrates a high degree of selectivity. Its lower COX-1 IC50 compared to Etoricoxib may warrant further investigation into potential off-target effects at higher concentrations.

Table 2: Cell-Based Inhibition of PGE2 Production

This assay measures the compound's functional activity in a cellular context by quantifying the inhibition of prostaglandin E2 (PGE2), a key inflammatory mediator.

CompoundCellular IC50 (µM) for PGE2 Inhibition (LPS-stimulated RAW 264.7 Macrophages)
Compound X (Illustrative) 0.15
Celecoxib~0.2 - 0.5
Etoricoxib~0.8 - 1.5[13][14]

Interpretation: Compound X demonstrates potent inhibition of PGE2 production in a relevant inflammatory cell model, suggesting excellent cell permeability and functional activity at the target.

Table 3: In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity in vivo.

Compound (Oral Admin.)Dose (mg/kg)% Inhibition of Paw Edema at 3 hours
Compound X (Illustrative) 10 55%
Celecoxib10~45-50%
Indomethacin (Non-selective control)10~50-60%[15]

Interpretation: In this acute inflammation model, Compound X shows robust in vivo efficacy, comparable to or slightly exceeding that of Celecoxib at the same dose. This suggests favorable pharmacokinetic and pharmacodynamic properties.

Experimental Design and Methodologies

A rigorous and validated experimental workflow is critical for accurately characterizing a novel inhibitor. The diagram below outlines the sequential process, from initial enzymatic screening to in vivo validation.

Workflow cluster_vitro Phase 1: In Vitro Screening cluster_cell Phase 2: Cellular Potency cluster_vivo Phase 3: In Vivo Efficacy A Primary Screen: COX-1 & COX-2 Enzyme Inhibition Assay B IC50 Determination A->B C Calculate Selectivity Index (SI) B->C D Cell-Based Assay: LPS-Stimulated Macrophages C->D Promising Candidates E Measure PGE2 Production (ELISA / LC-MS) D->E F Determine Cellular IC50 E->F G Animal Model of Inflammation: Carrageenan-Induced Paw Edema F->G Potent Cellular Activity H Administer Compound (e.g., Oral Gavage) G->H I Measure Paw Volume (Plethysmometer) H->I J Calculate % Inhibition I->J

Caption: Hierarchical workflow for evaluating novel COX-2 inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, and this activity can be monitored colorimetrically using the probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which forms a colored product upon oxidation[16].

A. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme Solution: Prepare a working solution of heme in the assay buffer. Heme is a required cofactor for COX activity.

  • Enzyme Solutions: Use purified ovine or human recombinant COX-1 and COX-2 enzymes. Dilute to the desired working concentration in assay buffer immediately before use. Keep on ice.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to a final working concentration (e.g., 100 µM) in assay buffer.

  • TMPD Solution: Prepare a fresh solution of the colorimetric probe.

  • Test Compounds: Prepare a serial dilution of Compound X, Celecoxib, and Etoricoxib in DMSO, starting from a high concentration (e.g., 1 mM).

B. Assay Procedure (96-well plate format):

  • Add 150 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.

  • Add 10 µL of the serially diluted test compounds to the "inhibitor" wells. For control wells (100% activity), add 10 µL of DMSO.

  • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Immediately add 10 µL of TMPD solution.

  • Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance over time).

C. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell-Based PGE2 Inhibition Assay

This protocol uses a murine macrophage cell line (RAW 264.7), which expresses high levels of COX-2 upon stimulation with lipopolysaccharide (LPS)[17][18].

A. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

B. Treatment and Stimulation:

  • The next day, replace the medium with fresh, serum-free DMEM.

  • Pre-treat the cells with various concentrations of the test compounds (prepared in serum-free DMEM from a DMSO stock) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 18-24 hours at 37°C[19].

C. PGE2 Quantification (Competitive ELISA):

  • After incubation, carefully collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the PGE2 concentration in the supernatant using a commercial competitive ELISA kit, following the manufacturer's instructions[20][21][22]. The principle involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites. The resulting color intensity is inversely proportional to the amount of PGE2 in the sample[22].

D. Data Analysis:

  • Generate a standard curve using the provided PGE2 standards.

  • Calculate the PGE2 concentration for each sample.

  • Determine the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-only control.

  • Calculate the cellular IC50 value as described in Protocol 1.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents[15][23][24].

A. Animals and Acclimatization:

  • Use male Wistar or Sprague-Dawley rats (180-200g).

  • Acclimatize the animals for at least one week before the experiment.

B. Experimental Groups:

  • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Group II (Test Compound): Receives Compound X at a specific dose (e.g., 10 mg/kg) orally.

  • Group III (Positive Control): Receives a known anti-inflammatory drug like Celecoxib (10 mg/kg) or Indomethacin (10 mg/kg) orally[15].

C. Procedure:

  • Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Administer the respective compounds or vehicle via oral gavage.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw[15][23][24].

  • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection[15][23].

D. Data Analysis:

  • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

Conclusion and Future Directions

The comprehensive evaluation outlined in this guide provides a robust framework for characterizing the efficacy of novel COX-2 inhibitors like 8-hydroxy-2,7-dimethyl-decadienedioic acid (Compound X). The illustrative data presented positions Compound X as a promising candidate with high potency and selectivity, warranting further development.

Future studies should include pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, chronic inflammatory models (e.g., adjuvant-induced arthritis) and rigorous cardiovascular safety assessments are essential next steps to fully delineate the therapeutic potential and safety profile of this novel compound.

References

A Comparative Guide to the Reproducible Synthesis of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Synthesizing Bioactive Polyketides

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a naturally occurring polyketide that has been isolated from Cynanchum bungei and exhibits promising antioxidant and anti-inflammatory properties[1]. As with many complex polyketides, its value in drug discovery and development is contingent upon a reliable and reproducible synthetic route that allows for the generation of analogs for structure-activity relationship (SAR) studies. The stereochemical complexity and dense functionality of polyketides, however, present significant hurdles in their chemical synthesis[2][3]. The stereoselective construction of carbon-carbon bonds and the control of olefin geometry are paramount challenges that must be addressed to ensure the synthesis is not only successful but also reproducible[3][4].

This guide provides a comparative analysis of two proposed synthetic strategies for (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid. In the absence of a definitive, published total synthesis, these routes are designed based on well-established, high-yielding, and stereocontrolled reactions, offering a solid foundation for researchers embarking on the synthesis of this target molecule and its derivatives. The discussion will delve into the mechanistic rationale behind the chosen reactions, potential challenges, and key parameters for ensuring reproducibility.

Method 1: A Convergent Approach via Wittig Reaction and Asymmetric Aldol Addition

This initial proposed route is a convergent synthesis that joins two key fragments in the later stages. This strategy allows for the independent synthesis and purification of the fragments, which can improve the overall efficiency and yield. The key steps involve a stereoselective Wittig reaction to form the (2E,4E)-diene system and an asymmetric aldol addition to install the C8 hydroxyl group with the desired stereochemistry.

Experimental Protocol: Method 1

Fragment A Synthesis: (E)-4-methyl-5-oxopent-2-enoic acid

  • Oxidation of Commercially Available Alcohol: Start with a commercially available protected 3-methylbutane-1,2-diol. The primary alcohol is selectively deprotected and oxidized under mild conditions (e.g., using Dess-Martin periodinane or a Swern oxidation) to yield the corresponding aldehyde.

  • Wittig Reaction: The resulting aldehyde is then subjected to a Wittig reaction with a stabilized ylide, such as (carboxymethylidene)triphenylphosphorane, to introduce the α,β-unsaturated acid moiety. The use of a stabilized ylide strongly favors the formation of the (E)-isomer.

  • Purification: The crude product is purified by column chromatography on silica gel to afford Fragment A.

Fragment B Synthesis: (R)-3-methyl-1-(trimethylsilyloxy)butane

  • Asymmetric Reduction: Commercially available 3-methylbutanal is subjected to an asymmetric reduction using a chiral catalyst, such as a CBS catalyst (Corey-Bakshi-Shibata), to furnish the (R)-3-methylbutan-1-ol with high enantiomeric excess.

  • Silyl Protection: The secondary alcohol is then protected as a trimethylsilyl (TMS) ether by reacting it with trimethylsilyl chloride in the presence of a base like triethylamine.

  • Hydroboration-Oxidation: The terminal alkene of the protected alcohol is then subjected to a hydroboration-oxidation sequence to yield the corresponding primary alcohol.

  • Oxidation: The primary alcohol is oxidized to the aldehyde, Fragment B, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Fragment Coupling and Final Steps

  • Asymmetric Aldol Addition: Fragment A and Fragment B are coupled via an asymmetric aldol addition. The enolate of a chiral auxiliary-bearing propionate equivalent is reacted with Fragment B. Subsequent removal of the chiral auxiliary reveals the desired β-hydroxy acid.

  • Wittig Reaction: The aldehyde from the previous step is subjected to a Wittig reaction with a stabilized ylide to form the (2E,4E)-diene system.

  • Deprotection and Oxidation: The silyl protecting group is removed using a fluoride source (e.g., TBAF), and the resulting primary alcohol is oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent.

  • Final Purification: The final product is purified by high-performance liquid chromatography (HPLC) to yield (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid.

Visualizing the Workflow: Method 1

Method 1 Workflow cluster_FragmentA Fragment A Synthesis cluster_FragmentB Fragment B Synthesis cluster_Coupling Fragment Coupling & Final Steps A1 Protected 3-methylbutane-1,2-diol A2 Selective Deprotection & Oxidation A1->A2 A3 (E)-4-methyl-5-oxopent-2-enoic acid A2->A3 C1 Asymmetric Aldol Addition A3->C1 B1 3-methylbutanal B2 Asymmetric Reduction B1->B2 B3 (R)-3-methylbutan-1-ol B2->B3 B4 Silyl Protection B3->B4 B5 Protected Alcohol B4->B5 B6 Hydroboration-Oxidation B5->B6 B7 Primary Alcohol B6->B7 B8 Oxidation B7->B8 B9 Fragment B Aldehyde B8->B9 B9->C1 C2 Wittig Reaction C1->C2 C3 Deprotection & Oxidation C2->C3 C4 Final Product C3->C4

Caption: A convergent synthetic route to the target molecule.

Method 2: A Linear Approach Utilizing Olefin Cross-Metathesis

This second proposed route employs a more linear strategy, which can be advantageous in terms of simplicity and reducing the number of purification steps for intermediates. The key transformations in this approach are an asymmetric aldol reaction to set the stereocenter at C8 and a late-stage olefin cross-metathesis to construct the (2E,4E)-diene moiety.

Experimental Protocol: Method 2
  • Asymmetric Aldol Reaction: The synthesis commences with an asymmetric aldol reaction between the enolate of a chiral auxiliary-derivatized propionate and a suitable aldehyde, such as 3-methylbutanal, to install the C7 methyl group and the C8 hydroxyl group with the desired stereochemistry.

  • Protection and Chain Elongation: The resulting β-hydroxy ester is protected, for instance as a silyl ether. The ester is then reduced to the aldehyde. A subsequent Wittig reaction with a stabilized ylide extends the carbon chain and introduces an α,β-unsaturated ester.

  • Reduction and Oxidation: The ester is selectively reduced to the corresponding allylic alcohol, which is then oxidized to the α,β-unsaturated aldehyde.

  • Second Wittig Reaction: A second Wittig reaction, this time with a phosphonium ylide derived from a protected 3-carboxyprop-1-ene, is performed to introduce the second double bond.

  • Olefin Cross-Metathesis: A key step in this route is the use of a Grubbs-type catalyst for an olefin cross-metathesis reaction between the product of the previous step and a suitable vinyl partner to form the desired (2E,4E)-diene system.

  • Deprotection and Oxidation: The protecting groups are removed, and the terminal functional groups are oxidized to carboxylic acids.

  • Final Purification: The final compound is purified by preparative HPLC.

Visualizing the Workflow: Method 2

Method 2 Workflow M2_1 Asymmetric Aldol Reaction M2_2 Protection & Chain Elongation M2_1->M2_2 M2_3 Reduction & Oxidation M2_2->M2_3 M2_4 Second Wittig Reaction M2_3->M2_4 M2_5 Olefin Cross-Metathesis M2_4->M2_5 M2_6 Deprotection & Oxidation M2_5->M2_6 M2_7 Final Product M2_6->M2_7

Caption: A linear synthetic route featuring olefin cross-metathesis.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Convergent Wittig/Aldol ApproachMethod 2: Linear Olefin Metathesis Approach
Overall Strategy ConvergentLinear
Key Reactions Wittig Reaction, Asymmetric Aldol AdditionAsymmetric Aldol Addition, Olefin Cross-Metathesis
Stereocontrol Well-established for both key reactions.High level of control in the initial aldol reaction.
Potential Yield Potentially higher overall yield due to convergence.May have a lower overall yield due to the linear sequence.
Reproducibility High, as key reactions are well-documented.Generally high, but metathesis can be sensitive to impurities.
Reagent Cost Reagents are generally common and affordable.Grubbs catalysts for metathesis can be expensive.
Scalability Good potential for scale-up.Scalability of metathesis may require optimization.
Flexibility for Analogs High, as fragments can be independently modified.Moderate, modifications early in the sequence are required.

Discussion: Ensuring Reproducibility in Practice

The reproducibility of any multi-step synthesis hinges on careful control of reaction conditions and thorough characterization of intermediates. For both proposed routes, the following considerations are crucial:

  • Purity of Starting Materials and Reagents: The success of stereoselective reactions and catalytic processes is highly dependent on the purity of the starting materials and reagents. It is imperative to use freshly distilled solvents and high-purity reagents.

  • Inert Atmosphere: Many of the organometallic reagents used in these syntheses are sensitive to air and moisture. All reactions involving such reagents should be conducted under an inert atmosphere of argon or nitrogen.

  • Temperature Control: The stereoselectivity of the asymmetric aldol reactions is often highly temperature-dependent. Precise temperature control is essential for reproducible results.

  • Thorough Characterization: Each intermediate should be thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity before proceeding to the next step.

  • Purification: Chromatographic purification of intermediates is critical for removing byproducts that could interfere with subsequent reactions[5].

Conclusion

Both proposed synthetic routes offer viable pathways to (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid. Method 1, the convergent approach, is likely to be more efficient for producing larger quantities and offers greater flexibility for generating analogs. Method 2, the linear approach, may be simpler to execute for an initial synthesis but may present challenges in terms of overall yield and the cost of the metathesis catalyst.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of the synthesis, the budget for reagents, and the importance of generating a diverse library of analogs. By carefully considering the factors outlined in this guide, researchers can increase the likelihood of a successful and reproducible synthesis of this promising bioactive molecule.

References

A Senior Application Scientist's Guide to Comparing In Vitro vs. In Vivo Antioxidant Capacity: A Case Study with 8-hydroxy-2,7-dimethyl-decadienedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel compound's antioxidant potential is a critical step in drug development and nutraceutical research. A purely chemical, or in vitro, assessment provides valuable initial data on radical scavenging ability but often fails to predict performance within a complex biological system. This guide provides a comprehensive framework for comparing the in vitro and in vivo antioxidant capacities of a novel test compound, designated here as 8-hydroxy-2,7-dimethyl-decadienedioic acid. We will explore the mechanistic rationale behind selecting a panel of in vitro assays, detail the protocols for transitioning to cell-based (ex vivo) and preclinical animal (in vivo) models, and discuss the interpretation of disparate results. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute a robust antioxidant evaluation workflow.

Introduction: The In Vitro vs. In Vivo Dichotomy

Initial searches for "8-hydroxy-2,7-dimethyl-decadienedioic acid" did not yield significant prior research, positioning it as a novel compound for this guide's purpose. When characterizing such a molecule, we must address a fundamental question: does its ability to neutralize radicals in a test tube translate to a protective effect in a living organism?

  • In Vitro Assays: These methods are rapid, cost-effective, and excellent for high-throughput screening.[1][2] They quantify a compound's intrinsic chemical reactivity against specific radical species. However, they operate in a simplified, non-biological environment and cannot account for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

  • In Vivo Assays: These studies, conducted in living systems (from cell cultures to animal models), provide a holistic view.[5] They reveal whether the compound or its metabolites can reach target tissues, exert an antioxidant effect amidst complex cellular machinery, and modulate endogenous antioxidant defense systems.[5][6]

A discrepancy between in vitro and in vivo results is common and informative.[7][8] A compound with potent in vitro activity may show poor in vivo efficacy due to low bioavailability or rapid metabolism. Conversely, a compound with modest in vitro results might exhibit significant in vivo effects by upregulating the expression of powerful endogenous antioxidant enzymes.[9] Therefore, a multi-tiered approach is scientifically indispensable.

Tier 1: In Vitro Chemical Reactivity Profiling

The first step is to characterize the fundamental radical-scavenging ability of 8-hydroxy-2,7-dimethyl-decadienedioic acid. It is crucial to use multiple assays with different mechanisms to build a comprehensive profile.[10][11] Antioxidants typically act via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[12] Our selected assays will cover both.

Selected In Vitro Assays & Rationale
AssayMechanismPrincipleRationale for Inclusion
DPPH Assay Mixed HAT/SETMeasures the bleaching of the purple 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical upon reduction by the antioxidant.[10][12][13]Widely used, simple, and rapid for initial screening.[1]
ABTS Assay SET-basedMeasures the reduction of the pre-formed ABTS radical cation (ABTS•+), which is blue-green. Effective for both hydrophilic and lipophilic compounds.[1][12]Broader applicability to different compound polarities compared to DPPH.
FRAP Assay SET-basedMeasures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, resulting in a colored product.[12]Provides a direct measure of the total reducing power of a compound.[1]
ORAC Assay HAT-basedMeasures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.[10]Considered more biologically relevant than SET assays as it uses a biologically relevant radical source.[2]
Experimental Protocols: In Vitro Assays
  • Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol. Prepare a series of concentrations of 8-hydroxy-2,7-dimethyl-decadienedioic acid and a Trolox standard in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[12]

  • Reaction: Add 10 µL of the test compound to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 30 minutes.[1]

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.[1]

  • Calculation: Create a standard curve using FeSO₄ and express results as µmol of Fe²⁺ equivalents per µmol of the test compound.

Hypothetical Data & Interpretation

Table 1: Comparative In Vitro Antioxidant Capacity

CompoundDPPH IC₅₀ (µM)ABTS (µmol TE/µmol)FRAP (µmol Fe²⁺E/µmol)ORAC (µmol TE/µmol)
8-hydroxy-2,7-dimethyl-decadienedioic acid 125.40.850.621.5
Trolox (Standard) 45.21.001.001.00
Ascorbic Acid (Standard) 38.51.051.100.98
  • Interpretation: The hypothetical data suggest that our test compound has moderate direct radical scavenging and reducing power, but is less potent than the standards Trolox and Ascorbic Acid in purely chemical assays. However, its ORAC value is notably higher, suggesting a potentially strong efficacy against peroxyl radicals, which is a promising indicator for biological relevance.

Tier 2: Cellular Antioxidant Activity (CAA) - The Bridge to In Vivo

Before moving to animal models, a cell-based assay is a crucial intermediate step. The Cellular Antioxidant Activity (CAA) assay measures antioxidant potential within a living cell, accounting for bioavailability and metabolism on a cellular level.[3][4][14]

CAA Assay: Principle and Workflow

The CAA assay uses human hepatocarcinoma HepG2 cells and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[3][4]

// Nodes A [label="1. Seed HepG2 Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treat cells with Test Compound\n(8-hydroxy-2,7-dimethyl-decadienedioic acid)", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; C [label="3. Add DCFH-DA Probe\n(diffuses into cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Intracellular Esterases\ncleave DCFH-DA to DCFH", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Add AAPH Radical Generator\n(induces oxidative stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Antioxidant Scavenges Radicals", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; G [label="7a. Radicals Oxidize DCFH to DCF\n(Highly Fluorescent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="7b. Oxidation is Inhibited\n(Low Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="8. Measure Fluorescence\nover time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="24h Incubation"]; B -> C [label="1h Treatment"]; C -> D [label="Inside Cell"]; D -> E [label="Wash Step"]; E -> F [label="If Antioxidant is present & active"]; E -> G [label="If Antioxidant is absent/inactive"]; F -> H; G -> I; H -> I; } dot Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocol: CAA Assay
  • Cell Culture: Seed HepG2 cells in a 96-well, black-walled plate and grow to confluence.[15]

  • Treatment: Treat cells with various concentrations of the test compound and quercetin (as a standard) for 1 hour.

  • Probe Loading: Wash the cells and add 25 µM DCFH-DA solution. Incubate for 1 hour.[15]

  • Induce Stress: Wash the cells again and add 600 µM AAPH, a peroxyl radical initiator.[3]

  • Measurement: Immediately place the plate in a fluorescence reader and measure emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve and determine the CAA value, expressed as quercetin equivalents (QE).

Hypothetical Data & Interpretation

Table 2: Cellular Antioxidant Activity

CompoundCAA Value (µmol QE / 100 µmol)
8-hydroxy-2,7-dimethyl-decadienedioic acid 75.6
Quercetin (Standard) 100.0
Ascorbic Acid (Standard) 5.2
  • Interpretation: The test compound demonstrates strong activity in a cellular model, significantly outperforming Ascorbic Acid. This is a critical finding. Ascorbic acid, while a potent chemical antioxidant, is not readily taken up by HepG2 cells, highlighting the limitation of in vitro assays.[3] The high CAA value for our compound suggests it is bioavailable at the cellular level and effective at mitigating intracellular oxidative stress.

Tier 3: In Vivo Preclinical Assessment

The final and most definitive tier involves assessing the compound's efficacy in a whole organism. This typically involves an animal model where oxidative stress is induced.[5][16][17]

Model Selection & Experimental Design
  • Animal Model: Wistar rats are a common choice for oxidative stress studies.[5]

  • Stress Inducer: Carbon tetrachloride (CCl₄) is a potent hepatotoxin that induces severe oxidative stress and lipid peroxidation in the liver.

  • Experimental Groups:

    • Control Group (Vehicle only)

    • CCl₄ Group (Vehicle + CCl₄)

    • Positive Control Group (N-acetylcysteine + CCl₄)

    • Test Group (Test Compound + CCl₄)

  • Dosing Regimen: Administer the test compound or controls orally for 7 days prior to a single intraperitoneal injection of CCl₄.

  • Endpoint Analysis: 24 hours after CCl₄ injection, sacrifice animals and collect blood and liver tissue for biomarker analysis.

// Nodes A [label="1. Animal Acclimatization\n(Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Group Allocation\n(Control, CCl4, Positive Control, Test)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Pre-treatment Phase (7 Days)\n(Oral gavage of vehicle, NAC, or Test Compound)", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="4. Induction of Oxidative Stress\n(Single IP injection of CCl4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Post-Induction Period (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Euthanasia and Sample Collection\n(Blood Serum & Liver Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Biomarker Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Oxidative Stress Marker\n(MDA)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; I [label="Antioxidant Enzymes\n(SOD, CAT, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; G -> I; } dot Caption: Workflow for an In Vivo Antioxidant Assessment Study.

Key In Vivo Biomarkers

We will measure markers of tissue damage and the status of the endogenous antioxidant defense system.

  • Malondialdehyde (MDA): A key end-product of lipid peroxidation and a widely used marker of oxidative damage.[18] Its levels increase during oxidative stress.

  • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[19][20] Its activity is often depleted during severe oxidative stress.

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[16]

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione as the reductant.[21][22][23]

Experimental Protocols: Biomarker Assays
  • Homogenization: Homogenize liver tissue in ice-cold KCl buffer.

  • Reaction: Mix the homogenate with a solution of thiobarbituric acid (TBA) in an acidic medium.[18]

  • Incubation: Heat the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.[18]

  • Measurement: Cool the samples, centrifuge, and measure the absorbance of the supernatant at 532 nm.[18]

  • Calculation: Quantify MDA levels using a standard curve and express as nmol/mg protein.

  • Principle: This assay utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which reduce a detector dye (e.g., WST-1).[19][24]

  • Reaction: In a 96-well plate, mix the sample supernatant with the WST-1 and enzyme working solutions. Initiate the reaction by adding xanthine oxidase.[20]

  • Measurement: SOD in the sample will inhibit the reduction of the dye. Measure the color change (absorbance at 450 nm) kinetically.

  • Calculation: Calculate the percent inhibition and determine SOD activity in U/mg protein.

  • Principle: This is a coupled enzyme assay. GPx reduces a substrate (e.g., cumene hydroperoxide) using glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, consuming NADPH in the process.[21][23]

  • Reaction: In a 96-well plate, mix the sample supernatant with a reaction mixture containing GSH, glutathione reductase, and NADPH.

  • Initiation: Start the reaction by adding the peroxide substrate.[23]

  • Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is consumed.[25]

  • Calculation: The rate of NADPH decrease is directly proportional to GPx activity, expressed as U/mg protein.

Hypothetical Data & Synthesis

Table 3: Key In Vivo Biomarker Levels in Rat Liver

GroupMDA (nmol/mg protein)SOD (U/mg protein)GPx (U/mg protein)
Control 1.2 ± 0.215.4 ± 1.125.1 ± 2.3
CCl₄ Only 4.8 ± 0.57.1 ± 0.811.5 ± 1.4
Test Compound + CCl₄ 2.1 ± 0.313.2 ± 1.021.8 ± 1.9
NAC + CCl₄ 1.8 ± 0.214.1 ± 0.923.4 ± 2.0
  • Synthesis and Interpretation: The CCl₄ group shows a significant increase in the lipid peroxidation marker MDA and a drastic depletion of the endogenous antioxidant enzymes SOD and GPx, confirming the induction of severe oxidative stress. Pre-treatment with 8-hydroxy-2,7-dimethyl-decadienedioic acid markedly attenuated these effects. It significantly reduced MDA levels and restored the activities of SOD and GPx to near-normal levels, with an efficacy comparable to the positive control, N-acetylcysteine. This powerful in vivo protective effect, which might not have been predicted from the moderate in vitro chemical data alone, underscores the compound's significant biological activity.

Conclusion: A Holistic View of Antioxidant Capacity

This guide illustrates a necessary, multi-tiered strategy for evaluating the antioxidant potential of a novel compound like 8-hydroxy-2,7-dimethyl-decadienedioic acid.

  • In Vitro assays provided a baseline chemical profile, suggesting moderate direct scavenging activity.

  • The Cellular (CAA) assay bridged the gap to biology, demonstrating that the compound is cell-permeable and effective against intracellular oxidative stress.

  • The In Vivo model delivered the most critical evidence, showing that the compound not only prevents oxidative damage (lower MDA) but also supports the body's own defense mechanisms (restored SOD and GPx).

The strong performance in vivo, despite only moderate in vitro chemical reactivity, suggests that 8-hydroxy-2,7-dimethyl-decadienedioic acid may act not just as a direct scavenger but potentially by activating endogenous antioxidant pathways, such as the Nrf2 pathway. This hypothesis warrants further investigation but highlights why a purely in vitro assessment is insufficient. For any serious drug development or nutraceutical validation program, this comprehensive in vitro-to-in vivo workflow is the gold standard for generating trustworthy and biologically relevant data.

References

A Head-to-Head Comparison of Extraction Techniques for Plant-Derived Diacids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance and Challenges of Plant-Derived Diacids

Plant-derived dicarboxylic acids (diacids) are emerging as valuable platform chemicals and bioactive molecules in the pharmaceutical, polymer, and cosmetic industries. These versatile compounds, characterized by two carboxylic acid functional groups, offer a renewable alternative to petroleum-based counterparts and exhibit a range of biological activities. However, their efficient extraction from complex plant matrices presents a significant challenge. Often esterified or forming part of complex biopolymers like suberin, diacids require carefully selected and optimized extraction methodologies to achieve high yields and purity.

This guide provides a comprehensive head-to-head comparison of conventional and modern techniques for the extraction of plant-derived diacids. We will delve into the mechanistic principles behind each method, present supporting experimental insights, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their quest for efficient and sustainable diacid isolation.

The Fundamental Choice: Solvent Selection for Diacid Extraction

The principle of "like dissolves like" is paramount in the extraction of diacids.[1] The polarity of the diacid, which can vary depending on its carbon chain length and the presence of other functional groups, dictates the optimal solvent system.

  • Polar Solvents: Water, ethanol, and methanol are effective for extracting a wide range of polar and water-soluble compounds.[2][3] For diacids, which possess two polar carboxylic acid groups, these solvents are often a primary choice. Ethanol is particularly favored in the pharmaceutical and food industries due to its low toxicity.[1][3]

  • Non-polar Solvents: Hydrocarbon solvents like hexane are adept at extracting non-polar compounds such as lipids and fatty acids.[2] While less common for free diacids, they can be relevant when targeting esterified diacids within a lipid matrix.

  • Solvent Mixtures: Often, a combination of polar and non-polar solvents is employed to maximize the extraction of a broader spectrum of compounds.[2] For instance, a mixture of methanol and a less polar solvent might be used to disrupt the plant matrix and solubilize the target diacids.[4]

  • Green Solvents: In recent years, there has been a shift towards more environmentally friendly "green" solvents, such as ionic liquids and deep eutectic solvents (DESs).[5][6] These solvents offer high efficiency and low toxicity, presenting a sustainable alternative to traditional organic solvents.[5][6]

The selection of an appropriate solvent is a critical first step that significantly influences the efficiency and selectivity of any extraction technique.

Conventional Extraction Techniques: The Tried and True Methods

Conventional methods, while often requiring longer extraction times and larger solvent volumes, remain relevant for their simplicity and cost-effectiveness.

Maceration: Simplicity at Room Temperature

Maceration is a straightforward technique that involves soaking the plant material in a solvent at room temperature for an extended period.[7][8] The process relies on the slow diffusion of phytochemicals from the plant matrix into the solvent.

Causality Behind Experimental Choices: The primary advantage of maceration is its gentle nature, making it suitable for thermolabile (heat-sensitive) compounds that might degrade at elevated temperatures.[4][9] The choice of a closed vessel prevents solvent evaporation and maintains a constant solvent-to-sample ratio.[9][10] Periodic agitation is crucial to disrupt the concentration gradient at the solid-liquid interface, thereby enhancing mass transfer.[7]

Protocol Validation: A self-validating maceration protocol involves monitoring the concentration of the target diacid in the solvent over time. The extraction is considered complete when the concentration plateaus, indicating that equilibrium has been reached.

Experimental Protocol: Maceration for Diacid Extraction

  • Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Soaking: Place the powdered plant material in a sealed container and add the selected solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Incubation: Allow the mixture to stand at room temperature for a period ranging from several hours to several days, with periodic shaking or stirring.

  • Filtration: Separate the extract from the solid plant residue by filtration.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude diacid mixture.

Soxhlet Extraction: Continuous and Exhaustive

Soxhlet extraction is a continuous solid-liquid extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent.[10][11] This technique is known for its high extraction efficiency.[4]

Causality Behind Experimental Choices: The continuous cycling of fresh solvent ensures that the concentration of the extracted compounds in the solvent remains low, maintaining a favorable concentration gradient and driving the extraction process towards completion.[11] The elevated temperature of the boiling solvent also enhances the solubility and diffusion of the target diacids. However, this prolonged exposure to heat makes it unsuitable for thermolabile compounds.[12][13]

Protocol Validation: The completion of a Soxhlet extraction is typically determined by observing the color of the solvent in the siphon arm. When the solvent becomes colorless, it is assumed that all soluble compounds have been extracted.

Experimental Protocol: Soxhlet Extraction of Diacids

  • Preparation: Place the finely ground plant material in a thimble made of a porous material.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent. A condenser is attached to the top of the extractor.

  • Extraction: Heat the solvent to a boil. The solvent vapor travels up to the condenser, where it cools and drips back down onto the thimble, immersing the plant material.

  • Siphoning: Once the solvent reaches a certain level in the main chamber, it is siphoned back into the boiling flask, carrying the extracted compounds with it.

  • Cycling: This process is repeated for several hours until the extraction is complete.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Modern "Green" Extraction Techniques: Efficiency and Sustainability

Modern extraction techniques have been developed to address the limitations of conventional methods, offering reduced extraction times, lower solvent consumption, and improved efficiency.[4][14]

Ultrasound-Assisted Extraction (UAE): The Power of Cavitation

UAE employs high-frequency sound waves (ultrasound) to enhance the extraction process.[15][16] The primary mechanism is acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in the solvent.[15][16]

Causality Behind Experimental Choices: The collapse of cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced penetration of the solvent into the plant matrix.[15][16][17] This significantly accelerates the mass transfer of diacids from the plant material to the solvent.[17] UAE is often performed at lower temperatures, making it suitable for thermolabile compounds.[4][18]

Protocol Validation: Optimization of UAE parameters such as ultrasonic frequency, power, temperature, and extraction time is crucial for maximizing yield and preventing the degradation of target compounds.[16] A well-validated protocol will demonstrate high reproducibility and consistent yields.

Experimental Protocol: Ultrasound-Assisted Extraction of Diacids

  • Preparation: Suspend the powdered plant material in the chosen solvent in a flask.

  • Sonication: Immerse the flask in an ultrasonic bath or place an ultrasonic probe directly into the mixture.

  • Extraction: Apply ultrasound at a specific frequency and power for a predetermined time (typically 15-60 minutes). The temperature can be controlled by a cooling water bath.

  • Separation: After sonication, separate the extract from the plant residue by centrifugation and filtration.

  • Concentration: Remove the solvent under vacuum to obtain the crude diacid extract.

Microwave-Assisted Extraction (MAE): Rapid and Efficient Heating

MAE utilizes microwave energy to heat the solvent and the plant material, thereby accelerating the extraction process.[13][19]

Causality Behind Experimental Choices: Microwaves cause the polar molecules in the solvent and the plant material to rapidly oscillate, generating heat. This localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of intracellular contents, including diacids, into the solvent.[13] MAE is known for its significantly shorter extraction times and reduced solvent consumption compared to conventional methods.[13][19]

Protocol Validation: Key parameters to optimize in MAE include microwave power, extraction time, temperature, and the solvent-to-solid ratio.[20] A validated protocol will ensure efficient and reproducible extraction without thermal degradation of the target diacids.

Experimental Protocol: Microwave-Assisted Extraction of Diacids

  • Preparation: Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Extraction: Place the vessel in a microwave extraction system and apply microwave irradiation at a set power and for a specific duration.

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent to obtain the crude diacid extract.

Supercritical Fluid Extraction (SFE): A Green and Tunable Approach

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[21][22] A supercritical fluid is any substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

Causality Behind Experimental Choices: Supercritical CO2 has a high diffusivity, allowing it to penetrate the plant matrix easily, and a low viscosity, which facilitates mass transfer.[21] Its solvating power can be finely tuned by adjusting the temperature and pressure, enabling selective extraction of specific compounds.[23] SFE is particularly advantageous for its use of a non-toxic, non-flammable, and environmentally benign solvent that can be easily removed from the extract by simple depressurization, leaving no solvent residue.[21][23] The low operating temperatures also make it ideal for extracting thermolabile diacids.[22]

Protocol Validation: The optimization of SFE parameters, including pressure, temperature, CO2 flow rate, and the use of co-solvents (e.g., ethanol) to modify the polarity of the supercritical fluid, is essential for achieving high extraction efficiency and selectivity.

Experimental Protocol: Supercritical Fluid Extraction of Diacids

  • Preparation: Load the ground plant material into an extraction vessel.

  • Pressurization and Heating: Pump liquid CO2 into the vessel and heat and pressurize it to supercritical conditions.

  • Extraction: Pass the supercritical CO2 through the plant material, where it dissolves the target diacids.

  • Separation: Route the diacid-laden supercritical fluid to a separator, where the pressure is reduced, causing the CO2 to return to a gaseous state and the diacids to precipitate.

  • Collection: Collect the purified diacid extract from the separator. The CO2 can be recycled for subsequent extractions.

Head-to-Head Performance Comparison

The choice of extraction technique depends on a variety of factors, including the specific diacid of interest, the nature of the plant material, the desired scale of extraction, and available resources. The following table summarizes the key performance metrics of the discussed techniques.

Technique Extraction Time Solvent Consumption Extraction Yield Purity of Diacids Suitability for Thermolabile Diacids Cost & Complexity
Maceration Very Long (hours to days)HighGenerally LowerModerateHighLow
Soxhlet Extraction Long (hours)HighHighModerate to HighLowModerate
Ultrasound-Assisted Extraction (UAE) Short (minutes)LowHighHighHighModerate to High
Microwave-Assisted Extraction (MAE) Very Short (minutes)LowHighHighModerate (requires careful control)Moderate to High
Supercritical Fluid Extraction (SFE) Short to ModerateVery Low (recyclable CO2)High (and selective)Very HighHighHigh

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.

Maceration_Workflow start Start: Plant Material grind Grinding start->grind soak Soaking in Solvent (Room Temperature, Agitation) grind->soak filter Filtration soak->filter extract Liquid Extract filter->extract Liquid Phase residue Solid Residue filter->residue Solid Phase concentrate Solvent Evaporation extract->concentrate end End: Crude Diacid Extract concentrate->end

Caption: Maceration Workflow

Soxhlet_Workflow start Start: Plant Material grind Grinding start->grind thimble Loading into Thimble grind->thimble soxhlet Soxhlet Apparatus (Continuous Extraction with Hot Solvent) thimble->soxhlet extract Solvent + Extract soxhlet->extract concentrate Solvent Evaporation extract->concentrate end End: Crude Diacid Extract concentrate->end

Caption: Soxhlet Extraction Workflow

UAE_Workflow start Start: Plant Material grind Grinding start->grind suspend Suspension in Solvent grind->suspend sonicate Ultrasonication (Cavitation) suspend->sonicate separate Centrifugation/ Filtration sonicate->separate extract Liquid Extract separate->extract Supernatant residue Solid Residue separate->residue Pellet concentrate Solvent Evaporation extract->concentrate end End: Crude Diacid Extract concentrate->end

Caption: Ultrasound-Assisted Extraction Workflow

MAE_Workflow start Start: Plant Material grind Grinding start->grind mix Mixing with Solvent in Vessel grind->mix microwave Microwave Irradiation mix->microwave cool Cooling microwave->cool filter Filtration cool->filter extract Liquid Extract filter->extract Liquid Phase residue Solid Residue filter->residue Solid Phase concentrate Solvent Evaporation extract->concentrate end End: Crude Diacid Extract concentrate->end

Caption: Microwave-Assisted Extraction Workflow

SFE_Workflow start Start: Plant Material grind Grinding start->grind load Loading into Extraction Vessel grind->load extract Supercritical CO2 Extraction (High Pressure & Temperature) load->extract separate Depressurization in Separator extract->separate end End: Pure Diacid Extract separate->end Precipitated Diacids co2_recycle CO2 Gas (Recycled) separate->co2_recycle Gaseous CO2

Caption: Supercritical Fluid Extraction Workflow

Conclusion and Future Perspectives

The extraction of plant-derived diacids is a rapidly evolving field, with modern techniques like UAE, MAE, and SFE offering significant advantages in terms of efficiency, sustainability, and product quality over conventional methods. While the initial investment for advanced instrumentation may be higher, the long-term benefits of reduced operational costs, higher yields, and environmentally friendly processes often justify the expenditure.

The choice of the optimal extraction technique is not a one-size-fits-all decision and requires careful consideration of the specific diacid, the plant matrix, and the intended application. For thermally sensitive diacids, low-temperature methods like maceration, UAE, and SFE are preferable. When high purity is paramount, the selectivity of SFE is unparalleled. For rapid screening and high-throughput extractions, MAE and UAE are excellent choices.

Future research should focus on the development of harmonized and standardized protocols for diacid extraction to ensure reproducibility and comparability of results across different laboratories. Furthermore, the exploration of novel green solvents and the integration of multiple extraction techniques (hybrid methods) hold great promise for further enhancing the efficiency and sustainability of diacid isolation from plant sources.

References

A Comparative Guide to the Biological Activity of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid and its Glycoside Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of natural product chemistry and drug discovery, the structural form of a bioactive compound is intrinsically linked to its pharmacological activity. A frequent structural modification observed in nature is glycosylation, the attachment of a sugar moiety to a parent molecule, or aglycone. This guide provides a comparative analysis of the biological activities of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid, a naturally occurring terpenoid with known antioxidant and anti-inflammatory properties, and its corresponding glycoside, (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic acid.

While direct comparative experimental data for these specific compounds is not extensively available in current literature, this guide will leverage established principles of terpenoid and flavonoid pharmacology to present a predictive comparison. The insights provided are grounded in the well-documented structure-activity relationships that govern the biological performance of aglycones versus their glycosidic counterparts[1][2][3]. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential implications of glycosylation on the therapeutic efficacy of this terpenoid scaffold.

The Aglycone: (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid

(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is a dicarboxylic acid containing a hydroxyl group, which is a key feature for its biological activity. The presence of this free hydroxyl group, along with the overall lipophilicity of the molecule, is expected to play a significant role in its interaction with cellular targets.

Anticipated Biological Profile:
  • Higher in vitro Potency: The aglycone form is generally more lipophilic than its glycoside. This property is predicted to facilitate easier passage across cell membranes, leading to higher intracellular concentrations and more potent activity in in vitro assays[2][4].

  • Direct Target Interaction: The exposed hydroxyl group is a potential site for direct interaction with amino acid residues in the active sites of enzymes or on the surfaces of protein receptors. This can lead to more effective modulation of signaling pathways involved in inflammation and oxidative stress.

  • Lower Water Solubility: A key drawback of many aglycones is their poor water solubility. This can present challenges in formulation and may limit bioavailability in aqueous environments.

The Glycoside: (2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic Acid

The glycoside form of the molecule features a glucose unit attached to the 8-hydroxy position. This addition of a bulky and polar sugar moiety significantly alters the physicochemical properties of the parent compound.

Anticipated Biological Profile:
  • Enhanced Water Solubility and Stability: Glycosylation is a common strategy employed by nature to increase the water solubility and stability of secondary metabolites[4][5]. This can be advantageous for formulation and administration.

  • Reduced in vitro Potency: The presence of the sugar group can sterically hinder the interaction of the core molecule with its biological targets, often resulting in lower potency in in vitro assays compared to the aglycone[2][3].

  • Pro-drug Potential: In an in vivo context, the glycoside may act as a pro-drug. It can circulate in the body in a more soluble and stable form until it reaches a target tissue where endogenous enzymes, such as β-glucosidases, can cleave the sugar moiety, releasing the active aglycone. This can lead to a more targeted and sustained release of the active compound.

  • Altered Pharmacokinetics: The glycoside is likely to exhibit different absorption, distribution, metabolism, and excretion (ADME) properties compared to the aglycone. While oral bioavailability can sometimes be enhanced due to increased solubility, the larger molecular size may also impede absorption[2][3].

Comparative Analysis of Predicted Biological Activities

Based on the principles outlined above, a hypothetical comparison of the biological activities of the aglycone and its glycoside is presented below. It is crucial to note that these are predicted trends and would require experimental validation.

Biological Activity(2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic Acid (Aglycone)(2E,4E)-8-(beta-D-Glucopyranosyloxy)-2,7-dimethyldeca-2,4-dienedioic Acid (Glycoside)Rationale
Antioxidant Activity (DPPH/ABTS Assay) Higher in vitro activity (Lower IC50)Lower in vitro activity (Higher IC50)The free hydroxyl group of the aglycone is a more accessible hydrogen donor for radical scavenging. The bulky sugar moiety in the glycoside may sterically hinder this interaction.
Anti-inflammatory Activity (NO Inhibition in Macrophages) Higher in vitro potency (Lower IC50)Lower in vitro potency (Higher IC50)The aglycone's greater lipophilicity allows for better cell membrane permeability and direct interaction with intracellular inflammatory targets like iNOS or components of the NF-κB pathway.[6][7]
Cytotoxicity (e.g., MTT Assay) Potentially higher cytotoxicity at high concentrationsPotentially lower cytotoxicityThe aglycone's ability to more readily enter cells could lead to higher intracellular concentrations and off-target effects at elevated doses.
Water Solubility LowHighThe hydrophilic sugar moiety significantly increases the polarity and water solubility of the molecule.[4][5]
In Vivo Efficacy Variable, potentially limited by poor bioavailabilityPotentially comparable or enhanced due to improved pharmacokinetics and pro-drug effectThe glycoside's increased solubility may lead to better absorption and distribution, with subsequent enzymatic cleavage releasing the active aglycone at the site of action.[2][3]

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in biological activity, the following standardized experimental protocols are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the aglycone and glycoside in a suitable solvent (e.g., DMSO or methanol) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

    • Include a control (DPPH solution with solvent) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH & Test Compound in 96-well plate DPPH->Mix Test_Cmpd Test Compounds (Aglycone & Glycoside) Test_Cmpd->Mix Incubate Incubate 30 min in dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate IC50 Determine IC50 Calculate->IC50

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the aglycone and glycoside for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

    • A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

NO_Inhibition_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay cluster_analysis Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Test Compounds Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect MTT_Assay Perform Cell Viability Assay (MTT) Stimulate->MTT_Assay Add_Griess Add Griess Reagents Collect->Add_Griess Read_Abs Read Absorbance at 540 nm Add_Griess->Read_Abs Quantify Quantify Nitrite Read_Abs->Quantify Calculate Calculate % Inhibition & IC50 Quantify->Calculate

Nitric oxide inhibition assay workflow.

Conclusion

The glycosylation of (2E,4E)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid is predicted to have a profound impact on its biological activity. While the aglycone is likely to exhibit superior potency in in vitro antioxidant and anti-inflammatory assays due to its greater lipophilicity and unhindered reactive hydroxyl group, its glycoside counterpart may offer advantages in terms of solubility, stability, and in vivo pharmacokinetics. The glycoside could function as a pro-drug, delivering the active aglycone to target tissues more efficiently.

The choice between the aglycone and the glycoside for further drug development would depend on the intended therapeutic application. For topical applications where direct activity is desired, the aglycone may be preferable. For systemic administration, the improved physicochemical properties and potential for targeted delivery of the glycoside make it a compelling candidate. Ultimately, the experimental validation of these predicted activities using the protocols outlined in this guide is essential to make an informed decision and to fully elucidate the therapeutic potential of these promising natural compounds.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Assumed Hazard

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid is a specialized organic molecule for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. In research and development settings, handling such novel compounds requires a safety-first approach grounded in chemical first principles. The fundamental guideline is to treat the substance with a high degree of caution, assuming it possesses hazards characteristic of its functional groups until proven otherwise.

This guide provides a comprehensive framework for the safe handling and disposal of this compound. The procedures outlined are designed to be self-validating, ensuring that safety and environmental compliance are maintained at every step. The core logic is to characterize the potential hazards based on the molecule's structure, implement appropriate controls, and manage the waste stream in accordance with institutional and regulatory standards.

Hazard Assessment: A Structural Analysis

The primary step before handling any chemical is a thorough hazard assessment. In the absence of a specific SDS, we can infer potential risks by dissecting the molecule's structure.

  • Dicarboxylic Acid Groups (-COOH): The presence of two carboxylic acid moieties at positions 1 and 10 is the most significant feature. These groups classify the compound as an organic acid, making it potentially corrosive to skin, eyes, and mucous membranes. They can also be corrosive to metals.

  • Unsaturated Bonds (C=C): The conjugated double bonds at positions 2 and 4 introduce potential reactivity. While generally stable, such systems can be susceptible to polymerization or oxidation under certain conditions.

  • Hydroxy Group (-OH): The hydroxyl group at position 8 is generally less hazardous but can influence the compound's solubility and reactivity.

  • Aliphatic Carbon Chain: The 10-carbon backbone suggests it is a combustible solid or liquid, typical of many organic compounds.

Based on this analysis, the compound must be handled as, at minimum, a corrosive and irritant material .

Table 1: Inferred Hazard Profile and Handling Precautions
FeaturePotential HazardRationale & Recommended Precaution
Dicarboxylic Acid Corrosive (Category 1/2) , Skin/Eye IrritantAcidic nature can cause chemical burns. Always handle in a fume hood. Avoid all contact with skin and eyes.
Organic Solid/Liquid Combustible Avoid heat, sparks, and open flames. Store away from oxidizing agents.
Novel Compound Unknown Toxicity Assume the compound may have unknown systemic or long-term health effects. Minimize all forms of exposure (inhalation, ingestion, skin contact).

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure.

Table 2: Mandatory PPE for Handling
Protection TypeSpecificationJustification
Hand Protection Nitrile Gloves (minimum 8 mil thickness) Provides a barrier against splashes of acidic and organic material. For prolonged handling or immersion, switch to heavier-duty butyl or Viton™ gloves. Always double-glove.
Eye Protection ANSI Z87.1-rated safety goggles Protects against splashes and aerosols. A face shield should be worn over goggles when handling larger quantities (>50 mL) or during neutralization.
Body Protection Flame-resistant lab coat Protects skin and clothing from splashes and provides a layer of protection against fire.
Respiratory Work within a certified chemical fume hood The primary engineering control to prevent inhalation of any dust, aerosols, or vapors.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating risk. The following workflow provides a clear decision-making process.

Diagram 1: Spill Response Workflow

spill Spill Occurs assess Assess Spill Size & Location spill->assess small <100 mL / 100g and Contained? assess->small Yes large >100 mL / 100g or Outside Hood? assess->large No alert_small Alert Personnel in Immediate Area small->alert_small evacuate EVACUATE Immediate Area large->evacuate don_ppe Don Additional PPE (if necessary) alert_small->don_ppe neutralize Cover with Sorbent/Neutralizer (e.g., Sodium Bicarbonate) don_ppe->neutralize collect Collect Residue into Hazardous Waste Container neutralize->collect decon Decontaminate Area collect->decon alert_large Alert Supervisor & EHS evacuate->alert_large isolate Isolate the Area (Close Doors, Restrict Access) alert_large->isolate await Await Professional Response isolate->await

Caption: Decision workflow for responding to chemical spills.

Step-by-Step Disposal Procedure

Proper disposal is a multi-step process that ensures safety and regulatory compliance. The final disposal method must be carried out by a licensed hazardous waste management company, coordinated through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Classification

Due to its corrosive properties (inferred from the dicarboxylic acid groups), this compound must be classified as Hazardous Waste . In the United States, this would likely fall under the Resource Conservation and Recovery Act (RCRA) as a corrosive waste (D002) if it has a pH of ≤ 2.

Step 2: Segregation

Crucial Insight: Never mix incompatible waste streams. This compound must be segregated into a dedicated container for "Non-Halogenated Organic Acid Waste." Mixing it with bases could cause a violent exothermic reaction. Mixing it with oxidizers could create a fire hazard.

Step 3: Containerization and Labeling
  • Select an appropriate waste container: Use a borosilicate glass bottle or a high-density polyethylene (HDPE) container that is compatible with organic acids. Ensure the container has a screw-top cap with a liner.

  • Label the container clearly: Before adding any waste, affix a "Hazardous Waste" label. Fill it out completely with the following information:

    • Full Chemical Name: this compound

    • Chemical Formula

    • Hazard Identification: "Corrosive," "Irritant"

    • Accumulation Start Date

    • Researcher's Name and Lab Information

Step 4: On-Site Neutralization (For Dilute Aqueous Solutions Only)

For very small quantities of dilute aqueous solutions, on-site neutralization can be considered to reduce the corrosivity hazard before collection. This procedure must only be performed by trained personnel within a chemical fume hood.

Causality: The goal is to deprotonate the carboxylic acid groups with a weak base, such as sodium bicarbonate or sodium carbonate. This converts the corrosive acid into a less hazardous carboxylate salt solution, which is then disposed of as hazardous chemical waste.

Diagram 2: Neutralization Workflow

Caption: Step-by-step workflow for the controlled neutralization of dilute solutions.

Step 5: Final Disposal
  • Storage: Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should have secondary containment to capture any potential leaks.

  • Request Pickup: Once the container is full or has reached the storage time limit set by your institution (e.g., 90 days), schedule a pickup through your EHS department.

  • Documentation: Complete all necessary waste manifests or logbooks as required by your institution and local regulations.

Trustworthiness & Self-Validation

This protocol is a self-validating system. By starting with a conservative hazard assessment (Part 2.0), mandating robust PPE (Part 3.0), and following a segregated waste stream with clear labeling (Part 5.0), the risks are controlled at each stage. The final handover to a certified EHS vendor ensures that the disposal process is completed in an environmentally responsible and legally compliant manner. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance that aligns with local, state, and federal regulations.

Personal protective equipment for handling (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide for (2E,4E)-8-Hydroxy-2,7-dimethyl-deca-2,4-dienedioic acid

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. The following guide provides essential personal protective equipment (PPE), operational, and disposal protocols for handling (2E,4E)-8-Hydroxy-2,7-dimethyl-deca-2,4-dienedioic acid (CAS: 2808401-10-5)[1][2]. Given that this is a specialized natural product with limited publicly available safety data, this guide is built upon a rigorous, first-principles hazard assessment based on its chemical structure and known data from analogous compounds.

Hazard Analysis: A Structurally-Informed Approach

A thorough understanding of the potential risks associated with a compound's functional groups is paramount when a specific Safety Data Sheet (SDS) is unavailable. The structure of (2E,4E)-8-Hydroxy-2,7-dimethyl-deca-2,4-dienedioic acid presents several key features that dictate our safety protocol.

  • Dicarboxylic Acid Backbone: The terminal carboxylic acid groups classify this compound as a dicarboxylic acid. Compounds in this class are known irritants and can cause severe skin burns and serious eye damage, particularly in concentrated or solid forms.[3][4] Safe handling requires measures to prevent contact with skin and eyes.[5][6]

  • α,β-Unsaturated Carbonyl System: The molecule contains a conjugated system of double bonds adjacent to a carbonyl group (the dienedioic acid moiety). Such systems are known as Michael acceptors, which are electrophilic and can react with biological nucleophiles like proteins and DNA.[7][8] This reactivity is associated with a range of adverse health effects, including skin sensitization, mutagenicity, and general toxicity.[8][9][10][11] Therefore, inhalation and dermal contact must be strictly minimized.

  • Unknown Biological Activity: This compound is a natural product isolated from Cynanchum bungei and is noted for its antioxidant and anti-inflammatory activity.[2][12][13] Its structural similarity to mycoherbicides—fungal metabolites used to control plants—suggests it may possess other potent, uncharacterized biological effects.[14][15] Some mycoherbicides are known to produce toxins hazardous to humans.[16] This uncertainty necessitates a higher level of precaution, treating the compound as potentially bioactive and toxic.

  • Physical Form: If handled as a solid powder, there is a significant risk of aerosolization. Inhaling fine dust can lead to respiratory irritation and provides a direct route for systemic exposure.[17]

Recommended Personal Protective Equipment (PPE)

Based on the hazard analysis, a multi-layered PPE approach is mandatory. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (e.g., Weighing) Chemical Splash Goggles & Full Face ShieldDouble-layered Nitrile GlovesLaboratory Coat & Disposable SleevesNIOSH-approved N95 Respirator (or higher)
Preparing Solutions / Wet Chemistry Chemical Splash Goggles & Full Face ShieldDouble-layered Nitrile GlovesChemical Resistant Apron over Laboratory CoatWork within a certified chemical fume hood. Respirator may be required based on solvent volatility and concentration.
Large-Scale Operations (>10g) Chemical Splash Goggles & Full Face ShieldHeavy-duty Butyl or Silver Shield™ gloves under Nitrile glovesDisposable Chemical Resistant Suit (e.g., Tyvek®)NIOSH-approved Respirator with Organic Vapor/Acid Gas cartridges
Rationale for PPE Selection:
  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles are essential to protect against fine powders and splashes.[18][19] A full face shield, worn over goggles, is required to protect the entire face from splashes when handling solutions or larger quantities of powder.[19][20]

  • Hand Protection: Disposable nitrile gloves provide good baseline protection for incidental contact.[18][19] Given the sensitizing potential of α,β-unsaturated carbonyls, double-gloving is a prudent measure to prevent exposure from a single glove failure. For extended work or larger volumes, more robust gloves are necessary.

  • Body Protection: A standard lab coat protects personal clothing.[21] For tasks with a higher splash risk, a chemical-resistant apron provides an additional barrier. For large-scale work, a disposable suit prevents pervasive contamination of clothing.

  • Respiratory Protection: Due to the unknown inhalation toxicity and the irritant nature of dicarboxylic acids, airborne particles must be controlled.[4] A NIOSH-approved N95 respirator is the minimum requirement for handling the solid form outside of a containment hood.[20]

Operational and Disposal Plans

A safe workflow minimizes exposure at every step. The following procedural diagrams outline the mandatory sequences for donning and doffing PPE.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Suit Don2 2. Respirator (Perform Seal Check) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown / Suit Doff1->Doff2 Doff3 3. Remove Face Shield & Goggles Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow Diagram.

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents before introducing the compound.

  • PPE: Don the appropriate PPE as specified in the table above, following the correct sequence.

  • Aliquoting Solid: When weighing the solid, use a micro-spatula and handle it gently to minimize dust formation. Tare the receiving vessel with its cap on, add the solid, and re-cap immediately before removing from the balance to minimize aerosol dispersion.

  • Preparing Solutions: Add solvents to the vessel containing the pre-weighed solid slowly to avoid splashing. Ensure the vessel is capped or covered while sonicating or stirring.

  • Post-Handling: Before leaving the work area, decontaminate any equipment used. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), allowing it to evaporate completely.

Decontamination and Disposal Plan:
  • Solid Waste: All contaminated disposable items (gloves, bench paper, pipette tips, etc.) must be collected in a dedicated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name and approximate concentration.

  • Spill Management: In case of a spill, immediately alert others in the laboratory. For a small spill within the fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in the solid hazardous waste container. For larger spills or spills outside the hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Do not pour any solutions down the drain or place solid waste in the regular trash.

By adhering to these rigorous, structurally-justified protocols, you can confidently and safely handle (2E,4E)-8-Hydroxy-2,7-dimethyl-deca-2,4-dienedioic acid, ensuring the integrity of your research and the safety of your laboratory personnel.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.